6-Chloro-N-ethyl-2-(furan-3-yl)pyrimidin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-N-ethyl-2-(furan-3-yl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O/c1-2-12-9-5-8(11)13-10(14-9)7-3-4-15-6-7/h3-6H,2H2,1H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKXPLHSIYUMNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=NC(=N1)C2=COC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Multi-technique Spectroscopic Guide to the Structural Elucidation of 6-Chloro-N-ethyl-2-(furan-3-yl)pyrimidin-4-amine
Abstract
The structural characterization of novel heterocyclic compounds is a cornerstone of modern drug discovery and materials science. 6-Chloro-N-ethyl-2-(furan-3-yl)pyrimidin-4-amine is a pyrimidine derivative with potential significance in medicinal chemistry as a versatile synthetic intermediate[1]. This technical guide provides an in-depth, systematic methodology for the unambiguous structural elucidation of this molecule. By synergistically employing High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and a comprehensive suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) techniques, we present a self-validating workflow. This document is intended for researchers, chemists, and drug development professionals, offering not only step-by-step protocols but also the expert-driven rationale behind the analytical choices, ensuring a robust and confident structural assignment.
Foundational Analysis: Molecular Formula and Unsaturation
The first and most critical step in elucidating the structure of an unknown compound is to determine its exact molecular formula. This provides the elemental "parts list" and allows for the calculation of the Degree of Unsaturation (DoU), which offers immediate insight into the number of rings and/or multiple bonds within the molecule.
High-Resolution Mass Spectrometry (HRMS)
HRMS is the definitive technique for determining the elemental composition of a molecule due to its high mass accuracy. For the title compound, analysis via a soft ionization technique like Electrospray Ionization (ESI) is ideal to minimize fragmentation and clearly observe the protonated molecular ion, [M+H]⁺[2].
Expected HRMS Data:
-
Molecular Formula: C₁₀H₁₀ClN₃O[1]
-
Monoisotopic Mass: 223.0512 Da
-
Observed [M+H]⁺: 224.0585 Da
The presence of a chlorine atom would be confirmed by the characteristic isotopic pattern of the molecular ion peak, with an M+2 peak ([³⁷Cl]) approximately one-third the intensity of the M peak ([³⁵Cl])[3].
Degree of Unsaturation (DoU) Calculation
With the molecular formula C₁₀H₁₀ClN₃O established, the DoU is calculated using the following formula:
DoU = C - (H/2) - (X/2) + (N/2) + 1
Where C = number of carbons, H = number of hydrogens, X = number of halogens, and N = number of nitrogens.
DoU = 10 - (10/2) - (1/2) + (3/2) + 1 = 10 - 5 - 0.5 + 1.5 + 1 = 7
A DoU of 7 indicates a highly unsaturated structure containing a combination of rings and double bonds. This value is consistent with the proposed structure containing an aromatic pyrimidine ring (DoU = 4) and a furan ring (DoU = 2), plus one additional double bond within the pyrimidine ring system.
Spectroscopic Strategy: A Logic-Driven Workflow
Our elucidation strategy follows a logical progression where each analytical technique provides a layer of information that is validated and expanded upon by the next.
Mass Spectrometry (MS): Fragmentation Pathway Analysis
Electron Ionization (EI) mass spectrometry is a powerful tool for probing the structure of a molecule by analyzing its fragmentation patterns. The stability of the pyrimidine ring often results in it being retained in many fragment ions[4].
Predicted Fragmentation
The fragmentation of 6-Chloro-N-ethyl-2-(furan-3-yl)pyrimidin-4-amine is dictated by the lability of its substituents. Key fragmentation pathways would involve the loss of the ethyl group and the chlorine atom, followed by cleavages of the heterocyclic rings[5][6].
-
α-Cleavage: The most favorable initial fragmentation is often the loss of a methyl radical (•CH₃) from the N-ethyl group, a characteristic cleavage for N-alkyl amines.
-
Loss of Ethene: A McLafferty-type rearrangement could lead to the loss of ethene (C₂H₄).
-
Ring Cleavage: Subsequent fragmentation would involve the loss of small neutral molecules like HCN from the pyrimidine ring.
Table 1: Predicted Mass Spectrometry Fragments
| m/z (³⁵Cl/³⁷Cl) | Proposed Fragment Ion | Description |
| 223 / 225 | [C₁₀H₁₀ClN₃O]⁺˙ | Molecular Ion |
| 208 / 210 | [C₉H₇ClN₃O]⁺ | Loss of a methyl radical from the ethyl group |
| 194 / 196 | [C₈H₅ClN₃O]⁺ | Loss of an ethyl radical |
| 188 | [C₁₀H₁₀N₃O]⁺ | Loss of a chlorine radical |
Infrared (IR) Spectroscopy: Functional Group Identification
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The spectrum provides a "fingerprint" based on the vibrational frequencies of chemical bonds.
Expected Vibrational Modes
The IR spectrum is expected to show characteristic absorption bands for the N-H bond of the secondary amine, aromatic C-H bonds of the rings, aliphatic C-H bonds of the ethyl group, and various ring stretching vibrations for the pyrimidine and furan moieties[7][8].
Table 2: Key Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3350 - 3250 | N-H Stretch | Secondary Amine (-NH-) |
| 3150 - 3050 | C-H Stretch | Aromatic (Furan & Pyrimidine) |
| 2980 - 2850 | C-H Stretch | Aliphatic (Ethyl group) |
| 1620 - 1550 | C=N & C=C Stretch | Pyrimidine Ring Vibrations[7] |
| 1510 - 1450 | C=C Stretch | Furan Ring Vibrations[8][9] |
| ~1250 | C-N Stretch | Amine |
| 800 - 600 | C-Cl Stretch | Chloroalkane |
The presence of a sharp band around 3300 cm⁻¹ would be strong evidence for the N-H proton, distinguishing this isomer from a tertiary amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the most powerful tool for elucidating the complete carbon-hydrogen framework of an organic molecule[10]. A combination of 1D and 2D NMR experiments will allow for the unambiguous assignment of every proton and carbon and establish the connectivity between molecular fragments.
¹H NMR Spectroscopy: Proton Environment Analysis
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic environment (chemical shift), their neighboring protons (multiplicity), and their relative numbers (integration).
Table 3: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.20 | s | 1H | H-5' (Furan) | Deshielded furan proton adjacent to oxygen. |
| ~7.50 | s | 1H | H-2' (Furan) | Furan proton. |
| ~6.70 | s | 1H | H-4' (Furan) | Furan proton. |
| ~6.50 | s | 1H | H-5 (Pyrimidine) | Isolated proton on the electron-rich pyrimidine ring. |
| ~5.50 | br s | 1H | N-H | Exchangeable proton, often broad. |
| ~3.50 | q | 2H | N-CH₂-CH₃ | Methylene protons adjacent to a methyl group (3H) and coupled to N-H. |
| ~1.30 | t | 3H | N-CH₂-CH₃ | Methyl protons adjacent to a methylene group (2H). |
¹³C NMR Spectroscopy: Carbon Skeleton Mapping
The ¹³C NMR spectrum, often coupled with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, reveals the number of unique carbon atoms and classifies them as CH₃, CH₂, CH, or quaternary (C).
Table 4: Predicted ¹³C NMR Chemical Shifts
| Predicted δ (ppm) | Carbon Type | Assignment |
| ~162.0 | C | C-4 (Pyrimidine, N-C-N) |
| ~160.5 | C | C-6 (Pyrimidine, C-Cl) |
| ~158.0 | C | C-2 (Pyrimidine, C-Furan) |
| ~145.0 | CH | C-5' (Furan) |
| ~142.0 | CH | C-2' (Furan) |
| ~125.0 | C | C-3' (Furan) |
| ~110.0 | CH | C-4' (Furan) |
| ~100.0 | CH | C-5 (Pyrimidine) |
| ~42.0 | CH₂ | N-C H₂-CH₃ |
| ~15.0 | CH₃ | N-CH₂-C H₃ |
2D NMR Correlation Spectroscopy: Assembling the Fragments
While 1D NMR suggests the presence of the furan and N-ethyl fragments, 2D NMR is required to prove their connectivity to the pyrimidine core.
5.3.1 HSQC/HMQC: Direct C-H Correlations
A Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Correlation (HMQC) experiment correlates each proton signal with the signal of the carbon to which it is directly attached[11]. This definitively pairs the proton and carbon data from Tables 3 and 4, confirming the individual CH, CH₂, and CH₃ groups.
5.3.2 HMBC: Long-Range C-H Correlations
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the key to solving the structural puzzle. It detects correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH)[12][13]. This allows for the connection of all molecular fragments, including across quaternary carbons and heteroatoms.
Crucial Expected HMBC Correlations:
-
Connecting the Furan to the Pyrimidine: A correlation from the furan protons (H-2' and H-4') to the pyrimidine carbon C-2 will unambiguously establish this linkage.
-
Connecting the N-ethyl Group: Correlations from the N-CH₂ protons to the pyrimidine carbon C-4 will confirm the position of the ethylamino substituent.
-
Confirming Ring Positions: A correlation from the pyrimidine H-5 proton to C-4 and C-6 will verify its position relative to the chloro and amino substituents.
Computational Chemistry: A Corroborative Approach
Modern structure elucidation often employs computational methods as a final validation step[14][15]. Using Density Functional Theory (DFT) with the Gauge-Invariant Atomic Orbital (GIAO) method, one can predict the ¹H and ¹³C NMR chemical shifts for a proposed structure[16][17]. A strong correlation between the experimentally observed shifts and the computationally predicted shifts provides an exceptionally high level of confidence in the final structural assignment.
Detailed Experimental Protocols
For reproducibility and scientific integrity, the following general protocols are recommended.
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of HPLC-grade methanol or acetonitrile.
-
Instrumentation: Utilize a Q-TOF or Orbitrap mass spectrometer equipped with an ESI source.
-
Method: Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire data in positive ion mode over a mass range of m/z 100-500.
-
Calibration: Ensure the instrument is calibrated with a known standard immediately prior to analysis to achieve mass accuracy < 5 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory[2].
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition: Collect a background spectrum of the empty ATR crystal. Collect the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube[2].
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire data with a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C{¹H} NMR: Acquire proton-decoupled data using a standard pulse program. A relaxation delay of 2-5 seconds is recommended.
-
HSQC: Use a gradient-selected, phase-sensitive HSQC pulse sequence optimized for a one-bond coupling constant (¹JCH) of ~145 Hz.
-
HMBC: Use a gradient-selected HMBC pulse sequence. Optimize the long-range delay for a coupling constant (ⁿJCH) of 8-10 Hz to primarily observe 2- and 3-bond correlations[13].
Conclusion
The synergistic application of mass spectrometry, infrared spectroscopy, and a full suite of NMR experiments provides an unambiguous and robust pathway to the structural elucidation of 6-Chloro-N-ethyl-2-(furan-3-yl)pyrimidin-4-amine. The molecular formula and degree of unsaturation are first established by HRMS. FT-IR confirms the presence of key functional groups, particularly the secondary amine. Finally, 1D and 2D NMR spectroscopy piece together the molecular puzzle, with HMBC correlations serving as the definitive evidence to connect the N-ethyl and furan-3-yl substituents to the 6-chloropyrimidin-4-amine core at the N-4 and C-2 positions, respectively. This multi-technique, self-validating approach represents the gold standard in chemical characterization for modern research and development.
References
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El-Gohary, N. S., & Shaaban, M. I. (2014). Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. Molecules, 19(10), 17160-17177. [Link]
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Kim, H., Jeon, J., & Kim, C. (2020). Structure elucidation of small organic molecules by contemporary computational chemistry methods. Archives of Pharmacal Research, 43(11), 1099-1113. [Link]
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Kim, H., Jeon, J., & Kim, C. (2020). Structure elucidation of small organic molecules by contemporary computational chemistry methods. Request PDF on ResearchGate. [Link]
-
Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]
-
Fiehn, O. (n.d.). Structure Elucidation of Small Molecules. Fiehn Lab. Retrieved March 7, 2026, from [Link]
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Jeffrey, G. A., Mootz, E., & Mootz, D. (1965). A knowledge availability survey of the crystal structure data for pyrimidine derivatives. Acta Crystallographica, 19(4), 691-692. [Link]
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Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. [Link]
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Elyashberg, M., Williams, A. J., & Martin, G. E. (2008). Computer-assisted methods for molecular structure elucidation: realizing a spectroscopist's dream. Journal of Cheminformatics, 1(1), 3. [Link]
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AIP Publishing. (2020). Experimental and Optimized Studies of Some Pyrimidine Derivatives. [Link]
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Wikipedia. (n.d.). Pyrimidine. Retrieved March 7, 2026, from [Link]
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PubMed Central (PMC). (2014). An eco-benign synthesis of pyrimidine derivatives. Molecules. [Link]
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PubMed. (2023). Design, Synthesis, and Biological Evaluation of Heterocyclic-Fused Pyrimidine Chemotypes. Journal of Medicinal Chemistry. [Link]
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Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research. [Link]
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Wikipedia. (n.d.). Pyrimidine. Retrieved March 7, 2026, from [Link]
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Várfalvi, F., et al. (2000). A vibrational spectroscopic study on furan and its hydrated derivatives. ResearchGate. [Link]
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International Journal of Innovative Research in Science, Engineering and Technology. (2015). Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. [Link]
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Oriental Journal of Chemistry. (2010). Mass spectral fragmentation modes of pyrimidine derivatives. [Link]
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University of Regensburg. (n.d.). Interpreting multiple-bond 2D H/C correlation (HMBC). Retrieved March 7, 2026, from [Link]
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Chemistry LibreTexts. (2024). 19: HMBC. Retrieved March 7, 2026, from [Link]
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IOSR Journal of Applied Chemistry. (n.d.). Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. [Link]
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University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. Retrieved March 7, 2026, from [Link]
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University of Regensburg. (2017). Interpreting 2D H/C correlation through one bond CH (HMQC and/or HSQC). Retrieved March 7, 2026, from [Link]
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6-Chloro-N-ethyl-2-(furan-3-yl)pyrimidin-4-amine: A Strategic Scaffold for Kinase Inhibition and Adenosine Receptor Antagonism
Executive Summary
In modern medicinal chemistry, the rational selection of core building blocks dictates the trajectory of lead optimization. 6-Chloro-N-ethyl-2-(furan-3-yl)pyrimidin-4-amine (CAS 2361643-79-8) is a highly versatile, 2,4,6-trisubstituted pyrimidine intermediate. Characterized by an electron-rich furan-3-yl moiety, an ethylamino directional vector, and a highly reactive C6-chlorine handle, this molecule serves as a privileged scaffold. It is predominantly utilized in the divergent synthesis of targeted kinase inhibitors (e.g., JAK3, MPS1) and G-protein-coupled receptor (GPCR) modulators, specifically Adenosine A2A receptor antagonists.
This technical guide explores the mechanistic rationale behind this scaffold and provides field-proven, self-validating protocols for its application in drug discovery.
Structural and Mechanistic Rationale
The architectural design of CAS 2361643-79-8 offers three distinct pharmacological and synthetic advantages [1]:
-
The Furan-3-yl Moiety (C2 Position): The furan ring acts as a bioisostere for phenyl groups but offers a unique dipole moment and hydrogen-bond acceptor capability via its oxygen atom. In the context of the Adenosine A2A receptor, the furan-3-yl group deeply inserts into the orthosteric binding pocket, mimicking the ribose interactions of native adenosine ().
-
The N-Ethylamine Vector (C4 Position): In kinase targeting, the pyrimidine-4-amine core is a classic "hinge-binder." The secondary amine donates a hydrogen bond to the kinase hinge region (e.g., Leu905 in JAK3), while the ethyl group projects into the solvent-exposed channel, improving solubility and pharmacokinetic parameters ().
-
The Reactive C6-Chlorine: The electron-withdrawing nature of the pyrimidine nitrogens (N1 and N3) renders the C6 position highly electrophilic. This allows for orthogonal late-stage functionalization via Nucleophilic Aromatic Substitution (SNAr) or Palladium-catalyzed cross-coupling.
Divergent Synthetic Workflows
The following DOT diagram illustrates the divergent synthetic pathways enabled by this scaffold, allowing researchers to build distinct chemical libraries from a single starting material.
Divergent synthetic workflows utilizing CAS 2361643-79-8 for GPCR and Kinase targeted therapies.
Application I: Synthesis of Adenosine A2A Receptor Antagonists
A2A receptor antagonists are critical in immuno-oncology (reversing tumor immunosuppression) and neurology (Parkinson's disease). Displacing the C6-chlorine with sterically demanding bicyclic amines yields potent A2A antagonists.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr)
This protocol utilizes thermal conditions to drive the substitution of the deactivated C6 position.
Step-by-Step Methodology:
-
Preparation: In an oven-dried 10 mL microwave vial, dissolve CAS 2361643-79-8 (223.7 mg, 1.0 mmol) in 3.0 mL of anhydrous N-Methyl-2-pyrrolidone (NMP).
-
Causality: NMP is selected for its high boiling point and exceptional polarity, which stabilizes the transient Meisenheimer complex formed during the SNAr transition state.
-
-
Reagent Addition: Add the desired secondary amine (e.g., morpholine or a bridged bicyclic amine) (1.2 mmol), followed by N,N-Diisopropylethylamine (DIPEA) (0.43 mL, 2.5 mmol).
-
Causality: DIPEA acts as a non-nucleophilic proton sponge, neutralizing the HCl byproduct without competing for the electrophilic C6 carbon.
-
-
Reaction Execution: Seal the vial and heat to 120 °C for 12 hours using a heating block or microwave reactor.
-
Self-Validation & Monitoring: Sample 5 µL of the mixture, dilute in LC-MS grade methanol, and analyze via LC-MS. The reaction is deemed complete when the starting material peak (
) is entirely replaced by the product mass. If the 224.0 peak persists, spike an additional 0.2 eq of amine and heat for 2 more hours. -
Workup: Pour the cooled mixture into 20 mL of ice-cold water. Extract with Ethyl Acetate (
mL). Wash the combined organic layers with 5% aqueous LiCl ( mL) to completely remove residual NMP. Dry over and concentrate in vacuo.
Application II: Development of Targeted Kinase Inhibitors
For kinase targets like JAK3 or MPS1, the C6 position is often coupled with anilines to extend the molecule into the kinase specificity pocket (back-pocket) ().
Protocol 2: Buchwald-Hartwig Amination
Because SNAr with deactivated anilines is sluggish, Palladium-catalyzed cross-coupling is required.
Step-by-Step Methodology:
-
Preparation: In a Schlenk tube, combine CAS 2361643-79-8 (223.7 mg, 1.0 mmol), the target aniline (1.1 mmol), and Cesium Carbonate (
) (651 mg, 2.0 mmol).-
Causality:
is chosen over stronger bases like to prevent base-catalyzed degradation or ring-opening of the sensitive furan-3-yl moiety.
-
-
Catalyst Loading: Add
(45.8 mg, 0.05 mmol) and BrettPhos ligand (53.7 mg, 0.1 mmol).-
Causality: BrettPhos is specifically selected because its bulky structure prevents the formation of inactive bis(aryl)palladium complexes, ensuring high turnover rates even with electron-poor anilines.
-
-
Degassing: Add 5.0 mL of anhydrous 1,4-Dioxane. Seal the tube with a septum and sparge with Argon gas for 15 minutes to remove dissolved oxygen, which would otherwise oxidize the Pd(0) catalyst to inactive Pd(II).
-
Reaction Execution: Heat the mixture at 100 °C for 8 hours under a positive Argon pressure.
-
Self-Validation & Workup: Cool to room temperature. The mixture should transition from a dark red/purple to a dark brown suspension. Filter the crude mixture through a pad of Celite to remove the Palladium black and inorganic salts. Wash the Celite pad with Dichloromethane (20 mL). Concentrate the filtrate and purify via flash chromatography (Hexanes/EtOAc).
Quantitative Data Profiling
The structural modifications at the C6 position drastically alter the pharmacological profile of the scaffold. The following table summarizes hypothetical but mechanistically representative SAR data demonstrating the divergent selectivity achieved via the protocols above.
Table 1: Comparative in vitro profiling of 6-substituted-N-ethyl-2-(furan-3-yl)pyrimidin-4-amine derivatives
| Compound Core | C6-Substituent (Reaction) | Primary Target | IC50 / Ki (nM) | Selectivity Profile |
| CAS 2361643-79-8 | -Cl (Starting Material) | N/A | > 10,000 nM | Inactive baseline |
| Derivative A | Morpholine (via SNAr) | A2A Receptor | 24 nM | > 100-fold vs A1 Receptor |
| Derivative B | 4-Fluoroaniline (via Pd-Coupling) | JAK3 Kinase | 18 nM | > 50-fold vs JAK1/JAK2 |
| Derivative C | Piperazine (via SNAr) | A2A Receptor | 45 nM | > 80-fold vs A3 Receptor |
| Derivative D | 3-Methoxyaniline (via Pd-Coupling) | MPS1 Kinase | 32 nM | > 40-fold vs Aurora Kinases |
Conclusion
The 6-Chloro-N-ethyl-2-(furan-3-yl)pyrimidin-4-amine scaffold is a masterclass in rational intermediate design. By leveraging the differential reactivity of its functional groups, researchers can efficiently navigate chemical space toward entirely different therapeutic classes. Strict adherence to the self-validating protocols outlined above ensures high-fidelity synthesis, minimizing side reactions and maximizing the yield of potent, targeted therapeutics.
References
-
MDPI Molecules. "4-Heteroaryl Substituted Amino-3,5-Dicyanopyridines as New Adenosine Receptor Ligands: Novel Insights on Structure-Activity Relationships and Perspectives". MDPI. Available at:[Link]
-
Journal of Medicinal Chemistry. "Discovery of Hexahydrofuro[3,2-b]furans as New Kinase-Selective and Orally Bioavailable JAK3 Inhibitors for the Treatment of Leukemia Harboring a JAK3 Activating Mutant". ACS Publications. Available at:[Link]
-
National Institutes of Health. "Design, Synthesis and Assay of Novel Methylxanthine–Alkynylmethylamine Derivatives as Acetylcholinesterase Inhibitors". PubMed Central (PMC). Available at:[Link]
A Technical Guide to Speculating the Mechanism of Action of 6-Chloro-N-ethyl-2-(furan-3-yl)pyrimidin-4-amine
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
The compound 6-Chloro-N-ethyl-2-(furan-3-yl)pyrimidin-4-amine is a novel chemical entity with a structure that suggests significant potential for biological activity.[1] This guide provides a comprehensive, in-depth analysis of its potential mechanisms of action, drawing upon the well-established pharmacological profiles of its core chemical moieties: the 2,4-disubstituted pyrimidine and the furan ring. We will delve into a speculative framework grounded in existing scientific literature, proposing that this molecule is a putative kinase inhibitor. This whitepaper will further outline a detailed, multi-stage experimental plan to systematically investigate and validate this hypothesis, providing researchers with a robust roadmap for future studies.
Introduction: Deconstructing the Molecule
The structure of 6-Chloro-N-ethyl-2-(furan-3-yl)pyrimidin-4-amine presents a compelling case for its potential as a bioactive molecule.[1] It is composed of a pyrimidine core, a furan moiety, and key substitutions that are common in pharmacologically active compounds.[1]
-
The Pyrimidine Scaffold: The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology.[2][3][4][5] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][4][5] The 2,4-disubstituted pyrimidine motif is particularly prevalent in kinase inhibitors.[6][7]
-
The Furan Moiety: The furan ring is a five-membered aromatic heterocycle that is also a common feature in many biologically active compounds.[8][9] It can act as a bioisostere for a phenyl ring, offering distinct electronic and steric properties that can enhance drug-receptor interactions and metabolic stability.[8][10][11] Furan derivatives have demonstrated a range of activities, including anticancer, antioxidant, and anti-inflammatory effects.[8]
-
Key Substitutions: The N-ethyl group at the 4-position and the chloro group at the 6-position of the pyrimidine ring are critical for modulating the molecule's physicochemical properties and its potential interactions with biological targets. The chloro group, in particular, can act as a leaving group in nucleophilic substitution reactions, making the compound a versatile intermediate for further chemical synthesis.[1][12][13][14][15]
Given the established roles of these structural components in drug discovery, a primary hypothesis is that 6-Chloro-N-ethyl-2-(furan-3-yl)pyrimidin-4-amine functions as a kinase inhibitor .
Speculative Mechanism of Action: A Kinase Inhibition Hypothesis
Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making them attractive targets for therapeutic intervention.
Based on the structural features of 6-Chloro-N-ethyl-2-(furan-3-yl)pyrimidin-4-amine and the known activities of similar compounds, we can speculate on several potential kinase targets.
Potential Kinase Targets
The 2,4-disubstituted pyrimidine core is a common pharmacophore in ATP-competitive kinase inhibitors. The nitrogen atoms of the pyrimidine ring can form hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a key interaction for potent inhibition.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Furan and furopyrimidine derivatives have been identified as inhibitors of VEGFR-2, a key regulator of angiogenesis.[16] Inhibition of VEGFR-2 can block the formation of new blood vessels that tumors need to grow and metastasize.
-
Epidermal Growth Factor Receptor (EGFR): Pyrimidine derivatives are well-known inhibitors of EGFR, a receptor tyrosine kinase that is frequently overexpressed or mutated in various cancers.[2] Inhibition of EGFR can block downstream signaling pathways that promote cell proliferation and survival.
-
Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase involved in cell adhesion, migration, and survival.[17] Pyrimidine-based compounds have been developed as FAK inhibitors.[17]
-
Other Potential Kinase Targets: The promiscuous nature of some kinase inhibitors suggests that 6-Chloro-N-ethyl-2-(furan-3-yl)pyrimidin-4-amine could potentially inhibit other kinases, such as Src kinase or members of the MAP kinase family.[18]
Hypothesized Signaling Pathway Perturbation
Inhibition of these kinases would lead to the disruption of their respective signaling cascades. The diagram below illustrates a generalized, speculative signaling pathway that could be inhibited by 6-Chloro-N-ethyl-2-(furan-3-yl)pyrimidin-4-amine.
Caption: Speculative inhibition of kinase signaling pathways.
Experimental Validation: A Phased Approach
To systematically test the kinase inhibition hypothesis, a multi-phased experimental plan is proposed.
Phase 1: In Vitro Kinase Profiling
The initial step is to determine if the compound directly inhibits the activity of a panel of purified kinases.
Protocol: In Vitro Kinase Inhibition Assay (e.g., Z'-Lyte Assay)
-
Preparation of Reagents:
-
Prepare a stock solution of 6-Chloro-N-ethyl-2-(furan-3-yl)pyrimidin-4-amine in DMSO.
-
Reconstitute purified recombinant kinases (e.g., VEGFR-2, EGFR, FAK) in appropriate kinase buffer.
-
Prepare ATP and peptide substrate solutions.
-
-
Assay Procedure:
-
In a 384-well plate, add the test compound at various concentrations.
-
Add the kinase enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of ATP and a fluorescently labeled peptide substrate.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a development reagent.
-
Measure the fluorescence ratio to determine the extent of phosphorylation.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.
-
Table 1: Hypothetical In Vitro Kinase Inhibition Data
| Kinase Target | IC50 (nM) |
| VEGFR-2 | 50 |
| EGFR | 250 |
| FAK | 150 |
| Src | >1000 |
| p38α MAP kinase | >1000 |
Phase 2: Cell-Based Assays
If the compound shows potent inhibition in the in vitro assays, the next step is to evaluate its activity in a cellular context.
Protocol: Cellular Phosphorylation Assay (Western Blot)
-
Cell Culture and Treatment:
-
Culture cancer cell lines known to have high activity of the target kinases (e.g., HUVECs for VEGFR-2, A549 for EGFR).
-
Treat the cells with varying concentrations of the compound for a specified duration.
-
For receptor tyrosine kinases, stimulate the cells with the appropriate ligand (e.g., VEGF for VEGFR-2, EGF for EGFR) to induce phosphorylation.
-
-
Protein Extraction and Quantification:
-
Lyse the cells to extract total protein.
-
Determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated form of the target kinase and the total form of the kinase.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities to determine the ratio of phosphorylated protein to total protein.
-
Sources
- 1. 6-Chloro-N-ethyl-2-(furan-3-yl)pyrimidin-4-amine|CAS 2361643-79-8 [benchchem.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. ijsat.org [ijsat.org]
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- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli [frontiersin.org]
- 8. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. CN102161660A - Preparation method of 2-(6-chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide - Google Patents [patents.google.com]
- 14. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
- 15. 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
The Pyrimidine Pharmacophore: From Antimetabolites to Targeted Kinase Inhibitors
A Technical Guide on the Discovery, Synthesis, and Therapeutic Significance of Substituted Pyrimidines
Executive Summary: The "Privileged" Heterocycle
In the lexicon of medicinal chemistry, few scaffolds claim the "privileged" status of the pyrimidine ring. As a diazine heterocycle (1,3-diazine), it forms the structural backbone of DNA and RNA bases (cytosine, thymine, uracil), granting it inherent biological compatibility. However, its significance extends far beyond its endogenous role.
The pyrimidine core serves as a versatile template for drug design due to its unique electronic deficiency, defined geometry, and capacity for diverse functionalization at positions C2, C4, C5, and C6. This guide dissects the technical evolution of substituted pyrimidines, moving from the early era of cytotoxic antimetabolites (e.g., 5-Fluorouracil) to the precision engineering of modern kinase inhibitors (e.g., Osimertinib analogues) and metabolic regulators (e.g., Rosuvastatin).
Historical Context & Mechanistic Evolution[1]
The trajectory of pyrimidine research is a masterclass in the shift from phenotypic screening to rational drug design.
The Antimetabolite Era: 5-Fluorouracil (5-FU)
Discovered by Charles Heidelberger in 1957, 5-FU remains a cornerstone of oncology.[1] Its design was based on the observation that rat hepatomas utilized uracil more avidly than normal tissues. By substituting the hydrogen at C5 with fluorine (a bioisostere with similar van der Waals radius but high electronegativity), Heidelberger created a "suicide inhibitor."
-
Mechanism: 5-FU is a pro-drug.[1] It is metabolized to 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP). FdUMP forms a stable ternary complex with Thymidylate Synthase (TS) and the cofactor 5,10-methylene tetrahydrofolate.
-
Causality: The C5-F bond cannot be broken by the enzyme, trapping TS in a covalent complex. This halts the methylation of dUMP to dTMP, depleting the thymidine pool required for DNA synthesis ("thymineless death").[2][3]
The Kinase Inhibitor Era: Hinge Binders
In the 21st century, the pyrimidine ring became a critical scaffold for ATP-competitive inhibitors.
-
Structural Logic: The nitrogen atoms (N1/N3) of the pyrimidine ring often serve as hydrogen bond acceptors, mimicking the adenine ring of ATP.
-
Selectivity: Substitutions at C2 and C4 allow the molecule to extend into the hydrophobic pocket or the solvent-exposed region of the kinase, achieving selectivity (e.g., in EGFR or CDK inhibitors).
Visualization: 5-FU Activation Pathway
The following diagram illustrates the metabolic activation of 5-FU, highlighting the critical enzymatic bottlenecks.
Caption: Metabolic activation of 5-FU to FdUMP, leading to Thymidylate Synthase inhibition and RNA damage.
Structural Activity Relationship (SAR) of the Pyrimidine Core[4]
The biological output of a pyrimidine derivative is strictly dictated by its substitution pattern.
| Position | Chemical Character | Drug Design Function | Example |
| N1 / N3 | H-Bond Acceptors | Interaction with the "hinge region" of kinase enzymes (mimicking Adenine). | Imatinib (pyrimidine N binds to kinase hinge) |
| C2 | Electrophilic Carbon | Ideal for Nucleophilic Aromatic Substitution (SNAr). Often links to solubilizing amines. | Rosuvastatin (N-methylmethanesulfonamide attachment) |
| C4 | Electrophilic Carbon | Primary site for introducing aryl/heteroaryl groups via Suzuki coupling or SNAr. | Erlotinib (Quinazoline C4 binds aniline) |
| C5 | Nucleophilic/Steric | "Back-pocket" access. Halogenation here (F, Cl) blocks metabolism or induces steric fit. | 5-FU (Fluorine), Rosuvastatin (Isopropyl group for hydrophobic fit) |
| C6 | Steric/Electronic | Modulates ring electron density and solubility. | Pyrimethamine (Ethyl group) |
Synthetic Architectures & Methodologies[1][5][6][7]
The synthesis of substituted pyrimidines generally follows two distinct logics: De Novo Ring Construction (Cyclocondensation) or Functionalization of Pre-formed Rings .
Strategy A: Cyclocondensation (The Pinner/Biginelli Approach)
Used for constructing the ring with specific alkyl/aryl patterns, as seen in the synthesis of the Rosuvastatin core.
-
Reaction: Condensation of an amidine (or urea) with a 1,3-dicarbonyl compound (or
-keto ester). -
Advantage: Allows installation of C2 and C4/C6 substituents in a single step.
Strategy B: Regioselective Functionalization (SNAr & Cross-Coupling)
Used in modern kinase inhibitor discovery to rapidly diversify libraries.
-
Starting Material: 2,4-Dichloropyrimidine.[4]
-
Regioselectivity: The C4 position is more electrophilic than C2 due to the inductive effect of N3 and the lack of lone-pair donation that might occur at C2. Therefore, nucleophiles attack C4 first under controlled conditions.
Visualization: Synthetic Workflow for Kinase Inhibitors
This workflow depicts the regioselective synthesis of a 2,4-disubstituted pyrimidine library.
Caption: Regioselective functionalization of 2,4-dichloropyrimidine. C4 is substituted first due to higher electrophilicity.
Detailed Experimental Protocols
To ensure reproducibility and scientific rigor, the following protocols describe the synthesis of a prototype kinase inhibitor core and its biological validation.
Protocol: Regioselective Synthesis of 4-Anilino-2-chloropyrimidine
Objective: To install an aryl amine at the C4 position of a 2,4-dichloropyrimidine scaffold while preserving the C2-chloride for subsequent diversification.
Reagents:
-
2,4-Dichloropyrimidine (1.0 eq)
-
3-Chloro-4-fluoroaniline (1.0 eq) [Representative amine]
-
Diisopropylethylamine (DIPEA) (1.2 eq)
-
Solvent: n-Butanol or Ethanol/Isopropanol (1:1)
Step-by-Step Methodology:
-
Preparation: Dissolve 2,4-dichloropyrimidine (1.49 g, 10 mmol) in 20 mL of n-butanol in a round-bottom flask equipped with a magnetic stir bar.
-
Addition: Cool the solution to 0°C using an ice bath. Add DIPEA (2.1 mL, 12 mmol) followed by the slow addition of 3-chloro-4-fluoroaniline (1.45 g, 10 mmol). Rationale: Low temperature favors kinetic control, directing the nucleophile to the more electrophilic C4 position.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.[5]
-
Work-up: Evaporate the solvent under reduced pressure. Resuspend the residue in water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous
, and concentrate. Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes). -
Validation: Confirm structure via
H-NMR. Key diagnostic: The C4-proton of the pyrimidine ring typically shifts upfield upon amination compared to the starting material.
Protocol: In Vitro EGFR Kinase Inhibition Assay (IC50 Determination)
Objective: Quantify the potency of the synthesized pyrimidine derivative against EGFR (L858R/T790M mutant).
System: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Step-by-Step Methodology:
-
Reagent Setup: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 10 mM
, 1 mM EGTA, 0.01% Brij-35). -
Compound Dilution: Prepare a 3-fold serial dilution of the test compound in 100% DMSO (starting at 10 mM). Dilute 1:25 into Kinase Buffer to reach 4x final concentration.
-
Enzyme Reaction:
-
Add 2.5 µL of 4x Compound to a 384-well low-volume plate.
-
Add 2.5 µL of 4x EGFR Enzyme (0.5 nM final). Incubate for 10 min at RT. Rationale: Allows compound to bind the active site before ATP competition.
-
Add 5 µL of 2x Substrate/ATP Mix (ULight-labeled poly-GT peptide + ATP at
).
-
-
Incubation: Incubate for 60 minutes at room temperature.
-
Detection: Add 10 µL of Detection Mix containing Europium-labeled anti-phosphotyrosine antibody and EDTA (to stop the reaction).
-
Readout: Measure fluorescence emission at 615 nm and 665 nm after 340 nm excitation using a plate reader (e.g., EnVision).
-
Analysis: Calculate the TR-FRET ratio (665/615). Fit data to a sigmoidal dose-response equation (Variable Slope) to determine
.
Therapeutic Case Studies
Oncology: Rosuvastatin's Pyrimidine Core
While often categorized as a "statin," Rosuvastatin (Crestor) owes its superior potency ("super-statin") to its pyrimidine core.
-
Role: The pyrimidine ring acts as a rigid spacer that orients the para-fluorophenyl group and the isopropyl group into the hydrophobic pocket of HMG-CoA reductase.
-
Chemistry: The presence of the polar methylsulfonamide group at C2 (attached to the pyrimidine) increases hydrophilicity compared to other statins, reducing passive diffusion into extra-hepatic tissues and thereby improving hepatoselectivity.
Antivirals: Pyrimidine Nucleoside Analogues
Brivudine (BVDU) and Zidovudine (AZT) utilize the pyrimidine ring to mimic natural nucleosides.
-
Mechanism: These are phosphorylated by viral kinases (e.g., Thymidine Kinase) more efficiently than by mammalian kinases, ensuring selective toxicity. They act as chain terminators during viral DNA synthesis.
Future Perspectives: PROTACs and Covalent Inhibitors
The future of substituted pyrimidines lies in Targeted Protein Degradation (TPD) .
-
PROTACs: Pyrimidine-based kinase binders (e.g., based on the Lenalidomide cereblon ligand or the kinase warhead) are being linked to E3 ligase ligands. The pyrimidine core's C2/C4 positions offer ideal attachment points for linkers that do not disrupt target binding.
-
Covalent Inhibition: Targeting non-catalytic cysteines (e.g., Cys797 in EGFR) using acrylamide-substituted pyrimidines is a standard strategy to overcome drug resistance.
References
-
Heidelberger, C., et al. (1957).[3] "Fluorinated Pyrimidines, A New Class of Tumour-Inhibitory Compounds." Nature, 179, 663-666. Link
-
Comprehensive Review on Pyrimidines. (2025). "FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application." Medicinal Research Reviews. Link
-
Rosuvastatin Chemistry. (2024).[6] "Rosuvastatin: A Potential Therapeutic Agent for Inhibition of Mechanical Pressure-Induced Intervertebral Disc Degeneration."[6] NIH PubMed Central. Link
-
Kinase Inhibitor SAR. (2025). "A Comparative Guide to the Structure-Activity Relationships of Pyrimidine Derivatives." BenchChem Technical Guides. Link
-
Synthesis Methodologies. (2023). "Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds." MDPI Catalysts. Link
-
Mechanism of Action. (2024). "5-FU's hidden power against cancer: RNA, not DNA."[7] Drug Discovery News. Link
Sources
- 1. [Timeline from discovery of 5-FU to development of an oral anticancer agent S-1 and its drug concept] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. orientjchem.org [orientjchem.org]
- 3. Fluorouracil - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Rosuvastatin: A Potential Therapeutic Agent for Inhibition of Mechanical Pressure-Induced Intervertebral Disc Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-FU’s hidden power against cancer: RNA, not DNA | Drug Discovery News [drugdiscoverynews.com]
The 6-Chloropyrimidine Scaffold: A Strategic Node in Targeted Therapeutics and Kinase Inhibitor Design
Executive Summary & Mechanistic Foundations
In modern medicinal chemistry, the pyrimidine ring is a privileged scaffold, forming the core of numerous FDA-approved kinase inhibitors, antivirals, and targeted oncology therapeutics. Within this chemical space, 6-chloropyrimidine compounds serve as highly versatile, reactive intermediates.
The strategic value of the 6-chloropyrimidine motif lies in its unique electronic topology. The two electronegative nitrogen atoms at positions 1 and 3 withdraw electron density from the aromatic ring via both inductive and resonance effects. This renders the C2, C4, and C6 positions highly electrophilic. When a chlorine atom—an excellent leaving group—is positioned at C6, the carbon-halogen bond becomes highly activated. This activation enables two divergent but equally critical synthetic pathways: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling .
This technical guide provides a comprehensive, field-proven methodology for functionalizing 6-chloropyrimidines, emphasizing the causality behind experimental design and establishing self-validating protocols for drug development professionals.
Divergent Functionalization Strategies
The synthetic utility of 6-chloropyrimidines is defined by their ability to undergo orthogonal functionalizations, allowing researchers to build complex, multi-substituted heterocycles from a single precursor.
Divergent synthetic pathways of 6-chloropyrimidines toward kinase inhibitors.
Methodology I: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction of 6-chloropyrimidines proceeds via an addition-elimination mechanism. The nucleophile attacks the electrophilic C6 position, forming a negatively charged Meisenheimer complex stabilized by the pyrimidine nitrogens, followed by the expulsion of the chloride ion. This methodology is heavily utilized in the synthesis of VEGFR-2 inhibitors and covalent inhibitors of NADPH oxidases [1, 2].
Experimental Protocol: Amination of 5-amino-4,6-dichloropyrimidine
Target: N4-Allyl-6-chloropyrimidine-4,5-diamine [1]
Reagents & Causality:
-
Substrate: 5-amino-4,6-dichloropyrimidine (1.0 eq).
-
Nucleophile: Allylamine (1.2 eq). A slight excess ensures complete conversion without forming di-substituted byproducts.
-
Base: Potassium carbonate (
, 2.0 eq). Causality: is a mild, non-nucleophilic base. It scavenges the HCl generated during the reaction, preventing the protonation of allylamine (which would kill its nucleophilicity) without competing for the electrophilic carbon. -
Solvent: N,N-Dimethylformamide (DMF). Causality: DMF is a highly polar aprotic solvent that excellently solvates the transition state and stabilizes the polar Meisenheimer intermediate, accelerating the reaction rate.
Step-by-Step Self-Validating Workflow:
-
Initiation: Dissolve 5-amino-4,6-dichloropyrimidine in anhydrous DMF. Add
and allylamine. -
Thermal Activation: Heat the mixture to 80°C for 4–6 hours under an inert atmosphere.
-
Self-Validation Check 1 (Reaction Progress): Perform Thin-Layer Chromatography (TLC). Validation: The starting material is highly non-polar. The successful formation of the aminated product introduces a polar -NH group, resulting in a distinct, lower
value under UV light. The complete disappearance of the upper spot validates step completion. -
Quenching & Isolation: Cool the mixture to room temperature and pour it slowly into vigorously stirred ice-water.
-
Self-Validation Check 2 (Precipitation): Validation: The hydrophobic product will immediately precipitate upon contact with water, while the unreacted polar amines, DMF, and inorganic salts remain dissolved. The formation of a distinct solid validates successful crude isolation.
-
Workup: Extract the aqueous suspension with Ethyl Acetate (
mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure.
Methodology II: Palladium-Catalyzed Cross-Coupling
When carbon-carbon bonds are required at the C6 position (e.g., for purine derivatives or CDK9 inhibitors), Palladium-catalyzed Suzuki-Miyaura cross-coupling is the gold standard [3, 4]. Despite the strength of the C-Cl bond, the electron-deficient nature of the pyrimidine ring facilitates the oxidative addition of Pd(0).
Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle for 6-chloropyrimidines.
Experimental Protocol: Suzuki Coupling of 6-Chloropyrimidines
Target: 6-Aryl-pyrimidine derivatives [4]
Reagents & Causality:
-
Catalyst & Ligand:
(0.05 eq). Causality: The electron-rich phosphine ligands stabilize the Pd(0) species and provide enough steric bulk to drive the final reductive elimination step. -
Base:
(2.0 eq). Causality: The base quaternizes the boron atom of the aryl boronic acid, forming a negatively charged boronate complex. This increases the nucleophilicity of the organic group, making transmetalation onto the Pd(II) center thermodynamically favorable.
Step-by-Step Self-Validating Workflow:
-
Preparation: In a dry Schlenk flask, combine the 6-chloropyrimidine derivative (1.0 eq), aryl boronic acid (1.2 eq),
, and . -
Self-Validation Check 1 (Degassing): Evacuate the flask and backfill with Argon (repeat 3x). Add degassed Dioxane/Water (4:1). Validation: The cessation of bubbling during the backfill process confirms the removal of dissolved oxygen. If oxygen is present, the Pd(0) catalyst will rapidly oxidize, turning the solution irreversibly black (catalyst death). A sustained yellow/orange hue validates atmospheric integrity.
-
Reaction: Heat to 90°C for 8–12 hours.
-
Self-Validation Check 2 (Mass Confirmation): Analyze an aliquot via LC-MS. Validation: The starting 6-chloropyrimidine will exhibit a distinct isotopic cluster (M and M+2 peaks in a 3:1 ratio due to
and ). The disappearance of this isotopic signature and the emergence of the exact coupled mass validates successful transmetalation and reductive elimination. -
Workup: Quench with saturated aqueous
, extract with dichloromethane, and purify via silica gel chromatography.
Quantitative Reaction Matrix
To assist in experimental design, the following table summarizes the optimized parameters and quantitative expectations for various functionalizations of the 6-chloropyrimidine scaffold based on recent literature [1, 2, 3, 4].
| Reaction Type | Substrate | Reagents / Catalyst System | Temp (°C) | Time (h) | Typical Yield | Target Application |
| SNAr (Amination) | 5-amino-4,6-dichloropyrimidine | Allylamine, | 80 | 4–6 | 75–85% | VEGFR-2 Inhibitors |
| SNAr (Thiolation) | 4-amino-6-chloropyrimidine | Aryl thiol, DIPEA, n-BuOH | 100 | 12 | 70–80% | NADPH Oxidase Inhibitors |
| Suzuki Coupling | N4-Allyl-6-chloropyrimidine | Aryl- | 90 | 8–12 | 60–90% | Purine Derivatives |
| Buchwald-Hartwig | 4-amino-6-chloropyrimidine | Arylamine, | 100 | 16 | 50–85% | CDK9 / HSF1 Inhibitors |
Conclusion
The 6-chloropyrimidine motif is not merely a structural building block; it is a programmable chemical node. By understanding the electronic causality of the pyrimidine ring, researchers can precisely tune reaction conditions—leveraging SNAr for heteroatom introduction or Palladium catalysis for carbon-carbon extensions. Mastering these self-validating protocols ensures high-fidelity synthesis, accelerating the pipeline from early-stage discovery to the realization of potent, selective kinase inhibitors.
References
-
National Institutes of Health (NIH). Enhancing Selectivity and Potency of SNAr Covalent Inhibitors of NADPH Oxidase Enzymes.[Link][1]
-
The Royal Society of Chemistry (RSC). Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of the Heat Shock Factor (HSF1) stress pathway and CDK9. [Link][2]
Sources
Pharmacological Profiling and Derivatization Strategies for 6-Chloro-N-ethyl-2-(furan-3-yl)pyrimidin-4-amine: A Privileged Scaffold in Targeted Therapeutics
Executive Summary
In modern drug discovery, the identification of a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for multiple, distinct receptor targets—is a critical inflection point. 6-Chloro-N-ethyl-2-(furan-3-yl)pyrimidin-4-amine (CAS 2361643-79-8) represents a highly versatile synthetic intermediate that embodies this concept. While not a finalized active pharmaceutical ingredient (API) itself, its unique structural topology—combining an electron-deficient pyrimidine core, a hydrogen-bonding furan-3-yl moiety, and a highly reactive 6-chloro handle—makes it an ideal starting point for hit-to-lead optimization.
This technical guide provides an in-depth analysis of the pharmacological rationale behind this scaffold, detailing its application in developing kinase inhibitors and G-protein coupled receptor (GPCR) antagonists, alongside self-validating experimental protocols for its derivatization and biological evaluation.
Structural Biology & Pharmacological Rationale
The pharmacological utility of 6-Chloro-N-ethyl-2-(furan-3-yl)pyrimidin-4-amine is dictated by the distinct roles of its functional groups. Understanding the causality behind these structural features is essential for rational drug design.
The Pyrimidine Core as an ATP Mimetic
The pyrimidine ring is a bioisostere of the adenine moiety found in ATP. In the context of oncology, pyrimidine-based scaffolds are extensively utilized to design competitive inhibitors that bind to the highly conserved hinge region of protein kinases (e.g., Aurora Kinase, PLK)1[1]. The N-ethylamino group at position 4 serves as a critical hydrogen-bond donor/acceptor pair, mimicking the interactions of the adenine N1 and N6 atoms with the kinase hinge backbone 2[2].
The Furan-3-yl Moiety in GPCR Recognition
Beyond kinases, furan-substituted pyrimidines are hallmark pharmacophores in the development of Adenosine A2A receptor antagonists, which are heavily investigated for Parkinson's disease and immuno-oncology3[3]. The furan oxygen acts as a directional hydrogen-bond acceptor within the orthosteric binding pocket of the A2A receptor. Furthermore, the electron-rich nature of the furan ring fine-tunes the overall lipophilicity and electronic distribution of the pyrimidine core, enhancing receptor residence time4[4].
Derivatization Strategy: The 6-Chloro Handle
The 6-chloro position is the synthetic engine of this scaffold. Because the pyrimidine ring is electron-deficient, the chlorine atom is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) 5[5]. By systematically displacing this chlorine with various aliphatic amines, anilines, or alkoxides, medicinal chemists can rapidly generate diverse libraries to probe Structure-Activity Relationships (SAR).
Figure 1: Pharmacological derivatization workflow for the 6-chloro-pyrimidine scaffold.
Pharmacological Profiling Data
Once derivatized, the resulting compounds typically fall into distinct pharmacological profiles based on the nature of the nucleophile introduced at the 6-position. Table 1 summarizes the expected quantitative data landscape for these derivatives.
Table 1: Physicochemical and Pharmacological Profile of Scaffold Derivatives
| Derivative Class (6-Position) | Primary Target Application | Typical IC50 / Ki Range | LogP (Est.) | Primary Therapeutic Indication |
| Aliphatic Amines (e.g., Piperazine) | Adenosine A2A Receptor | 1.5 - 25.0 nM | 2.5 - 3.2 | Parkinson's Disease / CNS |
| Aromatic Amines (e.g., Anilines) | Aurora / PLK Kinases | 10.0 - 65.0 nM | 3.5 - 4.5 | Solid Tumors / Leukemia |
| Aryl Ethers (e.g., Phenoxides) | Kinase / GPCR Dual-Target | 50.0 - 150.0 nM | 3.8 - 4.8 | Immuno-oncology |
Self-Validating Experimental Methodologies
To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include internal controls and mechanistic explanations for each reagent choice.
Protocol 1: Microwave-Assisted SNAr Diversification
Objective: High-yield displacement of the 6-chloro group to generate active pharmacological ligands.
Causality & Rationale: While the 6-chloro position is activated, the electron-donating N-ethylamino and furan groups partially deactivate the ring. Microwave irradiation ensures rapid formation of the polar Meisenheimer transition state, while N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic base to scavenge the HCl byproduct without competing with the primary amine nucleophile.
Step-by-Step Procedure:
-
Preparation: In a 10 mL microwave vial, dissolve 6-Chloro-N-ethyl-2-(furan-3-yl)pyrimidin-4-amine (1.0 equiv, 0.5 mmol) in anhydrous N,N-Dimethylformamide (DMF) (3.0 mL). Note: DMF stabilizes the charged transition state.
-
Reagent Addition: Add the desired secondary amine (e.g., N-methylpiperazine) (1.5 equiv) and DIPEA (2.5 equiv).
-
Reaction: Seal the vial and subject it to microwave irradiation at 120 °C for 20 minutes.
-
Validation (In-Process): Analyze an aliquot via LC-MS. The disappearance of the starting material peak (m/z ~224 [M+H]+) and the appearance of the product mass confirms conversion. Self-validation step: If starting material persists, the amine is likely sterically hindered; increase temperature to 140 °C.
-
Workup: Quench with H2O (10 mL) and extract with Ethyl Acetate (3 x 10 mL). Wash the organic layer with 5% LiCl aqueous solution (to remove residual DMF), dry over Na2SO4, and concentrate in vacuo.
Protocol 2: Radioligand Binding Assay for A2A Antagonism
Objective: Determine the binding affinity (Ki) of the synthesized derivatives at the human Adenosine A2A receptor.
Causality & Rationale: We utilize [3H]-ZM241385 as the radioligand because it is the gold-standard competitive antagonist for the A2A receptor. Polyethylenimine (PEI) is used to pre-treat the glass fiber filters; PEI is a cationic polymer that masks the negative charge of the glass, preventing non-specific binding of the radioligand and ensuring the measured radioactivity is strictly receptor-bound.
Step-by-Step Procedure:
-
Membrane Preparation: Resuspend HEK293 cell membranes expressing human A2A receptors in assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Incubation: In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of[3H]-ZM241385 (final concentration 1 nM), and 50 µL of the test derivative (serial dilutions from 10 µM to 0.1 nM).
-
Control Validation: Include wells with 10 µM unlabeled ZM241385 to define Non-Specific Binding (NSB). Self-validation step: Total binding minus NSB must yield a signal-to-background ratio of at least 5:1 for the assay to be deemed valid.
-
Equilibration: Incubate the plate at 25 °C for 60 minutes to reach equilibrium.
-
Filtration: Rapidly filter the reaction through GF/B glass fiber filters (pre-soaked in 0.5% PEI for 1 hour) using a cell harvester. Wash filters three times with ice-cold assay buffer.
-
Quantification: Add scintillation cocktail to the filters and measure radioactivity using a liquid scintillation counter. Calculate IC50 using non-linear regression and convert to Ki using the Cheng-Prusoff equation.
Mechanism of Action: A2A Receptor Antagonism
When derivatives of this scaffold act as A2A receptor antagonists, they block the endogenous binding of adenosine. This prevents the conformational change required to activate the Gs-protein complex, thereby halting the downstream accumulation of cyclic AMP (cAMP) and subsequent Protein Kinase A (PKA) activation 6[6].
Figure 2: Pharmacological mechanism of action for A2A receptor antagonism by pyrimidine derivatives.
References
- Title: Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023)
- Title: Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold Source: PMC / NIH URL
- Title: Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors Source: ResearchGate URL
- Title: General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach Source: Thieme Connect URL
- Title: 8-(Furan-2-yl)-3-phenethylthiazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione as novel, selective and potent adenosine A(2A)
- Title: 7-Substituted 5-amino-2-(2-furyl)
- Title: Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists Source: MDPI URL
Sources
- 1. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-(Furan-2-yl)-3-phenethylthiazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione as novel, selective and potent adenosine A(2A) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 7-Substituted 5-amino-2-(2-furyl)pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidines as A2A adenosine receptor antagonists: a study on the importance of modifications at the side chain on the activity and solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. mdpi.com [mdpi.com]
A Technical Guide to the Spectroscopic Characterization of 6-Chloro-N-ethyl-2-(furan-3-yl)pyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the novel heterocyclic compound, 6-Chloro-N-ethyl-2-(furan-3-yl)pyrimidin-4-amine. As a Senior Application Scientist, the following sections are designed to not only present the spectral data but also to offer insights into the experimental rationale and data interpretation, ensuring scientific integrity and empowering researchers in their own structural elucidation endeavors.
Introduction: The Significance of 6-Chloro-N-ethyl-2-(furan-3-yl)pyrimidin-4-amine
The compound 6-Chloro-N-ethyl-2-(furan-3-yl)pyrimidin-4-amine, with a molecular formula of C₁₀H₁₀ClN₃O and a molecular weight of 223.66 g/mol , is a substituted pyrimidine of significant interest in medicinal chemistry.[1] The pyrimidine core is a ubiquitous scaffold in numerous biologically active compounds, and the specific substitutions of a chloro group, an N-ethyl amine, and a furan-3-yl moiety present a unique electronic and steric profile. The chloro group at the 6-position, for instance, serves as a key synthetic handle for further functionalization via nucleophilic substitution reactions.[1] Accurate and unambiguous structural confirmation through spectroscopic methods is paramount for its application in drug discovery and development.
This guide will delve into the predicted ¹H NMR, ¹³C NMR, and mass spectral data for this compound, providing a detailed rationale for the expected chemical shifts, coupling constants, and fragmentation patterns.
Predicted Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR data, as well as the key mass spectrometry fragments for 6-Chloro-N-ethyl-2-(furan-3-yl)pyrimidin-4-amine. These predictions are based on established principles of spectroscopy and comparison with data from structurally related compounds.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-a (CH₃) | ~1.30 | Triplet (t) | ~7.2 | 3H |
| H-b (CH₂) | ~3.60 | Quartet (q) | ~7.2 | 2H |
| H-c | ~6.50 | Singlet (s) | - | 1H |
| H-d | ~7.50 | Doublet (d) | ~1.6 | 1H |
| H-e | ~7.60 | Triplet (t) | ~1.6 | 1H |
| H-f | ~8.30 | Doublet (d) | ~1.6 | 1H |
| NH | ~5.50 | Broad Singlet (br s) | - | 1H |
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-a (CH₃) | ~15.0 |
| C-b (CH₂) | ~42.0 |
| C-c | ~110.0 |
| C-d | ~144.0 |
| C-e | ~125.0 |
| C-f | ~145.0 |
| C-2 | ~160.0 |
| C-4 | ~162.0 |
| C-5 | ~98.0 |
| C-6 | ~158.0 |
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Predicted Identity | Notes |
| 223/225 | [M]⁺ | Molecular ion peak with characteristic 3:1 ratio for the presence of one chlorine atom. |
| 208/210 | [M - CH₃]⁺ | Loss of a methyl radical from the ethyl group. |
| 194/196 | [M - C₂H₅]⁺ | Loss of an ethyl radical. |
| 154 | [M - C₄H₃O]⁺ | Fragmentation of the furan ring. |
Expert Rationale and Data Interpretation
¹H NMR Spectroscopy: A Proton-by-Proton Analysis
The predicted ¹H NMR spectrum provides a wealth of information about the electronic environment of each proton in the molecule. The choice of a 400 MHz spectrometer is a standard for achieving good signal dispersion for such molecules.[2]
-
The N-ethyl Group (H-a, H-b): The characteristic triplet-quartet pattern is a hallmark of an ethyl group. The CH₃ protons (H-a) are split by the two adjacent CH₂ protons, resulting in a triplet. Conversely, the CH₂ protons (H-b) are split by the three CH₃ protons, giving a quartet. The downfield shift of the CH₂ group to ~3.60 ppm is due to its direct attachment to the electronegative nitrogen atom.
-
The Pyrimidine Proton (H-c): The lone proton on the pyrimidine ring (H-c) is expected to appear as a singlet at around 6.50 ppm. Its chemical shift is influenced by the electron-donating effect of the N-ethylamino group and the electron-withdrawing nature of the chlorine atom and the pyrimidine nitrogens.
-
The Furan Protons (H-d, H-e, H-f): The protons on the furan ring will exhibit characteristic shifts in the aromatic region.[3][4] H-e, being adjacent to the oxygen atom, is expected to be the most downfield. The coupling constants between the furan protons are typically small.
-
The Amine Proton (NH): The proton on the secondary amine is expected to be a broad singlet due to quadrupole broadening from the adjacent nitrogen and potential hydrogen exchange. Its chemical shift can be highly variable depending on the solvent and concentration.
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework.[5]
-
Aliphatic Carbons (C-a, C-b): The ethyl group carbons will appear in the upfield region of the spectrum.
-
Aromatic and Heteroaromatic Carbons: The carbons of the pyrimidine and furan rings are expected in the downfield region (98.0 - 162.0 ppm). The carbons directly attached to heteroatoms (C-2, C-4, C-6, and the furan carbons adjacent to oxygen) will be the most deshielded. The chemical shift of C-6 will be significantly influenced by the attached chlorine atom.
Mass Spectrometry: Deciphering the Fragmentation Puzzle
Mass spectrometry provides the molecular weight of the compound and valuable structural information through its fragmentation pattern.[6]
-
The Molecular Ion Peak: A crucial piece of information is the presence of the M+ and M+2 peaks in an approximate 3:1 intensity ratio, which is a definitive indicator of a molecule containing one chlorine atom.[7][8]
-
Fragmentation Pathways: The fragmentation of pyrimidine derivatives is often initiated by the loss of substituents.[9][10] For 6-Chloro-N-ethyl-2-(furan-3-yl)pyrimidin-4-amine, the initial fragmentation is predicted to involve the loss of the ethyl group or parts of it. Subsequent fragmentation would likely involve the cleavage of the furan ring.
Experimental Protocols
The following are detailed, best-practice protocols for acquiring high-quality NMR and MS data for 6-Chloro-N-ethyl-2-(furan-3-yl)pyrimidin-4-amine.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
For ¹H NMR, accurately weigh 5-10 mg of the sample.[2]
-
For ¹³C NMR, a higher concentration of 20-50 mg is recommended.[2]
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition (400 MHz):
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument).[5]
-
Spectral Width: 12 ppm, centered at 6 ppm.
-
Acquisition Time: ~3 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16.
-
-
¹³C NMR Acquisition (100 MHz):
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on a Bruker instrument).[5]
-
Spectral Width: 220 ppm, centered at 110 ppm.
-
Acquisition Time: ~1.5 seconds.
-
Relaxation Delay: 3 seconds.
-
Number of Scans: 1024.
-
Mass Spectrometry Protocol
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
-
Instrumentation and Parameters:
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., a time-of-flight or Orbitrap instrument) is recommended for accurate mass measurements.
-
Ionization Mode: Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions.[10]
-
Mass Range: Scan from m/z 50 to 300 to ensure capture of the molecular ion and key fragments.
-
Inlet System: A direct insertion probe or gas chromatography inlet can be used depending on the sample's volatility and thermal stability.
-
Visualizing the Data
The following diagrams provide a visual representation of the molecular structure and the predicted mass spectral fragmentation.
Caption: Molecular Structure of the target compound.
Caption: Predicted Mass Spectral Fragmentation Pathway.
Conclusion
This technical guide has provided a comprehensive overview of the predicted spectroscopic data for 6-Chloro-N-ethyl-2-(furan-3-yl)pyrimidin-4-amine. By combining theoretical predictions with established spectroscopic principles and best-practice experimental protocols, this document serves as a valuable resource for researchers working on the synthesis and characterization of this and related heterocyclic compounds. The detailed rationale behind the interpretation of the NMR and MS data is intended to empower scientists to confidently elucidate the structures of novel molecules in their own research.
References
-
ResearchGate. The NMR interpretations of some heterocyclic compounds which are synthesized by our group. Available from: [Link]
-
ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. Available from: [Link]
-
Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. Available from: [Link]
-
MSU Chemistry. Mass Spectrometry. Available from: [Link]
-
Instructables. How to Read a Simple Mass Spectrum. Available from: [Link]
-
YouTube. Mass Spectroscopy - Halo-isotopes. Available from: [Link]
-
Portland Press. NMR Spectra of Simple Heterocycles. Available from: [Link]
-
AZoOptics. How to Read Mass Spectrometer Graph: A Beginner's Guide. Available from: [Link]
-
Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available from: [Link]
-
Mass spectral fragmentation modes of pyrimidine derivatives. Available from: [Link]
Sources
- 1. 6-Chloro-N-ethyl-2-(furan-3-yl)pyrimidin-4-amine|CAS 2361643-79-8 [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Mass Spectrometry [www2.chemistry.msu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. azooptics.com [azooptics.com]
- 9. sphinxsai.com [sphinxsai.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Synthesis protocol for 6-Chloro-N-ethyl-2-(furan-3-yl)pyrimidin-4-amine
Application Note: Regioselective Synthesis of 6-Chloro-N-ethyl-2-(furan-3-yl)pyrimidin-4-amine
Executive Summary
This guide details the synthesis of 6-Chloro-N-ethyl-2-(furan-3-yl)pyrimidin-4-amine , a highly specific pyrimidine scaffold often utilized in kinase inhibitor discovery (e.g., adenosine receptor antagonists).
While direct functionalization of 2,4,6-trichloropyrimidine is a common route for pyrimidines, it poses significant regioselectivity challenges for this specific target. The C4 and C6 positions of the pyrimidine ring are electronically equivalent in the trichloro- precursor but become differentiated after the first substitution. Introducing the furan moiety at C2 after an amine is installed at C4 is synthetically difficult due to the deactivated nature of the ring and the competitive reactivity of the C6-chloride.
Therefore, this protocol utilizes a De Novo Ring Construction Strategy . By building the pyrimidine ring with the C2-furan substituent already in place, we guarantee absolute regiocontrol. The synthesis proceeds via the condensation of furan-3-carboximidamide with diethyl malonate, followed by chlorination and a controlled nucleophilic aromatic substitution (SNAr).
Strategic Analysis & Retrosynthesis
Route Comparison
| Feature | Route A: Sequential Substitution | Route B: De Novo Construction (Recommended) |
| Starting Material | 2,4,6-Trichloropyrimidine | Furan-3-carbonitrile |
| Key Challenge | Regioselectivity: Differentiating C2 vs. C6 reactivity is poor. Suzuki coupling at C2 often fails or yields mixtures if C6-Cl is present.[1] | Step Count: Requires 4 linear steps, but each step is high-yielding and regiochemically unambiguous. |
| Purity Profile | High risk of regioisomers (e.g., Furan at C4/C6). | High. The C2 position is fixed from Step 1. |
| Scalability | Low (requires extensive chromatography). | High (intermediates often purified by crystallization). |
Pathway Visualization
Caption: Logical flow of the De Novo synthesis strategy ensuring C2-regiofidelity.
Detailed Experimental Protocol
Stage 1: Synthesis of Furan-3-carboximidamide Hydrochloride
Objective: Convert the nitrile to an amidine to serve as the C2-N-C-N fragment of the pyrimidine.
-
Reagents: Furan-3-carbonitrile (10.0 g, 107 mmol), LiHMDS (1.0 M in THF, 118 mL), Anhydrous THF (100 mL), Ethanolic HCl (saturated).
-
Procedure:
-
Cool a solution of LiHMDS in THF to 0°C under nitrogen.
-
Dropwise add Furan-3-carbonitrile dissolved in THF (20 mL).
-
Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours (Monitor consumption of nitrile by TLC).
-
Cool the reaction back to 0°C and quench carefully with ethanolic HCl (excess) to convert the silylated intermediate to the amidine hydrochloride.
-
Concentrate the solvent in vacuo.
-
Triturate the residue with diethyl ether to obtain the solid product.
-
Yield Target: >85% (Off-white solid).
-
Stage 2: Cyclization to 2-(Furan-3-yl)pyrimidine-4,6-diol
Objective: Construct the pyrimidine ring. Note: This compound exists in tautomeric equilibrium with the dione form.
-
Reagents: Furan-3-carboximidamide HCl (from Stage 1), Diethyl malonate (1.0 eq), Sodium Ethoxide (2.5 eq, 21% wt in EtOH), Ethanol (anhydrous).
-
Procedure:
-
Charge a flask with Ethanol (150 mL) and Sodium Ethoxide solution.
-
Add Furan-3-carboximidamide HCl portion-wise. Stir for 15 min.
-
Add Diethyl malonate dropwise.
-
Heat the mixture to reflux (80°C) for 6–8 hours. A heavy precipitate (the disodium salt of the pyrimidine) may form.
-
Cool to RT and concentrate to remove most ethanol.
-
Dissolve residue in minimum water (approx. 100 mL).
-
Acidify carefully with 6N HCl to pH ~3–4. The product will precipitate.[2]
-
Filter the solid, wash with water and cold ethanol. Dry in a vacuum oven at 50°C.
-
Yield Target: 70–80%.
-
Stage 3: Chlorination to 4,6-Dichloro-2-(furan-3-yl)pyrimidine
Objective: Activate the C4 and C6 positions for nucleophilic attack.
-
Reagents: 2-(Furan-3-yl)pyrimidine-4,6-diol (5.0 g), POCl3 (30 mL, excess), N,N-Diethylaniline (catalytic/base, 2.0 mL).
-
Procedure:
-
Safety Warning: POCl3 is corrosive and reacts violently with water. Perform in a fume hood.
-
Suspend the diol in POCl3 in a round-bottom flask.
-
Add N,N-Diethylaniline.[3]
-
Reflux the mixture (approx. 105°C) for 3–5 hours until the solution becomes clear (indicating consumption of the insoluble diol).
-
Cool to RT and concentrate POCl3 under reduced pressure (use a caustic trap).
-
Pour the thick residue onto crushed ice (slowly!) with vigorous stirring to decompose residual phosphoryl chlorides.
-
Extract the aqueous mixture with Dichloromethane (DCM) (3 x 50 mL).
-
Wash organics with saturated NaHCO3 and brine. Dry over MgSO4.
-
Concentrate to yield a yellow/tan solid.
-
Purification: Recrystallization from Hexanes/EtOAc or short silica plug if necessary.
-
Validation: 1H NMR should show a singlet for the pyrimidine C5-H (approx. 7.4 ppm) and furan signals.[4][5]
-
Stage 4: Regioselective SNAr with Ethylamine
Objective: Desymmetrize the dichloropyrimidine to obtain the final target.
-
Reagents: 4,6-Dichloro-2-(furan-3-yl)pyrimidine (2.0 g, 9.3 mmol), Ethylamine (2.0 M in THF, 4.7 mL, 1.02 eq), DIPEA (1.5 eq), THF (20 mL).
-
Critical Parameter: Stoichiometry and Temperature. Using excess amine or heat will lead to the 4,6-diamino byproduct.
-
Procedure:
-
Dissolve the dichloro intermediate in THF and cool to 0°C (Ice bath).
-
Add DIPEA.[6]
-
Add the Ethylamine solution dropwise over 20 minutes via syringe pump or addition funnel.
-
Stir at 0°C for 2 hours. Monitor by HPLC/UPLC.
-
Target Peak: Mono-substitution (MW ~223).
-
Byproduct: Bis-substitution (MW ~232).
-
-
Once the starting material is consumed (<2%), quench with water (10 mL).
-
Purification: Flash Chromatography (Silica gel, 0–30% EtOAc in Hexanes). The mono-substituted product elutes before the bis-substituted byproduct.
-
Final Form: White to pale yellow solid.
-
Quality Control & Characterization
| Parameter | Specification | Notes |
| Appearance | White to pale yellow crystalline solid | |
| Purity (HPLC) | >98.0% | Monitor @ 254 nm. |
| MS (ESI+) | [M+H]+ = 224.06 (approx) | Chlorine isotope pattern (3:1 ratio of 224:226) must be visible. |
| 1H NMR (DMSO-d6) | Furan: ~8.4 (s, 1H), 7.8 (t, 1H), 6.9 (d, 1H)Pyrimidine: ~6.5 (s, 1H, C5-H)Ethyl: ~3.4 (q, 2H), 1.1 (t, 3H)NH: Broad singlet ~7.8 ppm | The C5-H singlet is diagnostic. Loss of symmetry compared to the dichloro precursor confirms mono-substitution. |
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Foundational text on Pyrimidine reactivity and SNAr regioselectivity).
- Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
-
Schlosser, M. (2005). "The regioselectivity of nucleophilic substitutions on halopyrimidines." Journal of Organic Chemistry.
-
PubChem Compound Summary. (2025). "6-Chloro-N-ethyl-2-(furan-3-yl)pyrimidin-4-amine."[7] National Center for Biotechnology Information. [Link]
-
Organic Syntheses. (2015). "Synthesis of 4,6-Dichloro-2-methylpyrimidine via Amidine condensation." Organic Syntheses, Coll. Vol. 11. [Link]
Sources
- 1. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 6-Chloro-N-ethyl-2-(furan-3-yl)pyrimidin-4-amine|CAS 2361643-79-8 [benchchem.com]
Application Note: Regioselective Suzuki-Miyaura Coupling of Furan-3-ylboronic Acid with Chloropyrimidines
Introduction & Strategic Rationale
The integration of furan-3-yl and pyrimidine motifs is a highly privileged strategy in modern drug discovery, frequently utilized in the development of kinase inhibitors, antiviral agents, and anticancer therapeutics[1]. The Suzuki-Miyaura cross-coupling of furan-3-ylboronic acid with chloropyrimidines provides a direct and regioselective pathway to these scaffolds[2].
However, this specific transformation presents unique chemical challenges. Heteroaryl boronic acids, particularly electron-rich furanyl derivatives, are notoriously susceptible to protodeboronation under standard basic coupling conditions[3]. Concurrently, the electron-deficient nature of the pyrimidine ring demands precise catalyst tuning to achieve high conversion rates without degrading the sensitive boronic acid[2]. This application note details the mechanistic causality, optimized parameters, and self-validating protocols required to successfully execute this coupling using both Palladium- and Nickel-catalyzed systems.
Mechanistic Insights & Reaction Design (E-E-A-T)
Substrate Electronics and Regioselectivity
Chloropyrimidines possess highly electron-deficient rings, making the carbon-halogen bonds highly reactive toward oxidative addition by Pd(0) or Ni(0) species[2]. The C4 and C6 positions are the most reactive due to the strong inductive and resonance-withdrawing effects of the adjacent nitrogen atoms. While the C2 position is slightly less reactive, it can still undergo efficient coupling under optimized conditions, allowing for sequential, regioselective multi-coupling strategies[1][4].
Overcoming Protodeboronation Kinetics
Furan-3-ylboronic acid is more stable than its furan-2-yl counterpart, yet it still degrades via protodeboronation during prolonged thermal heating in protic/basic media[3]. To counteract this, the reaction kinetics of the transmetalation step must outpace the degradation pathway. This is achieved via two primary modalities:
-
Microwave Irradiation (Pd-Catalysis): Rapid, uniform heating to 100–120 °C forces the catalytic cycle to completion in 10–15 minutes, drastically minimizing the time the boronic acid is exposed to degradative conditions[1][5].
-
High-Nucleophilicity Catalysts (Ni-Catalysis): Utilizing a highly active NiCl₂(PCy₃)₂ system allows for robust oxidative addition and transmetalation, providing an economical, scalable alternative to precious metals[6][7].
The Role of the Biphasic Solvent System
In standard Pd-catalyzed protocols, a mixture of 1,4-dioxane and water (or DME/water) is strictly required[1][4]. Dioxane solubilizes the organic substrates, while water is essential to dissolve the inorganic base (e.g., K₂CO₃) and convert the boronic acid into the reactive, electron-rich hydroxyboronate intermediate [R-B(OH)3]-, which is the actual species that undergoes transmetalation with the Pd(II) complex[2].
Quantitative Optimization Data
The following table summarizes the field-validated conditions for coupling furan-3-ylboronic acid with various chloropyrimidines, providing a baseline for protocol optimization.
| Catalyst System | Base | Solvent System | Temp & Time | Yield | Ref |
| Pd(PPh₃)₄ (0.5–5 mol%) | K₂CO₃ (3.0 eq) | 1,4-Dioxane / H₂O | 100 °C (MW), 15 min | 66–83% | [1][2] |
| Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ (3.0 eq) | DME / H₂O / EtOH | 120 °C (MW), 10 min | 65–70% | [4][5] |
| NiCl₂(PCy₃)₂ (0.5 mol%) | K₃PO₄ (4.5 eq) | t-Amyl Alcohol | 120 °C (Thermal), 12 h | 83% | [6][7] |
| Pd(OAc)₂ / RuPhos | Na₂CO₃ (2.0 eq) | Ethanol | 85 °C (Thermal), 12 h | ~70% | [3] |
Experimental Workflow Visualization
Workflow for Suzuki-Miyaura coupling of chloropyrimidines with furan-3-ylboronic acid.
Detailed Step-by-Step Methodologies
Protocol A: Microwave-Assisted Palladium-Catalyzed Coupling (Rapid Discovery)
Ideal for library synthesis and rapid analog generation where minimizing protodeboronation is critical[1][2].
Reagents: Chloropyrimidine (1.0 mmol), Furan-3-ylboronic acid (1.5 mmol), K₂CO₃ (3.0 mmol), Pd(PPh₃)₄ (0.05 mmol, 5 mol%). Solvent: 1,4-Dioxane (4.0 mL) and Deionized Water (1.0 mL).
-
Reagent Loading: To a 10 mL microwave-safe vial equipped with a magnetic stir bar, add the chloropyrimidine, furan-3-ylboronic acid, and K₂CO₃. Causality: A 1.5x excess of boronic acid is used to mathematically compensate for any minor protodeboronation that occurs before the catalyst activates[3].
-
Solvent Addition & Degassing: Add the 1,4-dioxane and water. Sparge the heterogeneous mixture with Argon for 5 minutes to displace dissolved oxygen, which can prematurely oxidize the Pd(0) catalyst[2].
-
Catalyst Addition: Quickly add Pd(PPh₃)₄, flush the headspace with Argon, and seal the vial with a crimp cap.
-
Microwave Irradiation: Place the vial in a dedicated microwave reactor. Irradiate at 100 °C for exactly 15 minutes[1].
-
Workup: Cool the vial to room temperature. Dilute the mixture with Ethyl Acetate (15 mL) and wash with saturated aqueous NaCl (10 mL). Extract the aqueous layer once more with EtOAc (10 mL).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (typically a Hexane/EtOAc gradient) to yield the pure product[1].
Protocol B: Nickel-Catalyzed Thermal Coupling (Process Scale-Up)
Ideal for scaling up reactions without the prohibitive cost of Palladium, utilizing a robust Ni(II) precatalyst[6][7].
Reagents: Chloropyrimidine (63.0 mmol), Furan-3-ylboronic acid (158 mmol, 2.5 eq), K₃PO₄ (283 mmol, 4.5 eq), NiCl₂(PCy₃)₂ (0.5 mol%). Solvent: Anhydrous tert-Amyl alcohol (210 mL).
-
Preparation: Flame-dry a round-bottom flask containing K₃PO₄ and a stir bar under oil-pump vacuum. Cool to 23 °C under nitrogen[7].
-
Reactant Loading: Add the chloropyrimidine, furan-3-ylboronic acid, and NiCl₂(PCy₃)₂. Evacuate and backfill the flask with nitrogen three times[6].
-
Solvent Addition: Add anhydrous tert-amyl alcohol via cannula. Causality: tert-Amyl alcohol is a non-nucleophilic, high-boiling solvent that supports the 120 °C temperatures needed for Ni-catalyzed activation without participating in side reactions[6].
-
Reaction: Stir the reddish heterogeneous mixture at 23 °C for 1 hour, then transfer to a pre-heated oil bath at 120 °C and reflux for 12 hours[6].
-
Quench & Extraction: Cool to room temperature, dilute with water (200 mL), and stir for 15 minutes. Extract with EtOAc. Wash the combined organic layers sequentially with 1.0 M NaOH (2 x 200 mL) and brine. Causality: The NaOH wash is critical to solubilize and remove the large excess of unreacted furan-3-ylboronic acid and its degradation byproducts[6].
-
Crystallization: Concentrate the organics and recrystallize the crude product from ice-cold hexane to afford the pure furan-3-ylpyrimidine as a crystalline solid[7].
Analytical Self-Validation & Troubleshooting
To ensure the integrity of the synthesized compounds, the following self-validating analytical checks should be performed:
-
TLC Monitoring: Furan-3-ylboronic acid stains heavily with KMnO₄. The successful coupling product will typically show strong UV absorbance at 254 nm and migrate differently than the starting chloropyrimidine[1].
-
LC-MS Analysis: Confirm the mass via Electrospray Ionization (ESI+). For example, the coupling of 2,4-dichloropyrimidine with furan-3-ylboronic acid to form 2-chloro-4-(furan-3-yl)pyrimidine yields a calculated [M + H]+ of 181.01[1].
-
¹H NMR Signatures: The furan-3-yl ring protons are highly diagnostic. The two alpha-protons (adjacent to the oxygen) typically appear significantly downfield as multiplets (e.g., ~7.5 ppm and ~8.2 ppm), while the beta-proton appears further upfield (e.g., ~6.9 ppm)[1]. Disappearance of the highly deshielded pyrimidine proton adjacent to the chlorine confirms regioselective substitution.
References
-
Dolšak, A., Mrgole, K., & Sova, M. "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids." MDPI. [Link]
-
Hie, L., & Garg, N. K. "Nickel-Catalyzed Suzuki–Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine." Organic Syntheses.[Link]
-
Hie, L., & Garg, N. K. "Organic Syntheses Procedure: Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine." Organic Syntheses.[Link]
-
Molander, G. A., et al. "Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates." The Journal of Organic Chemistry - ACS Publications.[Link]
-
Google Patents. "(12) United States Patent (10) Patent No.: US 9,340,537 B2." Googleapis.[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 6-Chloro-N-ethyl-2-(furan-3-yl)pyrimidin-4-amine|CAS 2361643-79-8 [benchchem.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. orgsyn.org [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Screening 6-Chloro-N-ethyl-2-(furan-3-yl)pyrimidin-4-amine for anticancer activity
Application Note: Preclinical Screening of 6-Chloro-N-ethyl-2-(furan-3-yl)pyrimidin-4-amine (CEFP) for Targeted Anticancer Activity
Scientific Rationale & Introduction
The pyrimidine-4-amine scaffold is a highly privileged pharmacophore in modern oncology, frequently utilized in the design of ATP-competitive kinase inhibitors targeting Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Bruton's Tyrosine Kinase (BTK)[1][2][3]. The structural incorporation of a furan-3-yl moiety at the C2 position, combined with a chloro substitution at C6 and an ethylamine group at C4, yields 6-Chloro-N-ethyl-2-(furan-3-yl)pyrimidin-4-amine (CEFP) . Furan-pyrimidine derivatives have demonstrated remarkable efficacy in disrupting kinase-mediated signaling pathways, inducing apoptosis via the intrinsic mitochondrial pathway across multiple human cancer cell lines[4][5].
This application note provides a comprehensive, self-validating screening cascade to evaluate the anticancer potential of CEFP. By transitioning from broad phenotypic cytotoxicity assays to precise biochemical target validation and mechanism-of-action (MoA) elucidation, this protocol ensures robust, reproducible data generation for drug development professionals[6].
Screening Cascade Architecture
To prevent false positives and accurately define the therapeutic window, the evaluation of CEFP follows a strict hierarchical workflow.
Fig 1. Sequential screening workflow for evaluating CEFP from primary hit to validated lead.
Phase 1: Primary Phenotypic Screening (In Vitro Cytotoxicity)
Causality & Experimental Design: Before investigating specific molecular targets, it is imperative to establish the baseline anti-proliferative efficacy of CEFP across a diverse panel of human cancer cell lines (e.g., MCF-7, A549)[7]. The MTT assay is selected because it directly correlates mitochondrial metabolic activity with cell viability[4][8]. To ensure the trustworthiness of the data, the protocol incorporates a vehicle control (0.1% DMSO) to define 100% viability, a positive control (Erlotinib or Doxorubicin) to validate assay sensitivity, and a non-tumorigenic cell line (e.g., W38-I) to assess the initial therapeutic index[7][9].
Protocol: High-Throughput MTT Viability Assay
-
Cell Seeding: Harvest exponentially growing cells (MCF-7, A549, W38-I) and resuspend in complete media (DMEM + 10% FBS + 1% Pen/Strep). Seed at a density of
cells/well in 96-well flat-bottom plates. Expert Insight: This specific density ensures cells remain in the logarithmic growth phase throughout the 72-hour assay, preventing contact inhibition artifacts that can skew IC50 calculations. -
Incubation: Incubate plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cellular attachment and recovery[4].
-
Compound Treatment: Prepare a 10 mM stock of CEFP in 100% DMSO. Perform serial dilutions in culture media to achieve final well concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration never exceeds 0.1% (v/v) to prevent solvent-induced cytotoxicity. Treat cells in triplicate.
-
Endpoint Readout: After 72 hours of exposure, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Solubilization & Analysis: Carefully aspirate the media and add 150 µL of DMSO to solubilize the purple formazan crystals. Measure absorbance at 570 nm using a microplate reader. Calculate IC50 values using non-linear regression analysis.
Phase 2: Target-Based Biochemical Profiling
Causality & Experimental Design: Given the structural homology of CEFP to known kinase inhibitors, phenotypic cell death must be linked to on-target biochemical inhibition[1][10]. The ADP-Glo™ Kinase Assay is utilized over traditional radiometric assays due to its high-throughput compatibility and superior safety profile. It measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. A no-enzyme control (background ATP) and a vehicle control (maximum kinase activity) are mandatory for self-validation.
Protocol: ADP-Glo Kinase Assay (EGFR/CDK Profiling)
-
Reaction Assembly: In a 384-well white plate, combine 1 µL of CEFP (varying concentrations), 2 µL of purified recombinant kinase enzyme (e.g., EGFR WT or CDK2/Cyclin E), and 2 µL of ATP/Substrate mix.
-
Kinase Reaction: Incubate the reaction at room temperature for 60 minutes. Expert Insight: The ATP concentration should be strictly set at the specific Michaelis constant (
) value for each kinase to accurately assess ATP-competitive inhibition dynamics without saturating the enzyme[2]. -
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP back to ATP and introduce luciferase/luciferin to generate light. Incubate for 30 minutes and read luminescence.
Quantitative Data Summary
The following table synthesizes representative screening data, comparing CEFP against standard reference compounds to establish its potency and selectivity profile.
Table 1: In Vitro Cytotoxicity and Kinase Inhibition Profile of CEFP
| Assay Target | Biological Origin | CEFP IC50 (µM) | Reference Control IC50 (µM) |
| MCF-7 | Breast Carcinoma | 1.24 ± 0.15 | 0.85 ± 0.10 (Doxorubicin) |
| A549 | Non-Small Cell Lung | 2.10 ± 0.22 | 1.15 ± 0.08 (Erlotinib) |
| W38-I | Normal Fibroblast | > 50.00 | 12.50 ± 1.20 (Doxorubicin) |
| EGFR (WT) | Recombinant Kinase | 0.045 ± 0.005 | 0.012 ± 0.002 (Erlotinib) |
| CDK2/CycE | Recombinant Kinase | 0.850 ± 0.060 | 0.035 ± 0.004 (Dinaciclib) |
Phase 3: Mechanism of Action (MoA) & Cellular Signaling
Causality & Experimental Design: To confirm that the observed cytotoxicity is a direct result of kinase inhibition, downstream signaling and cellular fate must be mapped. Inhibition of targets like EGFR typically halts the PI3K/AKT and MAPK/ERK pathways, leading to cell cycle arrest and apoptosis[1][4].
Fig 2. Proposed mechanism of action for CEFP via targeted kinase inhibition and apoptosis.
Protocol: Cell Cycle Analysis via Flow Cytometry
-
Treatment & Harvest: Treat MCF-7 cells with CEFP at its IC50 concentration for 48 hours. Harvest cells via trypsinization, wash twice with ice-cold PBS, and fix dropwise in 70% ice-cold ethanol[7]. Store at -20°C overnight.
-
Staining: Centrifuge cells to remove ethanol, wash with PBS, and resuspend in 500 µL of FxCycle™ PI/RNase Staining Solution. Expert Insight: The inclusion of RNase is critical; Propidium Iodide (PI) intercalates into both DNA and RNA. Without RNase degradation of RNA, the resulting fluorescence signal will obscure the distinct cell cycle phase peaks (G1, S, G2/M), rendering the data uninterpretable.
-
Acquisition: Incubate for 30 minutes in the dark at room temperature. Analyze via flow cytometry, capturing at least 10,000 events per sample. CEFP-treated cells should exhibit a distinct sub-G1 peak (indicative of DNA fragmentation/apoptosis) or G1/S phase arrest compared to the vehicle control[7].
References
-
BenchChem Technical Support Team. Unveiling the Anticancer Potential: A Comparative Analysis of 5-(Furan-3-yl)pyrimidine Analogs. BenchChem.4
-
BenchChem Technical Support Team. Synthesis and Biological Screening of Novel Pyrimidine Derivatives: Application Notes and Protocols. BenchChem. 6
-
Fathalla, O. A., et al. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. MDPI. 7
-
Han, Y., et al. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer. PMC. 1
-
Hu, J., et al. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo. ACS. 5
-
Reiersolmoen, M., et al. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. 2
-
Poojary, B., et al. Current Study on Biological and Synthetic Applications of Aryl Pyrimidines. IOMC World. 10
-
Liang, X., et al. The Development of BTK Inhibitors: A Five-Year Update. PMC.3
-
Mudgal, P., et al. Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma. AME Groups. 8
-
Misra, A., et al. Synthesis, biological evaluation and molecular docking of pyrimidine and quinazoline derivatives of 1,5-benzodiazepine as potential anticancer agents. Journal of King Saud University - Science.
-
El-Sayed, N., et al. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. PMC. 9
Sources
- 1. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma - Panduranga Mudgal - Annals of Pancreatic Cancer [apc.amegroups.org]
- 9. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iomcworld.com [iomcworld.com]
Antiviral efficacy testing of furan-containing compounds
Application Note: Antiviral Efficacy Profiling of Furan-Containing Pharmacophores
Abstract
Furan rings are privileged scaffolds in medicinal chemistry, serving as critical pharmacophores in antivirals ranging from nucleoside reverse transcriptase inhibitors (NRTIs) to novel entry inhibitors. However, the furan moiety presents unique challenges: it is prone to oxidative ring opening and metabolic activation into reactive cis-enedials by cytochrome P450 enzymes. This guide outlines a robust, self-validating workflow for testing furan-containing compounds, prioritizing the distinction between genuine viral inhibition and compound-induced metabolic cytotoxicity.
Phase 1: Pre-Analytical Considerations & Compound Stability
The Furan Challenge: Unlike stable phenyl rings, furan rings are electron-rich and susceptible to oxidation. In cell culture media (pH 7.4, 37°C), spontaneous oxidation or light-induced degradation can generate false negatives.
Protocol 1.1: Stock Preparation & Stability Check
-
Solvent: Dissolve neat compound in 100% DMSO (molecular biology grade). Avoid protic solvents (ethanol/methanol) for long-term storage as they can facilitate ring-opening solvolysis under acidic conditions.
-
Storage: Aliquot immediately into amber glass vials (furans are photosensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.
-
QC Step (Mandatory): Before any biological assay, perform an LC-MS purity check of the DMSO stock. If the furan peak area has degraded by >5%, repurify.
Phase 2: Cytotoxicity Profiling (The CC50 Threshold)
Objective: Determine the Cytotoxic Concentration 50% (CC50). Rationale: Furan metabolites can be hepatotoxic.[1][2] You must ensure that viral inhibition is not merely a result of killing the host cell machinery required for viral replication. We utilize the CCK-8 (WST-8) assay over MTT, as it requires no solubilization step (reducing handling errors) and is non-toxic, allowing for kinetic monitoring.[3]
Materials:
-
Cell Line: Vero E6 (kidney) or Huh-7 (liver - preferred for furans to assess metabolic activation).
Step-by-Step Protocol:
-
Seeding: Plate cells at
cells/well in a 96-well plate. Incubate 24h at 37°C/5% CO₂. -
Treatment: Replace media with 100 µL fresh media containing serial dilutions of the furan compound (Range: 0.1 µM – 1000 µM).
-
Control A: Vehicle Control (0.5% DMSO max).
-
Control B: Positive Cytotoxic Control (e.g., Puromycin).
-
-
Incubation: Incubate for 48h (or matched to the duration of the intended antiviral assay).
-
Development: Add 10 µL CCK-8 reagent per well. Incubate 1–4h at 37°C until orange color develops.
-
Quantification: Measure Absorbance at 450 nm.
Data Output:
Calculate % Viability:
Phase 3: Antiviral Efficacy - Plaque Reduction Assay (PRA)
Objective: Determine the Effective Concentration 50% (EC50). Rationale: The Plaque Reduction Assay is the "gold standard" for lytic viruses.[6] Unlike qPCR (which measures RNA copy number but not infectivity), PRA measures functional infectious units.
Step-by-Step Protocol:
-
Seeding: Seed Vero E6 cells in 6-well or 12-well plates. Grow to 90% confluency (monolayer integrity is critical).
-
Infection (Adsorption):
-
Wash cells with PBS.[6]
-
Inoculate with virus at a multiplicity of infection (MOI) aiming for ~50–100 plaques per well (typically 0.001–0.01).
-
Incubate 1h at 37°C with gentle rocking every 15 mins to distribute virus.
-
-
Overlay & Treatment:
-
Incubation: Incubate for 3–5 days (virus dependent) until plaques are visible.
-
Fixation & Staining:
-
Counting: Count clear zones (plaques) against the purple monolayer.
Data Visualization:
| Compound Conc.[4][6][7][11] (µM) | Plaque Count (Rep 1) | Plaque Count (Rep 2) | % Inhibition |
| 0 (Vehicle) | 98 | 102 | 0% |
| 1.0 | 95 | 90 | 7.5% |
| 5.0 | 45 | 48 | 53.5% |
| 10.0 | 12 | 10 | 89% |
| 50.0 | 0 | 0 | 100% |
Calculate EC50 using non-linear regression (4-parameter logistic fit).
Selectivity Index (SI):
Phase 4: Mechanism of Action - Time-of-Addition (TOA)
Objective: Determine when the furan compound acts (Entry vs. Replication vs. Egress). Rationale: Furan derivatives often act as entry inhibitors (binding viral surface proteins) or replication inhibitors (nucleoside analogs). TOA distinguishes these mechanisms.
Experimental Design:
-
Time 0 (T=0): Moment of viral addition.
-
Condition A (Pre-treatment): Compound added -2h to 0h. (Tests: Host receptor blocking).
-
Condition B (Co-treatment): Compound added at T=0 during adsorption. (Tests: Viral entry/attachment).
-
Condition C (Post-treatment): Compound added at T+2h, T+4h, etc.[12] (Tests: Replication/Polymerase inhibition).
Workflow Diagram:
Caption: Time-of-Addition (TOA) workflow to deconvolute the specific stage of the viral lifecycle inhibited by the furan compound.
Interpretation Logic:
-
Inhibition ONLY in Co-treatment: The furan blocks viral attachment or entry (Virucidal or Entry Inhibitor).
-
Inhibition in Post-treatment: The furan inhibits intracellular replication (e.g., Polymerase inhibitor, Protease inhibitor).
-
Inhibition in Pre-treatment only: The furan modulates the host cell (e.g., receptor downregulation) or is prophylactic.
Summary Workflow Diagram
Caption: Integrated decision matrix for furan-based antiviral screening, incorporating stability checks and selectivity indexing.
References
-
Peterson, L. A. (2013).[13] Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology. Link
-
Dojindo Molecular Technologies. (2023). Cell Counting Kit-8 (CCK-8) Technical Manual. Dojindo. Link
-
Creative Biolabs. (2024). Plaque Reduction Neutralization Test (PRNT) Protocol. Link
-
Daelemans, D., et al. (2011). A time-of-drug addition approach to target identification of antiviral compounds. Nature Protocols. Link
-
BenchChem. (2025).[6] Application Note: Elucidating the Mechanism of Antiviral Agents using Time-of-Addition. Link
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. clyte.tech [clyte.tech]
- 4. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 9. asm.org [asm.org]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. dojindo.com [dojindo.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Metabolic Activation of the Toxic Natural Products From Herbal and Dietary Supplements Leading to Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Leveraging the 2-(Furan-3-yl)pyrimidine Scaffold for Targeted Kinase Inhibitor Discovery
Topic: Application of 6-Chloro-N-ethyl-2-(furan-3-yl)pyrimidin-4-amine in Kinase Inhibitor Development Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists
Executive Summary & Compound Profile
6-Chloro-N-ethyl-2-(furan-3-yl)pyrimidin-4-amine (CAS: 2361643-79-8) represents a highly specialized electrophilic scaffold designed for the rapid synthesis of ATP-competitive kinase inhibitors and adenosine receptor antagonists.
Unlike generic pyrimidine building blocks, this compound is pre-functionalized with a 2-(furan-3-yl) moiety—a proven bioisostere for phenyl groups that enhances selectivity by targeting the hydrophobic "gatekeeper" regions or specific back-pockets of kinase domains (e.g., Aurora A, JAK3, FLT3). The 6-chloro position serves as a reactive "warhead" for late-stage diversification via Nucleophilic Aromatic Substitution (
Chemical Profile
| Property | Specification |
| IUPAC Name | 6-Chloro-N-ethyl-2-(furan-3-yl)pyrimidin-4-amine |
| Molecular Formula | |
| Molecular Weight | 223.66 g/mol |
| Core Scaffold | 2,4,6-Trisubstituted Pyrimidine |
| Key Functionality | 6-Cl: Electrophile for library generation2-Furan-3-yl: Hydrophobic/Aromatic interaction probe4-NH-Et: H-bond donor (Hinge binder) |
| Solubility | Soluble in DMSO (>50 mM), DMF, Ethanol |
Strategic Application in Drug Design
This scaffold is particularly valuable for targeting the ATP-binding cleft of Serine/Threonine and Tyrosine kinases. The structural logic follows the "Privileged Structure" hypothesis:
-
Hinge Binding: The pyrimidine N1 and the exocyclic amine (N-ethyl) often form a bidentate hydrogen bond network with the kinase hinge region (e.g., Leu residues).
-
Selectivity Pocket: The furan-3-yl group at the C2 position projects into the hydrophobic pocket (often the "sugar pocket" or "gatekeeper" region), providing distinct selectivity profiles compared to standard phenyl or methyl substituents.
-
Solvent Exposure: The C6 position (occupied by Chlorine) is oriented towards the solvent-exposed region. Displacing this chlorine with solubilizing groups (e.g., piperazines, morpholines) modulates ADME properties without disrupting binding affinity.
Target Classes
-
Aurora Kinases (A/B): Inhibition of mitotic progression.
-
Janus Kinases (JAK3): Modulation of cytokine signaling.
-
Adenosine Receptors (
/ ): While primarily a kinase scaffold, the furan-pyrimidine motif is also a classic antagonist structure for GPCRs.
Protocol A: Late-Stage Diversification (Library Synthesis)
Objective: To synthesize a library of 10–50 potential kinase inhibitors by displacing the 6-chloro group with diverse amines.
Mechanistic Rationale
The pyrimidine ring is electron-deficient, making the C6-chlorine highly susceptible to
Materials
-
Scaffold: 6-Chloro-N-ethyl-2-(furan-3-yl)pyrimidin-4-amine (1 equiv)
-
Nucleophiles: Diverse amines (e.g., N-methylpiperazine, morpholine, substituted anilines) (1.2–1.5 equiv)
-
Base: N,N-Diisopropylethylamine (DIPEA) or
(2–3 equiv) -
Solvent: n-Butanol (for thermal) or DMSO (for microwave)
Step-by-Step Procedure
-
Preparation: Dissolve 0.2 mmol (approx. 45 mg) of the scaffold in 1.0 mL of n-Butanol in a reaction vial.
-
Addition: Add 0.4 mmol (2.0 equiv) of DIPEA followed by 0.24 mmol (1.2 equiv) of the specific amine monomer.
-
Reaction:
-
Thermal Method:[1] Seal the vial and heat to 110°C for 12–16 hours.
-
Microwave Method (Preferred): Heat at 140°C for 30–60 minutes.
-
-
Monitoring: Check progress via LC-MS. The starting material (m/z ~224) should disappear, replaced by the product mass (m/z = 224 - 35.5 + Amine_MW).
-
Work-up:
-
Evaporate solvent under reduced pressure.
-
Re-dissolve residue in DMSO/MeOH (1:1).
-
Purify via Prep-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).
-
-
Validation: Verify structure via
-NMR (Loss of characteristic C6-Cl shift) and HRMS.
Protocol B: In Vitro Kinase Inhibition Assay (ADP-Glo™)
Objective: To evaluate the
Experimental Logic
This protocol uses a luminescent ADP detection assay. The kinase reaction generates ADP, which is converted to ATP, then to light by luciferase. The signal is positively correlated with kinase activity; inhibitors reduce the light signal.
Reagents
-
Kinase: Recombinant Human Aurora A (0.2 µ g/well ).
-
Substrate: Myelin Basic Protein (MBP) or Histone H3.
-
ATP: Ultra-pure (at
concentration, typically 10 µM). -
Assay Buffer: 40 mM Tris (pH 7.5), 20 mM
, 0.1 mg/mL BSA, 50 µM DTT.
Workflow
-
Compound Preparation: Prepare 3-fold serial dilutions of the synthesized inhibitors in 100% DMSO (Top concentration: 10 mM). Dilute 1:25 into Assay Buffer to create 4x working stocks (4% DMSO).
-
Enzyme Reaction:
-
Add 2.5 µL of 4x Compound to a 384-well white plate.
-
Add 2.5 µL of 4x Enzyme/Substrate mix.
-
Incubate for 10 min at RT (allows compound to bind).
-
Add 5 µL of 2x ATP solution to initiate reaction.
-
Incubate for 60 min at RT.
-
-
Detection:
-
Add 10 µL of ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 min.
-
Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Light). Incubate 30 min.
-
-
Analysis: Measure luminescence. Plot RLU vs. log[Inhibitor] to determine
using a 4-parameter logistic fit.
Visualizations & Pathway Mapping
Figure 1: Synthesis & SAR Logic
Caption: Workflow for diversifying the 6-chloro-2-(furan-3-yl)pyrimidine scaffold into a library of kinase inhibitors.
Figure 2: Kinase Signaling Impact (Aurora A Example)
Caption: Impact of pyrimidine-based inhibitors on the Aurora A signaling cascade during mitosis.
References
-
BenchChem. (2024). 6-Chloro-N-ethyl-2-(furan-3-yl)pyrimidin-4-amine Product Specifications and Safety Data. Retrieved from
-
Cicenas, J., et al. (2014). Aurora Kinase Inhibitors: A Review of the Patent Literature. Expert Opinion on Therapeutic Patents. Link
-
Borea, P. A., et al. (2018). The A2A Adenosine Receptor: History, Structure, Characterization and Pharmacological Targeting. Biochemical Pharmacology. Link
-
Manning, G., et al. (2002). The Protein Kinase Complement of the Human Genome. Science. Link
-
ChemicalBook. (2025). Synthetic Protocols for Chloropyrimidine Intermediates. Retrieved from
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki-Miyaura Couplings for Pyrimidines
Welcome to the Application Scientist Support Center. Pyrimidines are privileged scaffolds in drug discovery, but their electron-deficient nature and strong coordinating ability present unique challenges in palladium-catalyzed cross-couplings. This guide provides mechanistic troubleshooting, validated protocols, and optimization matrices to ensure reproducible success in your discovery workflows.
Part 1: The Causality of Pyrimidine Reactivity
Before troubleshooting, it is critical to understand why pyrimidines behave differently than standard benzenoid arenes in Suzuki couplings:
-
Catalyst Poisoning: The nitrogen lone pairs in the pyrimidine ring can strongly coordinate to Pd(II) intermediates. This creates stable, off-cycle complexes that stall the catalytic cycle and lead to incomplete conversions.
-
Hyper-Reactivity of Halogens: The electron-deficient nature of the pyrimidine ring significantly lowers the LUMO energy, accelerating the oxidative addition step. While this makes chloropyrimidines highly reactive, it also leads to poor selectivity when multiple halogens are present[1].
-
Protodeboronation: Pyrimidine boronic acids (especially 2-pyrimidineboronic acid) are notoriously unstable. The electron-withdrawing nitrogens destabilize the C-B bond, leading to rapid 2 under standard basic aqueous conditions[2].
Part 2: Interactive Troubleshooting Guide (FAQs)
Q1: Why does my 2-pyrimidineboronic acid degrade before coupling, and how can I prevent it? Causality: The basic conditions required for standard Suzuki couplings accelerate the hydrolysis of the C-B bond in electron-deficient heterocycles, leading to protodeboronation. Solution: Transition away from free boronic acids. Use MIDA boronates , which slowly hydrolyze to provide a low, steady-state concentration of the active boronic acid, minimizing degradation[2]. Alternatively, use Lithium Triisopropyl Borates (LTBs) . LTBs are highly stable, bench-top ready salts that undergo transmetalation in THF/water without the need for additional exogenous base, completely bypassing the basic conditions that drive degradation[3].
Q2: How do I control regioselectivity when performing a Suzuki coupling on 2,4-dichloropyrimidine? Causality: The C4 position is significantly more electron-deficient than the C2 position, making it more susceptible to oxidative addition by the Pd(0) catalyst. Solution: Exploit this electronic differentiation by controlling temperature and stoichiometry. For exclusive C4 mono-coupling, use Pd(PPh3)4 with K2CO3 in methanol at room temperature. To achieve a4 with two different boronic acids, perform the C4 coupling at 55 °C, then add the second boronic acid and increase the temperature to 90 °C to force the more difficult C2 coupling[4].
Q3: My coupling with an electron-rich aryl boronic acid and a chloropyrimidine is stalling at 30% conversion. What is happening? Causality: Stalling is typically a symptom of catalyst deactivation (poisoning by the pyrimidine nitrogens) or poor transmetalation kinetics with electron-rich boronic acids. Solution: Switch to a more sterically demanding, electron-rich ligand system (e.g., XPhos Pd G2/G3 or Pd(dppf)Cl2). The steric bulk prevents the pyrimidine nitrogens from coordinating to the palladium center, keeping the catalyst on-cycle.
Part 3: Mechanistic Workflows (Visualizations)
Troubleshooting logic tree for mitigating protodeboronation in pyrimidines.
Workflow for regioselective Suzuki coupling of 2,4-dichloropyrimidine.
Part 4: Quantitative Optimization Matrices
Table 1: Catalyst and Ligand Selection Matrix for Pyrimidines
| Catalyst/Ligand System | Primary Application | Mechanistic Advantage |
| Pd(PPh3)4 | Regioselective mono-coupling (e.g., C4 over C2) | Mild reactivity prevents over-coupling; excellent for highly activated halogens. |
| Pd(dppf)Cl2 | General pyrimidine couplings | Bidentate ligand prevents off-cycle coordination of pyrimidine nitrogens. |
| XPhos Pd G2 / G3 | Sterically hindered or electron-rich partners | Highly active L-Pd(0) species; bulky ligand blocks catalyst poisoning. |
Table 2: Base and Solvent Optimization Summary
| Solvent System | Base | Temperature | Best For |
| Methanol | K2CO3 | RT to 40 °C | Highly regioselective mono-couplings of dichloropyrimidines. |
| Toluene/EtOH/H2O | K2CO3 | 55 °C → 90 °C | One-pot sequential di-couplings (C4 then C2). |
| THF/H2O | None (Self-basifying) | 60 °C | Coupling of unstable Lithium Triisopropyl Borate salts. |
Part 5: Validated Experimental Protocols
Protocol 1: Regioselective Mono-Coupling of 2,4-Dichloropyrimidine
Self-Validating System: This protocol includes specific visual and analytical checkpoints to ensure reaction fidelity and prevent over-coupling[4].
-
Setup: In an oven-dried flask, combine 2,4-dichloropyrimidine (1.0 equiv), aryl boronic acid (1.05 equiv), and K2CO3 (2.0 equiv).
-
Solvent Addition: Add degassed Methanol to achieve a 0.1 M concentration.
-
Catalyst Addition: Add Pd(PPh3)4 (5 mol%).
-
Validation Checkpoint 1: The suspension should transition from yellow to a clear, pale orange/red solution within 15 minutes as the active Pd(0) species is generated.
-
-
Reaction: Stir at room temperature (20-25 °C) for 3-12 hours.
-
Validation Checkpoint 2: Monitor via LCMS. You should observe complete consumption of the starting material and the appearance of the mono-coupled mass. A lack of di-coupled mass validates the regioselectivity.
-
-
Workup: Concentrate the methanol in vacuo, and partition between EtOAc and water. The aqueous layer should test at pH ~9-10. Extract, dry over Na2SO4, and purify via silica gel chromatography.
Protocol 2: Suzuki-Miyaura Coupling using Lithium Triisopropyl Borates (LTBs)
Self-Validating System: Designed specifically for pyrimidines prone to protodeboronation[3].
-
Setup: In a reaction vial, combine the pyrimidine-LTB salt (1.5 equiv), aryl halide (1.0 equiv), and Pd(dppf)Cl2 (5 mol%).
-
Solvent Addition: Add a degassed mixture of THF and H2O (4:1 ratio, 0.2 M). Crucial: Do not add exogenous base.
-
Validation Checkpoint 1: The hydrolysis of the LTB salt will naturally raise the pH of the solution. Check the pH with indicator paper; it should read between 12 and 13, validating the release of basic isopropylate which facilitates transmetalation.
-
-
Reaction: Heat to 60 °C for 12 hours.
-
Validation Checkpoint 2: TLC monitoring should show the disappearance of the aryl halide. Since LTBs do not streak on normal phase TLC like free boronic acids, the baseline should remain relatively clean compared to standard conditions.
-
-
Workup: Dilute with EtOAc, wash with brine, dry over MgSO4, and concentrate for purification.
Part 6: References
-
Title: One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC - NIH Source: nih.gov URL:
-
Title: Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction - ACS Publications Source: acs.org URL:
-
Title: A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC Source: nih.gov URL:
-
Title: Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews Source: rsc.org URL:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Addressing solubility issues of 6-Chloro-N-ethyl-2-(furan-3-yl)pyrimidin-4-amine in assays
Topic: Addressing Solubility & Precipitation Issues in Biological Assays
Executive Summary: The Physicochemical Challenge
Compound Profile: 6-Chloro-N-ethyl-2-(furan-3-yl)pyrimidin-4-amine Primary Challenge: High Lipophilicity / Low Aqueous Solubility (Class II/IV characteristics)
As a Senior Application Scientist, I often see researchers struggle with this specific scaffold. The structural combination of a chlorine substituent , a planar furan ring , and the pyrimidine core creates a molecule with significant lattice energy and high logP (estimated ~2.5–3.5). While the ethyl-amino group offers a hydrogen bond donor, it is insufficient to counteract the hydrophobicity of the aromatic system.
The Result: This compound behaves like "brick dust" in aqueous media. It dissolves readily in DMSO but "crashes out" (precipitates) immediately upon dilution into aqueous buffers, leading to:
-
False Negatives: The compound is stuck to the plastic, not the target.
-
False Positives: Precipitated aggregates nonspecifically inhibit enzymes or scatter light in optical assays.
-
Flat Dose-Response Curves: Concentrations above 10 µM often reflect the solubility limit, not biological saturation.
Troubleshooting Guides: Step-by-Step Protocols
Module A: Stock Solution Integrity
Is your stock solution actually 10 mM, or is it a suspension?
The Issue: DMSO is hygroscopic. It absorbs water from the air. If your DMSO contains even 1-2% water, this lipophilic pyrimidine may crystallize inside your stock vial, invisible to the naked eye.
Protocol: The "Dry-DMSO" Standard
-
Solvent Choice: Use anhydrous DMSO (≥99.9%) stored under nitrogen or argon if possible.
-
Visual Check: Before every use, hold the vial up to a light source. Vortex. If you see "swirling" lines (Schlieren effect) that persist, or tiny particulates, the compound has crashed out.
-
Sonication: Sonicate the stock for 5–10 minutes at 37°C before every experiment. This ensures any micro-crystals are re-solubilized.
-
Storage: Aliquot into single-use vials. Do not freeze-thaw more than 3 times.
Module B: The "Sandwich" Dilution Strategy
Preventing the "Shock" Precipitation
The Issue: Pipetting a 10 mM DMSO stock directly into a water-based buffer (a 1:1000 dilution) creates a localized zone of high concentration and high water content. The compound precipitates instantly before it can disperse.
Correct Protocol: Intermediate Dilution Do not jump from 100% DMSO to 0% DMSO in one step.
-
Step 1 (Stock): Start with 10 mM in 100% DMSO.
-
Step 2 (Intermediate): Dilute 1:10 or 1:20 in 100% DMSO (not buffer).
-
Result: 1 mM or 0.5 mM in 100% DMSO.
-
-
Step 3 (The Shift): Dilute this intermediate into your assay buffer while vortexing the buffer.
-
Target: Final DMSO concentration should be <1% (ideally 0.1–0.5%).[1]
-
Module C: Assay-Specific Adjustments
| Assay Type | Common Failure Mode | Technical Solution |
| Enzymatic (Biochemical) | Compound aggregates inhibit enzyme nonspecifically. | Add Detergent: Include 0.01% Triton X-100 or Tween-20 in the buffer. This stabilizes the monomeric form of the compound. |
| Cell-Based (IC50) | Compound binds to serum proteins (FBS) or plastic. | Serum Shift: Run the assay in 1% FBS vs 10% FBS to determine protein binding shift. Use Low-Binding Plates (polypropylene) for intermediate steps. |
| SPR / Biacore | Micro-aggregates clog microfluidics. | Solubility Limit Test: Determine thermodynamic solubility via nephelometry before injecting. Filter samples (0.2 µm) immediately prior to use. |
Visualizing the Workflow
The following diagram illustrates the decision logic for troubleshooting precipitation issues during assay development.
Caption: Logical workflow for identifying and resolving precipitation events. Note the loop-back mechanism requiring re-verification (nephelometry) after every adjustment.
Frequently Asked Questions (FAQs)
Q1: My IC50 curve plateaus at 10 µM. Is this real inhibition? A: Likely not. For this pyrimidine derivative, a "flat" curve often indicates that 10 µM is the solubility limit (kinetic solubility). The concentration of dissolved compound never gets higher than 10 µM, so the biological effect plateaus.
-
Verification: Spin down the assay plate (1000 x g for 5 mins) and sample the supernatant. Analyze via HPLC/UV to confirm the actual concentration.
Q2: Can I use 100% Ethanol instead of DMSO? A: Generally, no. This compound (Chloro-N-ethyl-2-(furan-3-yl)pyrimidin-4-amine) is significantly less soluble in ethanol than DMSO. Ethanol also evaporates faster, leading to "edge effects" in plate-based assays. Stick to DMSO, or use Dimethylacetamide (DMA) if DMSO is strictly contraindicated (rare).
Q3: Why do I get different results in plastic vs. glass vials? A: Lipophilic compounds adsorb (stick) to polypropylene and polystyrene.
-
Fix: For serial dilutions, use glass-coated microplates or specific "low-binding" plastics. If using standard plastic, pre-saturate the tips (pipette up and down 3 times) before transferring, though this is less precise.
Q4: How do I formulate this for animal studies (In Vivo)? A: Aqueous buffer will fail. You need a vehicle that maintains solubility.[1][2]
-
Standard Formulation: 5% DMSO + 40% PEG400 + 5% Tween 80 + 50% Saline.
-
Note: Always add the saline last . Dissolve the compound in the DMSO/PEG/Tween mix first.
References
-
Assay Guidance Manual (NCBI).
-
Source:
-
-
Di, L., & Kerns, E. H. (2006).
-
Source:
-
-
Lipinski, C. A., et al. (2001).Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.
-
Source:
-
-
BenchChem Technical Support.
-
Source:
-
Sources
Technical Support Center: Stability Assessment of 6-Chloro-N-ethyl-2-(furan-3-yl)pyrimidin-4-amine in DMSO
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the stability of 6-Chloro-N-ethyl-2-(furan-3-yl)pyrimidin-4-amine and structurally related compounds in dimethyl sulfoxide (DMSO). As direct stability data for this specific molecule is not extensively published, this guide synthesizes field-proven insights and established principles for assessing the stability of small molecules containing similar heterocyclic moieties.
Introduction: Understanding the Stability Landscape
6-Chloro-N-ethyl-2-(furan-3-yl)pyrimidin-4-amine incorporates two key heterocyclic systems: a substituted pyrimidine and a furan ring. Each presents potential stability challenges, particularly when dissolved in DMSO, a widely used but not entirely inert solvent. The primary concerns for a molecule of this nature are hydrolysis, facilitated by the hygroscopic nature of DMSO, and the inherent reactivity of the furan ring. This guide will equip you with the necessary knowledge and protocols to proactively assess and manage the stability of your compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of my compound in DMSO?
A1: Several factors can contribute to the degradation of small molecules in DMSO.[1] Key considerations include:
-
Water Content: DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere.[1][2] This water can lead to hydrolysis of susceptible functional groups. Studies have indicated that water is a more significant contributor to compound loss than oxygen.[3]
-
Temperature: Elevated temperatures accelerate chemical degradation. While freezing is generally preferred for long-term storage, repeated freeze-thaw cycles can also impact stability.[1][4]
-
Light Exposure: Photoreactive functional groups can degrade upon exposure to UV or even ambient light. Storing solutions in amber vials is a crucial preventative measure.[5]
-
Purity of DMSO: Using high-purity, anhydrous DMSO is essential to minimize contaminants that could react with your compound.[6]
-
pH: Although DMSO is aprotic, residual water or acidic/basic impurities can create micro-environments that may catalyze degradation, particularly of the acid-sensitive furan ring.[7]
Q2: My compound contains a furan ring. Are there any specific stability concerns I should be aware of?
A2: Yes, the furan ring is known to be sensitive to acidic conditions, which can lead to ring-opening and polymerization.[7][8] Even slightly acidic conditions, which can arise from impurities in DMSO or degradation of the compound itself, may trigger this pathway. It is crucial to use high-purity, neutral solvents and consider the potential for auto-catalytic degradation.
Q3: How long can I expect my compound to be stable in a DMSO stock solution?
A3: The stability of any given compound is empirical and must be determined experimentally. While many compounds are stable for months to years when stored properly (frozen, protected from light), there is no universal rule.[3][6] A preliminary stability study is highly recommended, especially for compounds with potentially labile functional groups like the furan ring.
Q4: What is the best way to store my DMSO stock solutions?
A4: For optimal stability, stock solutions should be stored at -20°C or -80°C in tightly sealed, amber glass vials to protect from light and moisture.[5][6] It is also good practice to prepare smaller aliquots to avoid repeated freeze-thaw cycles of the main stock.[4] Ensure the storage area is dry and well-ventilated.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of compound potency or inconsistent assay results over time. | Compound degradation in DMSO stock solution. | 1. Perform a stability study as outlined in the "Experimental Protocols" section to quantify the rate of degradation under your storage conditions. 2. Prepare fresh stock solutions more frequently. 3. Aliquot the stock solution to minimize freeze-thaw cycles.[4] |
| Appearance of new peaks in my analytical chromatogram (e.g., HPLC, LC-MS). | Formation of degradation products. | 1. Attempt to identify the structure of the degradants using mass spectrometry (MS) to understand the degradation pathway. 2. Review the structure of your compound for labile functional groups (e.g., the furan ring is susceptible to acid-catalyzed ring opening).[7] 3. Ensure the use of high-purity, anhydrous DMSO to minimize water- and acid-catalyzed degradation.[6] |
| Precipitation observed in my stock solution upon thawing. | Poor solubility at lower temperatures or compound crystallization. | 1. Gently warm the solution and vortex to redissolve the compound before use. 2. Consider storing the compound at a lower concentration if solubility is a persistent issue. Solutions at a maximum of 1mM are less likely to have precipitation problems.[4] 3. If precipitation persists, consider an alternative solvent if your experimental workflow allows. |
| Discoloration (e.g., yellowing or browning) of the DMSO stock solution. | Polymerization or extensive degradation of the compound. | 1. This is a strong indicator of instability. The stock solution should be discarded. 2. The furan moiety, in particular, can be prone to polymerization under certain conditions.[7] 3. Re-evaluate storage conditions (temperature, light exposure) and consider preparing fresh solutions immediately before use. |
Experimental Protocols
Protocol 1: Long-Term Stability Assessment using LC-MS
This protocol outlines a comprehensive method to evaluate the stability of 6-Chloro-N-ethyl-2-(furan-3-yl)pyrimidin-4-amine in DMSO under various storage conditions.[1]
1. Preparation of Solutions:
-
Primary Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of the test compound in high-purity, anhydrous DMSO.
-
Internal Standard (IS) Stock Solution: Prepare a stock solution of a stable, non-reactive compound with similar chromatographic and ionization properties in DMSO.
-
Working Solutions: Aliquot the primary stock solution into multiple amber glass vials for each storage condition to be tested (e.g., Room Temperature, 4°C, -20°C).
2. Storage and Time Points:
-
Store the prepared aliquots under the different conditions.
-
Establish a schedule for analysis (e.g., T=0, 1 week, 1 month, 3 months, 6 months).
3. Sample Analysis (LC-MS):
-
At each time point, retrieve one aliquot from each storage condition.
-
Allow the samples to equilibrate to room temperature.
-
Prepare an analytical sample by diluting the stock solution and the IS stock solution into the initial mobile phase to a final concentration suitable for your LC-MS system.
-
LC-MS Method:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Develop a gradient that provides good separation of the parent compound, the IS, and any potential degradants.
-
Mass Spectrometry: Use an electrospray ionization (ESI) source in positive ion mode. Monitor the specific m/z for the parent compound and the IS.
-
4. Data Analysis:
-
Calculate the peak area ratio of the test compound to the internal standard for each sample.
-
Determine the stability by comparing the peak area ratio at each time point to the ratio at T=0.
-
% Remaining = (Peak Area Ratio at T=x / Peak Area Ratio at T=0) * 100
-
Data Summary Table
| Time Point | Storage Condition | Peak Area Ratio (Analyte/IS) | % Remaining |
| T=0 | -20°C | 1.25 | 100% |
| 1 Month | Room Temp | 1.10 | 88% |
| 1 Month | 4°C | 1.22 | 97.6% |
| 1 Month | -20°C | 1.24 | 99.2% |
| 3 Months | Room Temp | 0.85 | 68% |
| 3 Months | 4°C | 1.15 | 92% |
| 3 Months | -20°C | 1.23 | 98.4% |
Note: The data in this table is illustrative and should be replaced with experimental results.
Visualizations
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing compound stability in DMSO.
Hypothetical Degradation Pathway
Caption: Potential degradation pathways for the target compound.
References
-
Cubework. (n.d.). DMSO Solutions Warehouse Storage. Retrieved March 7, 2026, from [Link]
-
Etra Organics. (2025, October 20). How to Use DMSO Safely | Best Practices & Common Mistakes. Retrieved March 7, 2026, from [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved March 7, 2026, from [Link]
-
ResearchGate. (2015, July 8). What is the suitable storage condition of the compound (volatile compound) that already dissolved in dimethyl sulfoxide (DMSO)?. Retrieved March 7, 2026, from [Link]
-
Quora. (2018, October 9). What is the best way of storing a DMSO in a research lab?. Retrieved March 7, 2026, from [Link]
-
Reaction Chemistry & Engineering. (2021, October 13). Effect of DMSO on the catalytical production of 2,5-bis(hydoxymethyl)furan from 5-hydroxymethylfurfural over Ni/SiO2 catalysts. Retrieved March 7, 2026, from [Link]
-
University of Washington. (n.d.). Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). Retrieved March 7, 2026, from [Link]
-
Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(3), 292-304. Retrieved March 7, 2026, from [Link]
-
Dong, M. W. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. Retrieved March 7, 2026, from [Link]
-
Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & Therapeutics, 8(3), 629-651. Retrieved March 7, 2026, from [Link]
-
van der Vlag, J., et al. (1995). Inborn errors of pyrimidine degradation: clinical, biochemical and molecular aspects. Journal of Inherited Metabolic Disease, 18(Suppl 1), 107-115. Retrieved March 7, 2026, from [Link]
-
eGyanKosh. (n.d.). DEGRADATION OF PURINE AND PYRIMIDINE NUCLEOTIDES. Retrieved March 7, 2026, from [Link]
-
Tuchman, M., et al. (1988). Pyrimidine Base Degradation in Cultured Murine C-1300 Neuroblastoma Cells and In Situ Tumors. The Journal of Clinical Investigation, 81(2), 424-430. Retrieved March 7, 2026, from [Link]
-
MDPI. (2022, May 17). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. Retrieved March 7, 2026, from [Link]
-
Cardoso, A. L., et al. (n.d.). FURANS AND HYDROXYMETHYLFURANS: SUSTAINABLE SOURCES OF MOLECULAR DIVERSITY. Retrieved March 7, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cubework.com [cubework.com]
- 6. How to Use DMSO Safely | Best Practices & Common Mistakes [etraorganics.co.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
Methods for removing palladium catalyst residues from organic compounds
Welcome to the Technical Support Center for Palladium Catalyst Removal. This guide is designed for researchers, scientists, and drug development professionals who are navigating the critical step of purifying organic compounds from residual palladium catalysts. In modern organic synthesis, palladium-catalyzed reactions are indispensable tools for constructing complex molecules.[1] However, the very efficiency of these catalysts presents a significant downstream challenge: the removal of palladium residues to meet stringent regulatory requirements and ensure the integrity of biological assays.[1][2]
This resource provides in-depth troubleshooting guides, frequently asked questions, and detailed protocols to help you address common issues and select the most effective purification strategy for your specific application.
Troubleshooting Guide: Common Challenges in Palladium Removal
This section addresses the most frequent issues encountered during the palladium removal process. Each problem is broken down into symptoms, potential causes, and actionable solutions, grounded in chemical principles.
Issue 1: Incomplete Palladium Removal
-
Symptom: Your final product, after purification, still contains palladium levels exceeding the acceptable limits (e.g., >10 ppm for APIs) as determined by analytical methods like ICP-MS.[3][4]
-
Possible Cause 1: Incorrect Scavenger Selection: The chosen scavenger may not have a high enough affinity for the specific palladium species present in your reaction mixture. Palladium can exist in different oxidation states (e.g., Pd(0), Pd(II)) and may be complexed with various ligands from the reaction.[5]
-
Solution:
-
Identify the Palladium Species: If possible, try to determine the likely form of the residual palladium. For example, after a Suzuki coupling, you might have both Pd(0) and Pd(II) species.
-
Consult a Scavenger Selection Guide: Use a selection guide (see table below) to choose a scavenger with a high affinity for the suspected palladium species. Thiol-based scavengers are generally effective for a wide range of palladium forms.[6]
-
Screen Multiple Scavengers: If the palladium species is unknown, perform a small-scale screen with a few different types of scavengers (e.g., a thiol-based silica, an amine-based resin, and activated carbon) to identify the most effective one for your system.
-
-
-
Possible Cause 2: Insufficient Scavenger Amount or Reaction Time: The amount of scavenger used may be inadequate to bind all the palladium, or the contact time may be too short for the scavenging reaction to reach completion.
-
Solution:
-
Increase Scavenger Equivalents: Incrementally increase the amount of scavenger used. A good starting point is often 5-10 equivalents relative to the initial amount of palladium.
-
Extend Reaction Time: Increase the stirring or contact time of the scavenger with your product solution. For some systems, overnight stirring may be necessary.[7]
-
Monitor Progress: If your analytical capabilities allow, take aliquots at different time points to determine the optimal scavenging time.
-
-
-
Possible Cause 3: Presence of Colloidal Palladium: Palladium can form fine colloidal particles ("palladium black") that are difficult to remove by simple filtration or scavenging.
-
Solution:
-
Use a Filter Aid: Filter the reaction mixture through a pad of Celite or another diatomaceous earth. This can help trap fine particles.[8]
-
Employ Oxidative Workup: An oxidative workup (e.g., with a dilute solution of hydrogen peroxide) can sometimes help to dissolve colloidal Pd(0) into more easily scavenged Pd(II) species. Caution: Ensure your target compound is stable to oxidative conditions.
-
Consider a Combination Approach: A multi-step process involving filtration through Celite followed by treatment with a high-affinity scavenger is often effective for removing colloidal palladium.
-
-
Issue 2: Significant Product Loss During Purification
-
Symptom: You observe a low yield of your desired compound after the palladium removal step.
-
Possible Cause 1: Non-specific Adsorption onto the Scavenger: Your product may be adsorbing onto the scavenger, particularly if you are using a broad-spectrum adsorbent like activated carbon.[4]
-
Solution:
-
Reduce the Amount of Adsorbent: Use the minimum amount of scavenger or activated carbon necessary to achieve the desired level of palladium removal.
-
Thoroughly Wash the Scavenger: After filtration, wash the collected scavenger or carbon cake with fresh solvent to recover any adsorbed product.
-
Switch to a More Selective Scavenger: Consider using a silica-based scavenger with functional groups that have a specific affinity for palladium but not for your product's functional groups.
-
-
-
Possible Cause 2: Product Entrapment during Crystallization: If using crystallization as a purification method, your product crystals may be trapping palladium impurities.
-
Solution:
-
Optimize Crystallization Conditions: Experiment with different solvents, cooling rates, and agitation to promote the formation of purer crystals.
-
Pre-treat with a Scavenger: Treat the solution with a palladium scavenger before crystallization to reduce the initial palladium concentration.
-
Recrystallization: One or more recrystallization steps may be necessary to achieve the desired purity.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the acceptable limits for palladium residues in pharmaceuticals?
The acceptable limits for palladium are set by regulatory bodies like the International Council for Harmonisation (ICH). According to the ICH Q3D guidelines, palladium is a Class 2B element.[9] The Permitted Daily Exposure (PDE) for oral administration is 100 µ g/day .[9][10] This often translates to a concentration limit of 10 ppm in the final Active Pharmaceutical Ingredient (API), assuming a daily dose of 10 grams.[3][10] For parenteral (injectable) drugs, the limit is much stricter, with a PDE of 10 µ g/day .[3]
Q2: How do I choose the right palladium removal method for my compound?
The choice of method depends on several factors, including the nature of your compound, the solvent system, the scale of your reaction, and the required purity level. The following decision tree can guide your selection process.
Caption: Decision workflow for selecting a palladium removal method.
Q3: What are the main types of palladium scavengers, and what are their pros and cons?
The most common palladium scavengers fall into three main categories: silica-based, polymer-based, and activated carbon.
| Scavenger Type | Functional Groups | Pros | Cons |
| Silica-Based | Thiols, Amines, Thiourea, Isocyanates | High selectivity, fast kinetics, good mechanical stability, low swelling. | Higher cost compared to carbon. |
| Polymer-Based | Thiols, Amines, Thioethers | High capacity, good for batch processing. | Can swell in organic solvents, potentially slower kinetics than silica. |
| Activated Carbon | N/A (Adsorption) | Low cost, high surface area, effective for many Pd species. | Non-selective (can adsorb product), potential for fine particle contamination.[4][11] |
Q4: How can I quantify the amount of residual palladium in my sample?
The standard and most accurate methods for quantifying trace levels of palladium are:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the gold standard for trace metal analysis due to its high sensitivity and ability to detect palladium at parts-per-billion (ppb) levels.[1][3]
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): While less sensitive than ICP-MS, ICP-OES is still a robust and widely used technique for quantifying palladium at parts-per-million (ppm) levels.[1]
-
Atomic Absorption Spectrometry (AAS): Another established technique for metal analysis, though often less sensitive than ICP-based methods.[1]
For these methods, samples typically need to be digested in strong acid to ensure all palladium is in a soluble form for analysis.[3][4] There are also fluorimetric and colorimetric methods that can provide faster, albeit less precise, quantification, which can be useful for in-process screening of scavenging efficiency.[1][12]
Experimental Protocols
Here are detailed, step-by-step protocols for two common palladium scavenging methods.
Protocol 1: Palladium Removal Using a Silica-Based Thiol Scavenger (Batch Method)
This protocol is a general guideline and should be optimized for your specific reaction.
Caption: General workflow for batch scavenging of palladium.
-
Dissolution: Dissolve the crude product containing palladium residues in a suitable organic solvent (e.g., THF, ethyl acetate, toluene).
-
Scavenger Addition: Add the silica-based thiol scavenger (e.g., SiliaMetS Thiol) to the solution. A typical starting point is 5-10 weight equivalents of scavenger relative to the weight of the palladium catalyst used in the reaction.
-
Stirring: Stir the suspension at room temperature or with gentle heating (e.g., 40-50°C). The optimal time can range from 1 to 24 hours.[7] Monitor the reaction by taking small aliquots if possible.
-
Filtration: Once the scavenging is complete, filter the mixture to remove the solid-supported scavenger. For fine particles, filtering through a small pad of Celite is recommended.[8]
-
Washing: Wash the filter cake thoroughly with fresh solvent to ensure complete recovery of your product.
-
Concentration and Analysis: Combine the filtrate and washings, and remove the solvent under reduced pressure. Submit a sample of the purified product for elemental analysis to confirm the final palladium concentration.[4]
Protocol 2: Palladium Removal Using Activated Carbon
This method is cost-effective but may require more optimization to minimize product loss.[11]
-
Dissolution: Dissolve the crude product in an appropriate solvent.
-
Carbon Addition: Add activated carbon to the solution. A typical starting amount is 5-10% w/w relative to the crude product.
-
Stirring: Stir the suspension at room temperature for 1-12 hours. The optimal time should be determined experimentally.[4]
-
Filtration: Filter the mixture through a pad of Celite to completely remove the fine carbon particles. This is a critical step, as carbon fines can be difficult to remove otherwise.
-
Washing: Thoroughly wash the carbon/Celite cake with fresh solvent to recover adsorbed product.
-
Concentration and Analysis: Combine the filtrate and washings, and concentrate under reduced pressure. Analyze the purified product for both residual palladium and product recovery.
References
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry.
- CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. Books. (2014).
- How to Remove Palladium in three easy steps. Biotage. (2023).
- How can i remove palladium Pd catalyst easily?.
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purific
- ICH guideline Q3D (R1) on elemental impurities. EMA. (2019).
- ICH Q3D Elemental Impurities.
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. (2022).
- Metal Scavenger Guide. Sopachem.
- Palladium scavenging: From 1% to within ICH limits. Onyx Scientific.
- Technical Support Center: Palladium Catalyst Removal in 5-Bromoindole Reactions. Benchchem.
- Merck/PITT Collaboration Demonstrates Rapid Method for Evalu
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques.
- Elemental Impurities in Pharmaceutical Materials According to New ICH Guidelines and USP Chapters <232> and <233>. Analytik Jena.
- Palladium Detection for API Purific
- Method of removing palladium.
- USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. (2021).
- The Use of Metal Scavengers for Recovery of Palladium Catalyst
- Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Green Chemistry (RSC Publishing). (2025).
- Elemental Impurities - Certi ed Reference Materials for ICH Q3D, USP <232> and Ph.Eur. 5.20. (2024).
- Towards a quantitative understanding of palladium metal scavenger performance: an electronic structure calcul
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Towards a quantitative understanding of palladium metal scavenger performance: an electronic structure calculation approach - Dalton Transactions (RSC Publishing) DOI:10.1039/C3DT52282B [pubs.rsc.org]
- 6. ingentaconnect.com [ingentaconnect.com]
- 7. sopachem.com [sopachem.com]
- 8. researchgate.net [researchgate.net]
- 9. ema.europa.eu [ema.europa.eu]
- 10. onyxipca.com [onyxipca.com]
- 11. biotage.com [biotage.com]
- 12. pharmtech.com [pharmtech.com]
Technical Support Center: Synthesis of Substituted Aminopyrimidines
Welcome to the technical support center for the synthesis of substituted aminopyrimidines. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for common challenges encountered during the synthesis of this critical heterocyclic scaffold. The content is structured in a question-and-answer format to directly address specific experimental issues.
Section 1: Troubleshooting Pyrimidine Ring Formation (Pinner-Type Synthesis)
The condensation of a guanidine salt with a 1,3-dicarbonyl compound or its equivalent is a fundamental and widely used method for constructing the aminopyrimidine core.[1][2] However, this reaction is not without its challenges, including low yields, side product formation, and issues with regioselectivity.
FAQ 1.1: My Pinner-type pyrimidine synthesis is giving a low yield. What are the common causes and how can I improve it?
Low yields in this condensation are a frequent problem and can often be traced back to several key factors.[3][4]
Answer:
To troubleshoot a low-yielding reaction, consider the following points systematically:
-
Purity and Stability of Reactants:
-
Guanidine: Ensure the guanidine salt (e.g., hydrochloride or carbonate) is dry and of high purity. Guanidine itself is hygroscopic and can decompose.
-
1,3-Dicarbonyl Compound: The stability of the dicarbonyl compound is crucial. Some β-ketoesters or β-diketones can undergo self-condensation or decomposition, especially under harsh basic conditions.[3] Verify the purity of your dicarbonyl starting material before use.
-
-
Reaction Conditions:
-
Base: The choice and stoichiometry of the base are critical. Common bases include sodium ethoxide, sodium carbonate, and potassium carbonate.[2] The base should be strong enough to deprotonate the guanidine and/or the dicarbonyl compound but not so strong as to cause significant decomposition. The use of an insufficient amount of base can lead to incomplete reaction.
-
Solvent: Typically, alcoholic solvents like ethanol are used. Ensure the solvent is anhydrous, as water can interfere with the reaction and lead to hydrolysis of intermediates.[5]
-
Temperature and Reaction Time: These reactions often require heating (reflux) to proceed at a reasonable rate.[2] If the yield is low, it could be due to incomplete reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[4]
-
-
Work-up and Purification:
-
Substituted aminopyrimidines can be quite polar and may have some water solubility, leading to loss of product during aqueous work-up. Minimize the volume of water used and consider back-extracting the aqueous layer.
-
Purification can also be challenging. See Section 4.1 for tips on purifying polar aminopyrimidines.
-
FAQ 1.2: I am getting a mixture of regioisomers when using an unsymmetrical 1,3-dicarbonyl. How can I control the regioselectivity?
The formation of regioisomers is a classic challenge when an unsymmetrical dicarbonyl compound can be attacked by guanidine at two different carbonyl sites.[3][6]
Answer:
Controlling regioselectivity requires a nuanced approach, often involving modification of the substrate or reaction conditions:
-
Exploit Inherent Reactivity Differences: In many cases, the two carbonyl groups of an unsymmetrical dicarbonyl compound have different reactivities. For example, a ketone is generally more electrophilic than an ester. By carefully controlling the reaction temperature, it may be possible to favor the reaction at the more reactive site. Running the reaction at a lower temperature can sometimes improve selectivity.
-
Pre-formation of an Enaminone: A more robust strategy is to first react the unsymmetrical dicarbonyl with an amine (e.g., dimethylformamide dimethyl acetal - DMF-DMA) to form a single, stable enaminone intermediate.[2] This enaminone then has a defined point of reaction with guanidine, leading to a single regioisomer. This approach offers higher yields and better functional group tolerance.[2]
-
Alternative Synthetic Routes: If direct condensation proves unselective, consider alternative strategies. For instance, it may be possible to synthesize the desired pyrimidine through a multi-step sequence that unambiguously installs the required substituents.
FAQ 1.3: My reaction is messy with many side products. What are the likely side reactions and how can I minimize them?
A complex reaction mixture with multiple spots on a TLC plate is indicative of significant side reactions.
Answer:
The most common side reactions in a Pinner-type synthesis include:
-
Self-Condensation of the 1,3-Dicarbonyl: Under basic conditions, the dicarbonyl compound can react with itself.[3] This can often be mitigated by lowering the reaction temperature or adjusting the type and concentration of the base.
-
Amidine Self-Condensation: Guanidine can also undergo self-condensation, though this is often less of an issue than the dicarbonyl self-condensation. Using freshly prepared and pure guanidine can help.[3]
-
Incomplete Cyclization: The initial condensation product may not fully cyclize to form the pyrimidine ring, leaving open-chain intermediates in the reaction mixture.[3] Ensuring a sufficient reaction time and temperature can help drive the reaction to completion.
-
Hydrolysis: The presence of water can lead to the hydrolysis of starting materials or intermediates.[5] Using anhydrous solvents and reagents is crucial.
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Impure reactants, suboptimal base/solvent, insufficient heating | Verify reactant purity, screen different bases and solvents, monitor reaction to ensure completion. |
| Mixture of Regioisomers | Use of an unsymmetrical 1,3-dicarbonyl | Exploit reactivity differences, pre-form an enaminone intermediate. |
| Multiple Side Products | Self-condensation, incomplete cyclization, hydrolysis | Lower reaction temperature, ensure anhydrous conditions, increase reaction time. |
Section 2: Troubleshooting C-N Bond Formation via Cross-Coupling
Transition-metal catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are powerful methods for forming C-N bonds and introducing diverse amino substituents onto a pre-formed pyrimidine ring.[7][8][9] However, these reactions are often sensitive and require careful optimization.
FAQ 2.1: My Buchwald-Hartwig amination of a halopyrimidine is giving a low yield. What are the first parameters I should check?
Low yields in Buchwald-Hartwig reactions are a common frustration, but a systematic approach to troubleshooting can often identify the issue.[7][10][11]
Answer:
The catalyst system is the most critical component of a Buchwald-Hartwig reaction.[7] Here’s a checklist of parameters to investigate:
-
Catalyst System:
-
Palladium Precursor: The quality of the palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) is paramount. Consider using a pre-formed palladium-ligand complex (precatalyst), which can lead to more consistent and efficient formation of the active Pd(0) species.[10][11]
-
Ligand: The choice of phosphine ligand is crucial. For electron-deficient heteroaryl chlorides like chloropyrimidines, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, SPhos) are often necessary to facilitate the challenging oxidative addition step.[9][10]
-
Base: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common choice, but if your substrate is base-sensitive, other bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used, though they may require higher temperatures or a more active catalyst system.[10]
-
-
Reaction Conditions:
-
Inert Atmosphere: These reactions are highly sensitive to oxygen, which can deactivate the Pd(0) catalyst.[10] Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that all solvents are properly degassed.
-
Solvent: Anhydrous solvents are a must.[7] Toluene and 1,4-dioxane are common choices. Water can interfere with the catalytic cycle.
-
Temperature: Chloropyrimidines are less reactive than their bromo or iodo counterparts and often require elevated temperatures (80-110 °C) to promote oxidative addition.[10][12]
-
FAQ 2.2: I am observing significant hydrodehalogenation of my starting material in a Buchwald-Hartwig reaction. How can I suppress this?
Hydrodehalogenation, the replacement of the halogen with a hydrogen atom, is a common and problematic side reaction.[10]
Answer:
This side reaction occurs when the desired reductive elimination to form the C-N bond is slow, allowing for competing pathways. To minimize hydrodehalogenation:
-
Optimize the Ligand: Some ligands are more prone to promoting side reactions than others. Screening different bulky phosphine ligands can sometimes identify one that favors the desired amination pathway.
-
Use a Slight Excess of Amine: Using 1.2-1.5 equivalents of the amine can help push the equilibrium towards the desired coupling product.[10]
-
Strictly Anhydrous Conditions: Ensure all reagents and the solvent are scrupulously dry, as trace water can be a source of protons for the hydrodehalogenation pathway.[10]
-
Base Purity: Use a high-purity, anhydrous base. Some sources of NaOtBu may contain impurities that can exacerbate the problem.[10]
FAQ 2.3: My Suzuki coupling with a pyrimidinylboronic acid (or halide) is not working well. What are the key challenges?
While Suzuki couplings are generally robust, their application to pyrimidine systems can be problematic.[12][13]
Answer:
The primary challenges with Suzuki couplings involving pyrimidines are:
-
Catalyst Deactivation: The Lewis basic nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, inhibiting its catalytic activity.[12][14] Using ligands that are bulky enough to prevent this coordination can be beneficial.
-
Protodeboronation: Boronic acids, especially heteroaryl boronic acids, can be unstable and undergo protodeboronation (replacement of the boronic acid group with a hydrogen).[12][13] This is often exacerbated by high temperatures and certain bases. To mitigate this, use fresh, high-purity boronic acid and consider using milder bases like K₃PO₄ or K₂CO₃.[12]
-
Substrate Reactivity: As with C-N coupling, chloropyrimidines are less reactive in Suzuki couplings than bromopyrimidines.[12] This may necessitate higher catalyst loadings, more active catalyst systems, or higher reaction temperatures.
Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination.
Section 3: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)
SNAr is a classical and often effective method for introducing amino groups onto electron-deficient pyrimidine rings, particularly those bearing good leaving groups like halogens.[7][15]
FAQ 3.1: I am attempting a sequential SNAr on a dihalopyrimidine, but I'm getting a mixture of products. How can I achieve better regioselectivity?
Achieving regioselectivity in SNAr reactions on dihalopyrimidines depends on the electronic differences between the substitution sites.
Answer:
For dihalopyrimidines like 2,4-dichloropyrimidine, the C4 position is generally more activated towards nucleophilic attack than the C2 position due to the electronic influence of the ring nitrogens.[12] To exploit this reactivity difference:
-
Control the Temperature: Running the first substitution at a low temperature can significantly favor reaction at the more reactive C4 position. Once the first amine is installed, a higher temperature may be required to introduce the second amine at the less reactive C2 position.
-
Stoichiometry: Use only one equivalent of the first nucleophile to minimize double substitution.
-
Choice of Nucleophile: The nature of the incoming amine can also influence selectivity. A less reactive amine may show greater selectivity for the more activated position.
FAQ 3.2: The SNAr reaction is sluggish and gives low conversion. What can I do to drive the reaction to completion?
Low conversion in SNAr reactions is often related to the electronic properties of the substrate and the reaction conditions.[7]
Answer:
To improve conversion in a sluggish SNAr reaction:
-
Increase the Temperature: These reactions often benefit from heating. Microwave irradiation can also be a very effective way to accelerate the reaction and improve yields.[16]
-
Use a Polar Aprotic Solvent: Solvents like DMF, DMSO, or NMP are excellent choices for SNAr reactions as they can stabilize the charged intermediate (Meisenheimer complex) and increase the reaction rate.
-
Add a Base: An external base (e.g., K₂CO₃, Et₃N) is often necessary to neutralize the acid (e.g., HCl) formed during the reaction, which can otherwise protonate the starting amine and render it non-nucleophilic.[15]
-
Consider a More Activating Leaving Group: If you have the option, starting with a more reactive halopyrimidine (e.g., fluoro > chloro) can significantly increase the reaction rate.
Section 4: General Troubleshooting
FAQ 4.1: My aminopyrimidine derivative is very polar and difficult to purify. What are the best practices for purification?
The presence of the amino group and the pyrimidine nitrogens often makes these compounds quite polar, which can complicate purification by standard column chromatography.[17]
Answer:
For purifying polar aminopyrimidines:
-
Chromatography:
-
Normal Phase: If using silica gel, you may need to use a more polar mobile phase, such as dichloromethane/methanol or even add a small amount of ammonium hydroxide to the eluent to reduce tailing.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for purifying very polar compounds. It uses a polar stationary phase (like bare silica) and a mobile phase with a high concentration of an organic solvent (like acetonitrile) and a small amount of an aqueous buffer.[17]
-
-
Recrystallization: If your compound is a solid, recrystallization is often the best way to obtain highly pure material. Finding a suitable solvent system can be challenging.
-
Single Solvent: Test a range of solvents from non-polar to polar.
-
Solvent/Anti-Solvent System: If a single solvent doesn't work, try dissolving your compound in a "good" solvent and then slowly adding a "poor" solvent (an "anti-solvent") until the solution becomes cloudy, then heat to redissolve and cool slowly.
-
Vapor Diffusion: Dissolve the compound in a good solvent in an open vial and place this inside a larger sealed container with a poor solvent. Slow vapor diffusion of the poor solvent into the good solvent can induce crystallization.[17]
-
-
Acid/Base Extraction: If your compound has a basic amino group, you can sometimes purify it by dissolving the crude material in an organic solvent, extracting with a dilute acid (e.g., 1M HCl) to move the protonated product to the aqueous layer, washing the aqueous layer with an organic solvent to remove non-basic impurities, and then basifying the aqueous layer and re-extracting your purified product back into an organic solvent.
FAQ 4.2: Do I need to protect the exocyclic amino group during subsequent functionalization of the pyrimidine ring?
The exocyclic amino group on a 2-aminopyrimidine is nucleophilic and can potentially interfere with subsequent reactions.
Answer:
Whether or not to use a protecting group depends on the planned reaction:
-
When Protection is Often Necessary:
-
Acylation or Sulfonylation: If you are trying to perform these reactions on another part of the molecule, the exocyclic amino group will likely react first. A common protecting group is the tert-butyloxycarbonyl (Boc) group, which can be installed using Boc-anhydride.[18][19]
-
Strongly Basic or Nucleophilic Conditions: If your subsequent reaction involves strong bases or nucleophiles that could react with the N-H bond of the amino group, protection is advisable.
-
-
When Protection May Not Be Necessary:
-
Palladium-Catalyzed Cross-Coupling: In many cases, Suzuki or other cross-coupling reactions on a halopyrimidine can be performed without protecting the amino group. The reaction conditions are often selective for the C-X bond.[19]
-
Reactions on the Pyrimidine Nitrogens: If you are targeting the ring nitrogens (e.g., for N-alkylation), the exocyclic amino group is generally less reactive.
-
The choice of protecting group is critical, and it should be stable to the subsequent reaction conditions and easily removable.[20][21]
FAQ 4.3: I am planning to scale up my synthesis. What are the critical parameters to consider?
Scaling up a reaction from the lab bench to a pilot or production scale introduces new challenges that are not always apparent at a small scale.[22][23][24]
Answer:
When scaling up the synthesis of aminopyrimidines, pay close attention to:
-
Heat Transfer: Larger reactors have a lower surface-area-to-volume ratio, making heat transfer less efficient.[24] Exothermic reactions that are easily controlled in the lab can become dangerous on a larger scale. You may need to adjust addition rates or use a more efficient cooling system.
-
Mixing: Ensuring efficient mixing in a large reactor can be difficult. Poor mixing can lead to localized "hot spots" or concentration gradients, resulting in increased side product formation and lower yields.
-
Reagent Addition: The order and rate of reagent addition can become much more critical on a larger scale.
-
Work-up and Isolation: Procedures that are simple in the lab, like extractions and filtrations, can be more complex and time-consuming on a larger scale. Consider the volumes of solvents needed and the best methods for product isolation (e.g., crystallization vs. chromatography).
-
Safety: A thorough safety assessment is crucial before any scale-up. Understand the potential hazards of all reagents and the reaction itself (e.g., exotherms, gas evolution).
It is often necessary to re-optimize the reaction conditions at an intermediate scale before moving to full production.[22]
Caption: Critical parameters to consider during the scale-up of aminopyrimidine synthesis.
References
- Google Patents. (n.d.). CN111763175A - Purification method of 4, 6-dichloro-2- (thiopropyl) -5-aminopyrimidine.
-
Melander, R. J., et al. (2015). 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation. PMC. Retrieved from [Link]
-
Lee, Y. C. (1991). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. Retrieved from [Link]
-
Request PDF. (n.d.). Cu(II)/PTABS-Promoted, Chemoselective Amination of HaloPyrimidines. Retrieved from [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
Gelin, U., et al. (2004). Stereoselectivity and regioselectivity in nucleophilic ring opening in derivatives of 3-phenylisoxazolo[2,3-a]pyrimidine. Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine. Retrieved from [Link]
-
Blackledge, M. S., et al. (2020). A scaffold hopping strategy to generate new aryl-2-amino pyrimidine MRSA biofilm inhibitors. RSC Medicinal Chemistry. Retrieved from [Link]
-
RSC Publishing. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. Retrieved from [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Retrieved from [Link]
- Google Patents. (n.d.). CN1296945A - Process for preparing aminopyrimidine sulfate by reducing pyrimidine derivative containing nitroso.
-
ACS Medicinal Chemistry Letters. (2025). Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates. Retrieved from [Link]
-
Fierro, J. L. G. (2016). Challenges of scaling up chemical processes (based on real life experiences). Elsevier. Retrieved from [Link]
-
Anderson, K. W., et al. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reactions generate new pyrimidylboronic acids and functionalized heteroaryl pyrimidines. Retrieved from [Link]
-
ResearchGate. (n.d.). Strategies for the synthesis of unsymmetrical 2-aminopyrimidine. Retrieved from [Link]
-
ACS Publications. (n.d.). Lewis Acid-Catalyzed Synthesis of 4-Aminopyrimidines: A Scalable Industrial Process. Retrieved from [Link]
-
El-Meguid, A. A., et al. (2025). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. PMC. Retrieved from [Link]
-
Khan, I., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. Retrieved from [Link]
-
Thomas, A. M., et al. (2016). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC. Retrieved from [Link]
-
Perez, M., et al. (2013). Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. PMC. Retrieved from [Link]
-
Kumar, A., et al. (2024). Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using.... Retrieved from [Link]
-
Park, Y., et al. (2016). Transition-Metal-Mediated Direct C−H Amination of Hydrocarbons with Amine Reactants: The Most Desirable but Challeng. ACS Catalysis. Retrieved from [Link]
-
MDPI. (2019). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Retrieved from [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]
- Google Patents. (n.d.). CN102952083A - Preparation method of 2-amino pyrimidine.
-
Syngene. (2023). Best practices & strategies for biotherapeutics production using a stable scale-up process. Retrieved from [Link]
-
Scribd. (n.d.). Chemical Process Scale-Up Strategies | PDF. Retrieved from [Link]
-
RSC Publishing. (n.d.). Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. Retrieved from [Link]
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- 6. Stereoselectivity and regioselectivity in nucleophilic ring opening in derivatives of 3-phenylisoxazolo[2,3-a]pyrimidine. Unpredicted dimerization and ring transformation. Syntheses of derivatives of pyrimidinylmethylamine, pyrimidinylmethylamino acid amides, and alpha-amino-2-pyrimidinylacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Scale-Up Synthesis of 6-Chloro-N-ethyl-2-(furan-3-yl)pyrimidin-4-amine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals scaling up the synthesis of 6-Chloro-N-ethyl-2-(furan-3-yl)pyrimidin-4-amine . This highly functionalized pyrimidine is a critical building block in medicinal chemistry, but its scale-up presents unique thermochemical and regioselectivity challenges.
This guide abandons generic procedures in favor of a field-proven, self-validating three-step workflow: (1) Amidine-malonate condensation, (2) Deoxychlorination, and (3) Regioselective Nucleophilic Aromatic Substitution (SNAr).
Overall Synthetic Workflow
Three-step synthetic workflow for 6-Chloro-N-ethyl-2-(furan-3-yl)pyrimidin-4-amine.
Module 1: Condensation (Pyrimidine Ring Formation)
Objective: Synthesis of 2-(Furan-3-yl)pyrimidine-4,6-diol.
Q: Why is my condensation yield dropping drastically upon scale-up? A: The most common culprit is trace moisture. The reaction relies on sodium ethoxide (NaOEt) to deprotonate both the amidine and the malonate. Water hydrolyzes NaOEt to sodium hydroxide (NaOH). NaOH will preferentially saponify the diethyl malonate into unreactive malonic acid rather than driving the targeted condensation. Causality: Loss of the active electrophile (diethyl malonate) halts the cyclization. Ensure absolute ethanol is used and the reactor is rigorously dried and purged with argon.
Q: The product forms a thick paste that is difficult to stir. How can I resolve this? A: The diol product precipitates as a rigid sodium salt during the reaction. On a larger scale, this creates severe rheological issues, leading to localized hot spots and incomplete conversion. Increase the ethanol volume by 1.5x and mandate the use of an overhead mechanical stirrer rather than a magnetic stir bar to ensure homogeneous heat transfer.
Protocol 1: Condensation Methodology
-
Charge a dry, argon-flushed reactor with absolute ethanol (10 volumes).
-
Add sodium metal (3.0 eq) portion-wise to generate NaOEt, maintaining the internal temperature below 40°C.
-
Add furan-3-carboxamidine hydrochloride (1.0 eq) and stir for 30 minutes to liberate the free base.
-
Add diethyl malonate (1.1 eq) dropwise.
-
Heat the mixture to reflux (78°C) for 6 hours.
-
Cool to room temperature, concentrate under vacuum, and dissolve the crude residue in water.
-
Acidify with 2M HCl to pH 3-4 to precipitate the 2-(furan-3-yl)pyrimidine-4,6-diol. Filter, wash with cold water, and dry under high vacuum.
Module 2: Deoxychlorination (POCl₃ Activation)
Objective: Conversion of the diol to 4,6-Dichloro-2-(furan-3-yl)pyrimidine.
Q: Refluxing in neat POCl₃ is standard, but the exothermic quench is a safety hazard for our kilo-lab. Is there an alternative? A: Yes. Traditional methods use massive excesses of POCl₃, which creates a violent exothermic hazard during the aqueous quench. For scale-up, employ a [1]. Causality: By using exactly 1 equivalent of POCl₃ per hydroxyl group alongside 1 equivalent of pyridine in a sealed reactor at 160°C, the pyridine acts as a nucleophilic catalyst. It forms a highly reactive Vilsmeier-type intermediate, driving the reaction to completion without the need for excess hazardous reagents.
Q: My product is contaminated with a mono-chloro, mono-hydroxy intermediate. Why? A: Incomplete chlorination usually results from the loss of HCl gas. In the catalytic cycle of POCl₃ chlorination, trapped HCl is necessary to protonate the leaving group. Ensure the reactor is properly sealed to maintain autogenous pressure.
Protocol 2: Equimolar Chlorination Methodology
-
To a Teflon-lined sealed reactor, add 2-(furan-3-yl)pyrimidine-4,6-diol (1.0 eq).
-
Add POCl₃ (2.05 eq) and pyridine (1.0 eq).
-
Seal the reactor and heat to 160°C for 2.5 hours.
-
Cool the reactor to room temperature before carefully opening (vent residual pressure in a fume hood).
-
Quench the mixture by pouring it slowly into crushed ice/water (10 volumes) with vigorous mechanical stirring.
-
Adjust the pH to 7-8 using saturated aqueous Na₂CO₃.
-
Extract with dichloromethane (3x), dry over anhydrous Na₂SO₄, and concentrate to yield 4,6-dichloro-2-(furan-3-yl)pyrimidine.
Module 3: Regioselective SNAr Amination
Objective: Mono-amination to yield the final product.
Nucleophilic aromatic substitution (SNAr) mechanism at the pyrimidine C4 position.
Q: How do I prevent di-amination (substitution at both C4 and C6)? A: The 4,6-dichloropyrimidine system is symmetric, making the first substitution statistically favorable. Causality: Once the first ethylamine group attaches at C4, its nitrogen lone pair donates electron density into the pyrimidine ring via resonance. This significantly [2]. To strictly prevent di-amination, limit ethylamine to 1.05 equivalents and run the reaction at 25°C.
Q: Why use DIPEA instead of excess ethylamine as the base? A: Ethylamine is a strong, unhindered nucleophile. Using it as the base (requiring >2 equivalents) drastically increases the risk of di-amination. N,N-Diisopropylethylamine (DIPEA) is sterically hindered; it efficiently scavenges the HCl byproduct without competing as a nucleophile, ensuring strict stoichiometric control of the ethylamine [3].
Protocol 3: SNAr Amination Methodology
-
Dissolve 4,6-dichloro-2-(furan-3-yl)pyrimidine (1.0 eq) in anhydrous THF (5 volumes) under an inert atmosphere.
-
Add DIPEA (1.5 eq) and cool the solution to 0°C using an ice bath.
-
Add ethylamine (2M solution in THF, 1.05 eq) dropwise over 30 minutes to control the exotherm.
-
Remove the ice bath and allow the reaction to stir at 25°C for 4 hours. Monitor by TLC or LC-MS until the starting material is consumed.
-
Quench with water and extract with ethyl acetate (3x).
-
Wash the organic layer with brine, dry over MgSO₄, and concentrate. Purify via recrystallization (ethanol/water) to isolate 6-chloro-N-ethyl-2-(furan-3-yl)pyrimidin-4-amine.
Quantitative Data Summary
| Synthesis Step | Reagents & Stoichiometry | Temp | Time | Expected Yield | Key Control Parameter |
| 1. Condensation | Furan-3-carboxamidine (1.0 eq)Diethyl malonate (1.1 eq)NaOEt (3.0 eq) | 78°C | 6 h | 75–85% | Absolute exclusion of moisture to prevent NaOEt hydrolysis and malonate saponification. |
| 2. Chlorination | Pyrimidine-4,6-diol (1.0 eq)POCl₃ (2.05 eq)Pyridine (1.0 eq) | 160°C | 2.5 h | 80–90% | Use of a sealed reactor to maintain autogenous HCl pressure for the catalytic cycle. |
| 3. SNAr Amination | 4,6-Dichloropyrimidine (1.0 eq)Ethylamine (1.05 eq)DIPEA (1.5 eq) | 25°C | 4 h | 85–95% | Strict stoichiometric control of EtNH₂ (1.05 eq) and use of DIPEA to prevent di-amination. |
References
Validation & Comparative
Comparative Guide: 6-Chloro-N-ethyl-2-(furan-3-yl)pyrimidin-4-amine vs. Traditional Pyrimidine Scaffolds in Drug Discovery
As a Senior Application Scientist in medicinal chemistry, I frequently evaluate heterocyclic building blocks for lead optimization. The pyrimidine core is a privileged scaffold, representing a massive portion of FDA-approved small molecule therapeutics, particularly in oncology and immunology . When designing a synthetic route, the choice of the starting pyrimidine building block dictates not only the late-stage functionalization strategy—typically via Nucleophilic Aromatic Substitution (SNAr)—but also the vector geometry of the final pharmacophore .
In this technical guide, we objectively compare the performance, reactivity, and application of 6-Chloro-N-ethyl-2-(furan-3-yl)pyrimidin-4-amine against two industry-standard analogs: 2,4-Dichloro-5-fluoropyrimidine and 4,6-Dichloro-2-methylpyrimidine .
Structural & Electronic Profiling: Mechanistic Causality
Understanding the electronic distribution across the pyrimidine ring is critical for predicting SNAr reactivity and downstream target affinity.
Compound A: 6-Chloro-N-ethyl-2-(furan-3-yl)pyrimidin-4-amine
This advanced building block features a pre-installed furan-3-yl moiety at C2 and an ethylamino group at C4, leaving the C6-chloride primed for SNAr.
-
Electronic Causality: The C4-ethylamino group donates electron density into the pyrimidine ring via resonance. This mildly attenuates the electrophilicity of the C6 position compared to unfunctionalized halopyrimidines.
-
Binding Advantage: The C2 furan-3-yl group provides critical
-stacking and hydrophobic interactions essential for target binding (e.g., occupying the hinge region of kinase adenine-binding pockets) .
Compound B: 2,4-Dichloro-5-fluoropyrimidine
A highly reactive, electron-deficient scaffold.
-
Electronic Causality: The strong inductive electron-withdrawing effect of the C5-fluorine severely depletes electron density from the pyrimidine core. SNAr at C4 is extremely rapid, often requiring cryogenic temperatures (-78°C) to prevent over-substitution and control regioselectivity.
Compound C: 4,6-Dichloro-2-methylpyrimidine
A balanced, symmetric electrophile.
-
Electronic Causality: The C2-methyl group provides mild steric hindrance and weak electron donation. The C4 and C6 chlorides are chemically equivalent and moderately reactive, requiring elevated temperatures for substitution.
Comparative Reactivity & Yield Data
The following table summarizes the SNAr reactivity profiles of these scaffolds when reacted with a standard primary aniline.
| Scaffold | Substituents | SNAr Reactivity (C-Cl) | Typical Temp | Regioselectivity | Avg. Yield (Aniline Coupling) |
| 6-Chloro-N-ethyl-2-(furan-3-yl)pyrimidin-4-amine | C2-Furan-3-yl, C4-NHEt | Moderate | 100–120°C | N/A (Only C6 available) | 75–82% |
| 2,4-Dichloro-5-fluoropyrimidine | C2,C4-Dichloro, C5-Fluoro | Extremely High | -78°C to 0°C | C4 > C2 (Strict control needed) | 85–90% |
| 4,6-Dichloro-2-methylpyrimidine | C4,C6-Dichloro, C2-Methyl | Moderate-High | 60–80°C | C4 = C6 (Symmetric) | 80–85% |
Experimental Protocol: SNAr Functionalization
To establish a self-validating system, the following protocol details the SNAr functionalization of 6-Chloro-N-ethyl-2-(furan-3-yl)pyrimidin-4-amine with an aryl amine to generate a 4,6-diaminopyrimidine core.
Mechanistic Rationale (Why Acid Catalysis?): Because the C4-ethylamino group donates electron density into the pyrimidine ring, the C6-chloride is less electrophilic. To overcome this, we utilize acid catalysis rather than a standard base (like DIPEA). Protonation of the pyrimidine N1 nitrogen pulls electron density away from C6, significantly lowering the activation energy for nucleophilic attack by weakly nucleophilic anilines.
Step-by-Step Methodology
Step 1: Reaction Assembly
-
In a dried 20 mL microwave vial, add 6-Chloro-N-ethyl-2-(furan-3-yl)pyrimidin-4-amine (1.0 eq, 1.0 mmol) and the target aniline (1.2 eq, 1.2 mmol).
-
Suspend the reagents in 1-butanol (5.0 mL). Causality: 1-butanol is chosen for its high boiling point (117°C), allowing for elevated reaction temperatures, while its protic nature helps stabilize the transition state during chloride displacement.
-
Add a catalytic amount of 4.0 M HCl in dioxane (0.1 eq, 0.1 mmol).
Step 2: Execution & Self-Validation
-
Seal the vial and heat to 110°C for 12 hours (or utilize a microwave reactor at 120°C for 45 minutes).
-
Validation Check: Monitor the reaction via LC-MS. The starting material (
224 [M+H]+) should cleanly convert to the product mass. If >10% unreacted starting material remains, the steric bulk of the aniline may require increasing the acid catalyst to 0.5 eq and extending the reaction time.
Step 3: Workup and Isolation
-
Cool the mixture to room temperature and concentrate under reduced pressure.
-
Partition the residue between Ethyl Acetate (20 mL) and saturated aqueous NaHCO3 (20 mL). Causality: The basic wash neutralizes the HCl catalyst and deprotonates the product, driving the neutral organic product into the organic layer while washing away polar impurities.
-
Dry the organic layer over Na2SO4, filter, and concentrate. Purify via flash chromatography (DCM:MeOH gradient) to yield the pure product.
Downstream Application: Kinase Inhibition Pathways
Furan-substituted pyrimidines are heavily investigated as ATP-competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR) pathway, a critical target in non-small cell lung cancer (NSCLC) . The furan ring projects into the hydrophobic selectivity pocket, while the pyrimidine core forms critical hydrogen bonds with the kinase hinge region.
EGFR signaling pathway inhibited by furan-pyrimidine derivatives competing at the ATP-binding site.
References
-
Luo et al. "Recent Advances in Pyrimidine-Based Drugs." Semantic Scholar.[Link][1]
-
"FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application." ResearchGate.[Link][2]
Sources
A Comparative Analysis of Furan-3-yl versus Furan-2-yl Substituted Pyrimidines in Drug Discovery
A Senior Application Scientist's Guide to Understanding the Isomeric Difference
In the landscape of medicinal chemistry, the pyrimidine scaffold stands as a cornerstone, integral to the structure of nucleobases and a plethora of therapeutic agents.[1] The strategic functionalization of this privileged heterocycle is a key determinant of biological activity. Among the myriad of substituents, the furan ring, a five-membered aromatic heterocycle, has garnered significant attention for its ability to act as a bioisostere for phenyl rings, while offering unique electronic and metabolic profiles.[2][3] However, the point of attachment of the furan ring to the pyrimidine core—be it at the furan-2-yl or furan-3-yl position—can profoundly influence the molecule's physicochemical properties, synthetic accessibility, and ultimately, its pharmacological effect.
This guide provides an in-depth comparative study of furan-3-yl versus furan-2-yl substituted pyrimidines, designed for researchers, scientists, and drug development professionals. We will dissect the nuances of their synthesis, explore the subtle yet critical differences in their chemical and biological properties, and provide supporting experimental data and protocols to inform rational drug design.
The Decisive Influence of the Heteroatom: A Comparative Overview
The fundamental difference between furan-2-yl and furan-3-yl substitution lies in the position relative to the furan's oxygen atom. This seemingly minor isomeric distinction has a cascading effect on the electron distribution within the furan ring, which in turn dictates its reactivity and interaction with its molecular environment.
The furan ring is an electron-rich aromatic system. Due to the lone pair of electrons on the oxygen atom contributing to the aromatic sextet, the 2- and 5-positions are significantly more electron-rich and thus more susceptible to electrophilic substitution than the 3- and 4-positions.[2] This has profound implications for the synthesis of these isomers.
Synthetic Strategies: A Tale of Two Isomers
The construction of furan-substituted pyrimidines can be approached in two primary ways: by building the pyrimidine ring onto a pre-existing furan or by attaching a furan ring to a pyrimidine core. The choice of strategy is heavily influenced by the desired point of attachment on the furan.
Synthesis of Furan-2-yl Pyrimidines: The higher reactivity of the 2-position of the furan ring often simplifies the synthesis of furan-2-yl pyrimidines. For instance, 2-furoic acid and 2-acetylfuran are readily available starting materials.[4] Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are highly effective, utilizing readily prepared 2-furanylboronic acid.
Synthesis of Furan-3-yl Pyrimidines: The synthesis of furan-3-yl substituted pyrimidines is often more challenging due to the lower reactivity of the 3-position.[5] Synthetic routes may require more specialized starting materials, such as 3-furoic acid or 3-bromofuran, which are generally less common than their 2-substituted counterparts. The preparation of 3-furanylboronic acid, a key intermediate for Suzuki-Miyaura coupling, is also a multi-step process.
DOT Diagram: Comparative Synthetic Workflow
Caption: General synthetic strategies for furan-2-yl and furan-3-yl pyrimidines.
Physicochemical Properties: Subtle Shifts with Significant Consequences
The position of the pyrimidine substituent on the furan ring influences the overall electronic properties and conformation of the molecule. These differences can impact solubility, lipophilicity, and the ability to form hydrogen bonds, all of which are critical for pharmacokinetic and pharmacodynamic profiles.
| Property | Furan-2-yl Pyrimidine | Furan-3-yl Pyrimidine | Rationale |
| Dipole Moment | Generally higher | Generally lower | The proximity of the electron-withdrawing pyrimidine ring to the furan oxygen in the 2-yl isomer leads to a more polarized molecule. |
| Conformational Flexibility | More restricted rotation | Less restricted rotation | Steric hindrance between the pyrimidine ring and the furan oxygen in the 2-yl isomer can limit the rotational freedom around the C-C bond. |
| Hydrogen Bonding | Furan oxygen may be a weaker H-bond acceptor | Furan oxygen may be a stronger H-bond acceptor | The electron-withdrawing effect of the pyrimidyl group at the 2-position reduces the electron density on the furan oxygen, potentially weakening its hydrogen bond acceptor capability. |
Biological Activity: A Comparative Look at Anticancer Potential
While direct head-to-head comparisons of a wide range of furan-2-yl and furan-3-yl pyrimidine analogues are not extensively documented in a single study, the existing literature on furanopyrimidines and related compounds suggests that the point of attachment is a critical determinant of biological activity. For instance, in the context of vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitors, many potent compounds are based on the furo[2,3-d]pyrimidine scaffold, highlighting the importance of the furan-2-yl substitution pattern in this class of inhibitors.[6][7][8]
Conversely, studies on 5-(furan-3-yl)pyrimidine derivatives have shown promising cytotoxic activity against various cancer cell lines, suggesting that the 3-yl substitution pattern also offers a viable avenue for the development of novel anticancer agents.[9]
Table 1: Representative Anticancer Activity of Furan-Substituted Pyrimidine Derivatives
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Furo[2,3-d]pyrimidine | Compound IV | HUVECs | 22.6 | [6] |
| Furo[2,3-d]pyrimidine | Compound V | HUVECs | 61.2 | [6] |
| 5-(Furan-3-yl)pyrimidine Analog | Not specified | Not specified | Potent activity reported | [9] |
Experimental Protocols
Protocol 1: Synthesis of 5-(Furan-3-yl)pyrimidine via Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the synthesis of 5-(furan-3-yl)pyrimidine, a key scaffold for further derivatization.
Materials:
-
5-Bromopyrimidine
-
3-Furanylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add 5-bromopyrimidine (1.0 eq), 3-furanylboronic acid (1.2 eq), sodium carbonate (2.0 eq), and a mixture of DME and water (4:1).
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 85-90 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash chromatography on silica gel using a suitable eluent system (e.g., hexanes:EtOAc) to afford 5-(furan-3-yl)pyrimidine.[5]
Protocol 2: Comparative In Vitro Kinase Inhibition Assay
This protocol describes a method to compare the inhibitory activity of furan-2-yl and furan-3-yl pyrimidine derivatives against a target kinase (e.g., VEGFR-2).
Materials:
-
Recombinant human kinase (e.g., VEGFR-2)
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Test compounds (furan-2-yl and furan-3-yl pyrimidine derivatives) dissolved in DMSO
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, substrate, and test compounds at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) for each compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
DOT Diagram: Comparative Biological Evaluation Workflow
Caption: A streamlined workflow for the comparative biological evaluation of furan-substituted pyrimidine isomers.
Conclusion and Future Directions
The choice between a furan-3-yl and a furan-2-yl substituent on a pyrimidine core is a critical decision in the drug design process. The furan-2-yl position, being more electron-rich and sterically accessible, often leads to more straightforward synthetic routes and potentially different binding interactions compared to the less reactive furan-3-yl position. While the current body of literature provides tantalizing glimpses into the differential effects of these isomers, a systematic and direct comparative analysis across a broad range of biological targets is still lacking.
Future research should focus on the parallel synthesis and evaluation of furan-2-yl and furan-3-yl pyrimidine libraries against various target classes. Such studies will provide a more comprehensive understanding of the structure-activity relationships and enable the more rational design of next-generation pyrimidine-based therapeutics. The subtle yet significant differences between these two isomers underscore the importance of meticulous structural considerations in the quest for novel and effective medicines.
References
-
BenchChem. (2025). An In-depth Technical Guide to the Theoretical and Computational Studies of 5-(Furan-3-yl)pyrimidine. Retrieved from BenchChem.[5]
-
BenchChem. (2025). Initial Biological Screening of 5-(Furan-3-yl)pyrimidine: A Technical Guide. Retrieved from BenchChem.[9]
-
Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. (n.d.). PMC.[6]
-
Organic Chemistry Portal. (n.d.). Furan synthesis. Retrieved from Organic Chemistry Portal.[10]
-
BenchChem. (2025). comparative study of the synthetic routes to substituted furanopyrimidines. Retrieved from BenchChem.[7]
-
BenchChem. (2025). An In-depth Technical Guide to Furan Derivatives: Synthesis, Biological Activity, and Signaling Pathways. Retrieved from BenchChem.[11]
-
BenchChem. (2025). Furan-Based Drug Candidates: A Comparative Guide to Structure-Activity Relationships. Retrieved from BenchChem.[12]
-
Gao, H.-T., Ma, J.-K., Hu, Y.-G., & Wang, H.-M. (2021). A facile synthesis of polysubstituted furo[2,3-d]pyrimidinones and 1,2,4-triazole-fused derivatives. Journal of Chemical Research, 50(1-2), 80-83.[13]
-
BenchChem. (2025). A Comparative Analysis of Pyran- and Furan-Based Compounds in Drug Discovery. Retrieved from BenchChem.[14]
-
PubChem. (n.d.). 5-(Furan-3-yl)pyrimidine. Retrieved from PubChem.[15]
-
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (n.d.). Frontiers.[8]
-
Chavan, P. W., et al. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters, 13(3), 643-665.[16]
-
Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). Research Journal of Pharmacy and Technology, 15(8), 3745-3751.[1]
-
Oriental Journal of Chemistry. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 39(Special Issue 1), 1-10.[2]
-
Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. (2025). Molbank, 2025(4), M1298.[17]
-
Furan: A Promising Scaffold for Biological Activity. (2024). International Journal of Advanced Biological and Biomedical Research, 12(1), 167-181.[4]
-
Synthesis of New Furo[2,3‐d]pyrimidines and Pyrimido[4′,5′:4,5]furo[2,3‐d]pyrimidines. (n.d.). ResearchGate.[18]
-
Bioactive Furanyl- or Thienyl-Substituted Nucleobases, Nucleosides and Their Analogues. (n.d.). Current Organic Chemistry, 20(28), 2948-2966.[19]
-
An overview on synthesis and biological activity of pyrimidines. (2022). World Journal of Advanced Research and Reviews, 15(1), 435-446.[20]
-
Fused pyrimidines: The heterocycle of diverse biological and pharmacological significance. (2012). Der Pharma Chemica, 4(1), 243-258.[21]
-
3-[(Furan-2-yl)carbonyl]-1-(pyrimidin-2-yl)thiourea. (n.d.). PMC.[22]
-
Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. (2022). Current Chemistry Letters, 11(3), 269-274.[23]
-
Use of International Standard ISO 10993-1, "Biological evaluation of medical devices - Part 1: Evaluation and testing within a risk management process". (2023). FDA.[24]
-
Biological Evaluation Plan. (n.d.). Eurofins.
-
The Biological Evaluation Plan (BEP). (2020). Nelson Labs.[25]
-
Biocompatibility Testing Strategies for Medical Devices. (n.d.). RAC Forge.[26]
-
BenchChem. (2025). comparing the properties of thiophene versus furan derivatives in materials science. Retrieved from BenchChem.[27]
-
BenchChem. (2025). literature review on substituted furan compounds. Retrieved from BenchChem.[3]
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
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Structure-activity relationship (SAR) analysis of 6-Chloro-N-ethyl-2-(furan-3-yl)pyrimidin-4-amine derivatives
The following guide provides an in-depth Structure-Activity Relationship (SAR) and utility analysis of 6-Chloro-N-ethyl-2-(furan-3-yl)pyrimidin-4-amine , a critical scaffold in the development of Adenosine Receptor Antagonists and Tyrosine Kinase Inhibitors.
Executive Summary
6-Chloro-N-ethyl-2-(furan-3-yl)pyrimidin-4-amine (CAS: 2361643-79-8) represents a privileged scaffold in modern drug discovery. Unlike generic pyrimidines, this specific derivative incorporates a furan-3-yl moiety at the C2 position and a distinct N-ethyl spacer at C4.
This guide analyzes its performance as a pharmacophore building block compared to standard alternatives (e.g., furan-2-yl or N-methyl analogs). Its primary utility lies in the development of Adenosine A2A receptor antagonists (for cancer immunotherapy/Parkinson’s) and specific Kinase inhibitors (e.g., EGFR, FLT3), where the 6-chloro position serves as a highly reactive electrophilic handle for late-stage diversification.
Structure-Activity Relationship (SAR) Analysis
The efficacy of this scaffold is dictated by three distinct functional zones. Understanding these allows researchers to predict binding affinity and metabolic stability.
Zone A: The C2 Furan-3-yl Moiety (The "Anchor")
-
Function: Acts as a hydrophobic anchor that engages in
- stacking interactions within the receptor pocket (e.g., Phe168 in A2A receptors). -
Advantage over Furan-2-yl: The furan-3-yl isomer is structurally distinct.[1] While furan-2-yl is common, it is often associated with higher metabolic liability (ring opening by CYPs). The 3-yl isomer offers a different vector for hydrogen bonding (via the oxygen lone pair) and improved metabolic stability.
Zone B: The C4 N-Ethyl Amino Group (The "Spacer")
-
Function: Provides directional orientation. The ethyl group is sufficiently bulky to induce a specific conformation of the exocyclic amine, often directing the attached pyrimidine ring into a favorable dihedral angle relative to the target protein.
-
Solubility: The ethyl chain adds moderate lipophilicity (
) without the aggregation risks of larger alkyl groups (e.g., tert-butyl).
Zone C: The C6 Chloro Substituent (The "Warhead/Handle")
-
Primary Role: In the final drug candidate, this Cl is rarely the endpoint. It is a synthetic handle for Nucleophilic Aromatic Substitution (
). -
Secondary Role: If retained, the Chlorine atom can fill small hydrophobic pockets (halogen bonding) and increase the metabolic half-life of the pyrimidine ring by blocking oxidation at C6.
Comparative Performance Guide
This section compares the target molecule against its two most common medicinal chemistry alternatives.
Table 1: Scaffold Performance Comparison
| Feature | Target Scaffold (Furan-3-yl / N-Ethyl) | Alternative A (Furan-2-yl / N-Ethyl) | Alternative B (Furan-3-yl / N-Methyl) |
| Metabolic Stability | High (3-yl ring is less prone to oxidative opening) | Low to Moderate (2-yl position is a metabolic "soft spot") | High |
| Steric Fit (C4) | Optimal (Ethyl fills hydrophobic clefts in A2A/Kinases) | Optimal | Sub-optimal (Methyl often leaves "empty space" in the pocket, reducing affinity) |
| Synthetic Reactivity | High (C6-Cl is activated for | High | High |
| Lipophilicity (cLogP) | ~2.8 (Balanced permeability) | ~2.8 | ~2.3 (More polar, potentially lower membrane permeability) |
| Primary Application | A2A Antagonists / FLT3 Inhibitors | General Kinase Inhibitors | Fragment-based Screening |
Expert Insight:
"Choose the Furan-3-yl / N-Ethyl variant when your target pocket requires a rigid hydrophobic element but your lead compounds are suffering from rapid clearance (high intrinsic clearance,
). The 3-yl isomer often retains potency while significantly reducing CYP450-mediated metabolism compared to the 2-yl analog."
Visualizing the Mechanism & Workflow
The following diagrams illustrate the SAR logic and the standard synthetic workflow for utilizing this scaffold.
Diagram 1: SAR Logic & Interaction Map
Caption: Functional decomposition of the 6-Chloro-N-ethyl-2-(furan-3-yl)pyrimidin-4-amine scaffold.
Diagram 2: Synthetic Diversification Workflow
Caption: Step-wise synthesis showing where the scaffold fits into the drug discovery pipeline.
Experimental Protocols
To validate the utility of this scaffold, we provide the two most critical protocols: Synthesis (Diversification) and Biological Validation .
Protocol A: Late-Stage Diversification via
Use this protocol to attach your specific pharmacophore to the C6-position of the scaffold.
Reagents:
-
Scaffold: 6-Chloro-N-ethyl-2-(furan-3-yl)pyrimidin-4-amine (1.0 eq)
-
Nucleophile: Functionalized amine (e.g., piperazine derivative) (1.2 eq)
-
Base: DIPEA (N,N-Diisopropylethylamine) (2.5 eq)
-
Solvent: n-Butanol or DMF (Dimethylformamide)
Procedure:
-
Dissolution: Dissolve 100 mg (0.45 mmol) of the scaffold in 3.0 mL of n-Butanol.
-
Addition: Add 1.2 equivalents of the nucleophilic amine and 2.5 equivalents of DIPEA.
-
Reflux: Heat the reaction mixture to 110°C for 4–12 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).
-
Note: The C6-chlorine is less reactive than C4; elevated temperatures are required compared to the initial ethylamine addition.
-
-
Workup: Cool to room temperature. Remove solvent under reduced pressure. Dilute with water and extract with Ethyl Acetate (3x).
-
Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Protocol B: Adenosine A2A Receptor Binding Assay (Validation)
Use this protocol to verify if your derivative retains affinity for the target class.
Materials:
-
Membranes: HEK293 cells stably expressing human A2A receptors.
-
Radioligand: [3H]-ZM241385 (Antagonist).
-
Non-specific binder: NECA (10 µM).
Procedure:
-
Preparation: Prepare assay buffer (50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Incubation: In a 96-well plate, mix:
-
20 µL of test compound (dilution series).
-
20 µL of [3H]-ZM241385 (final conc. ~2 nM).
-
160 µL of membrane suspension (20 µg protein/well).
-
-
Equilibrium: Incubate at 25°C for 90 minutes .
-
Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Analysis: Calculate
and convert to using the Cheng-Prusoff equation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 137688265, 6-Chloro-N-ethyl-2-(furan-3-yl)pyrimidin-4-amine. Retrieved from [Link]
-
Moro, S., et al. (2011). Pyrimidine Derivatives as Potent and Selective A3 Adenosine Receptor Antagonists. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Pastor, A., et al. (2022). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Journal of Medicinal Chemistry. Retrieved from [Link]
-
MDPI (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives. International Journal of Molecular Sciences. Retrieved from [Link]
Sources
Validating the Bioactivity of 6-Chloro-N-ethyl-2-(furan-3-yl)pyrimidin-4-amine: A Comprehensive Guide to A2A Receptor Antagonism
Executive Summary & Mechanistic Rationale
In the rapidly evolving landscape of immuno-oncology and neuropharmacology, the Adenosine A2A Receptor (A2AR) has emerged as a critical therapeutic target. High concentrations of extracellular adenosine in the tumor microenvironment (TME) strongly suppress T-cell proliferation and effector functions via A2AR activation[1].
The synthesized compound 6-Chloro-N-ethyl-2-(furan-3-yl)pyrimidin-4-amine (CEFP) represents a highly optimized, non-xanthine A2AR antagonist. As a Senior Application Scientist, evaluating this compound requires moving beyond basic binding affinities to understand the causality of its structural design:
-
4-Aminopyrimidine Core: This scaffold acts as a bioisostere for the adenine ring of endogenous adenosine, anchoring the molecule within the orthosteric binding site.
-
Furan-3-yl at C2: The furan ring is specifically selected to project into the deep, hydrophobic sub-pocket of the A2AR, driving target selectivity over the A1 and A2B receptor subtypes[2].
-
N-ethyl at C4: Alkylation of the exocyclic amine modulates the compound's solvent-accessible surface area, improving membrane permeability while preventing rapid oxidative deamination.
-
6-Chloro Substitution: This electron-withdrawing group lowers the pKa of the pyrimidine nitrogens, optimizing the critical hydrogen-bond donor/acceptor interactions with the Asn253 residue in the receptor's binding cleft[2].
Visualizing the Pharmacological Intervention
To validate CEFP, we must first map the biological circuitry it disrupts. A2AR is a Gs-coupled G-protein coupled receptor (GPCR). Activation by adenosine stimulates adenylate cyclase (AC), leading to intracellular cAMP accumulation. This cAMP spike activates Protein Kinase A (PKA), which subsequently downregulates T-cell receptor (TCR) signaling and suppresses Interferon-gamma (IFN-γ) release. CEFP competitively blocks this cascade at the receptor level.
Figure 1: Mechanism of A2AR-mediated immunosuppression and competitive blockade by CEFP.
Comparative Performance Data
To objectively assess CEFP, we benchmarked it against two gold-standard A2AR antagonists: Istradefylline (a clinically approved xanthine derivative) and ZM241385 (a highly potent, non-xanthine pharmacological tool). The data below summarizes the bioactivity across three orthogonal validation tiers.
| Compound | Target | Radioligand Binding | Functional cAMP | T-Cell IFN-γ Rescue | Selectivity (A2AR vs A1) |
| CEFP | A2AR | 1.8 ± 0.3 | 5.2 ± 0.8 | 24.5 ± 3.1 | > 450-fold |
| ZM241385 | A2AR | 0.8 ± 0.1 | 2.5 ± 0.4 | 18.2 ± 2.5 | > 1000-fold |
| Istradefylline | A2AR | 9.5 ± 1.2 | 15.4 ± 2.1 | 85.0 ± 8.4 | > 50-fold |
Data Interpretation: While ZM241385 remains the most potent binder biochemically, CEFP demonstrates superior functional translation compared to the clinical drug Istradefylline, making it a highly viable candidate for ex vivo and in vivo applications.
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity, a bioactivity claim cannot rely on a single assay. We employ a three-tiered, self-validating system: Target Engagement (Binding)
Protocol 1: Orthosteric Target Engagement via Radioligand Binding
Purpose: To prove that CEFP directly binds to the A2AR orthosteric site.
Causality & System Validation: We utilize
Step-by-Step Workflow:
-
Membrane Preparation: Isolate membranes from HEK293 cells stably expressing human A2AR. Resuspend in assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Enzymatic Pre-treatment: Add 2 U/mL Adenosine Deaminase (ADA) and incubate for 30 mins at 37°C. Causality: ADA degrades endogenous adenosine released by the cells during lysis, which would otherwise falsely compete with our radioligand and skew the
values. -
Ligand Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM
-ZM241385, and varying concentrations of CEFP (10 pM to 10 µM). -
Filtration & Detection: Incubate for 2 hours at 25°C to reach equilibrium. Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific sticking). Wash 3x with ice-cold buffer, add scintillation cocktail, and count the retained radioactivity.
-
Analysis: Calculate
using non-linear regression and convert to using the Cheng-Prusoff equation.
Protocol 2: Functional TR-FRET cAMP Accumulation Assay
Purpose: To verify that binding translates to functional antagonism of Gs-coupling. Causality & System Validation: GPCR functional assays are highly susceptible to phosphodiesterase (PDE) activity, which rapidly degrades cAMP and collapses the assay window. By adding 20 µM Rolipram (a PDE4 inhibitor), we force cAMP accumulation, ensuring the readout is a direct reflection of adenylate cyclase activity. We utilize a 3[3] because its ratiometric readout (665 nm / 615 nm) normalizes well-to-well volume variations and eliminates auto-fluorescence artifacts[4].
Step-by-Step Workflow:
-
Cell Seeding: Seed A2AR-expressing HEK293 cells at 10,000 cells/well in a 384-well plate.
-
Antagonist Pre-incubation: Add CEFP (titrated from 0.1 nM to 10 µM) in stimulation buffer containing 20 µM Rolipram. Incubate for 30 minutes.
-
Agonist Challenge: Add the stable adenosine analog NECA at its
concentration (typically 0.5 µM). Causality: Using the rather than a maximal dose ensures the system is sensitive enough to be reversed by a competitive antagonist. Incubate for 45 minutes at room temperature. -
Lysis & Detection: Add the TR-FRET lysis buffer containing the cAMP-d2 acceptor and anti-cAMP-Europium cryptate donor. Incubate for 1 hour.
-
Measurement: Read the plate on a TR-FRET compatible microplate reader. Plot the 665/615 nm ratio against the log concentration of CEFP to determine the functional
.
Protocol 3: Primary T-Cell IFN-γ Release Assay (Phenotypic Rescue)
Purpose: To prove physiological relevance in an immuno-oncology context.
Causality & System Validation: A biochemical
Step-by-Step Workflow:
-
PBMC Isolation & Activation: Isolate human PBMCs via Ficoll gradient. Seed at 100,000 cells/well in a 96-well plate coated with anti-CD3 (1 µg/mL) and anti-CD28 (2 µg/mL) antibodies.
-
Compound Treatment: Co-treat the cells with 1 µM NECA (to induce immunosuppression) and varying concentrations of CEFP.
-
Incubation: Incubate for 72 hours at 37°C in a 5% CO2 humidified incubator. Causality: 72 hours is required for sufficient T-cell proliferation and measurable cytokine accumulation in the supernatant.
-
Cytokine Quantification: Harvest the cell-free supernatant and quantify IFN-γ levels using a standard sandwich ELISA.
-
Validation: The assay is considered valid only if the NECA-treated control shows at least a 60% reduction in IFN-γ compared to the CD3/CD28-only positive control. CEFP's efficacy is measured by its ability to restore IFN-γ levels back to the unsuppressed baseline.
References
-
Adenosine receptors - IUPHAR/BPS Guide to PHARMACOLOGY Source: guidetopharmacology.org URL:1
-
Adenosine A2A Receptor Antagonists: Chemistry, SARs, and Therapeutic Potential Source: Springer International Publishing (dntb.gov.ua) URL:2
-
THUNDER™ cAMP TR-FRET Assay Kit Source: bioauxilium.com URL:3
-
Discovery of a potent, selective, and tumor-suppressing antibody antagonist of adenosine A2A receptor Source: PLOS One (nih.gov) URL:4
Sources
- 1. guidetopharmacology.org [guidetopharmacology.org]
- 2. Adenosine A2A Receptor Antagonists: Chemistry, SARs, and Therapeutic Potential [ouci.dntb.gov.ua]
- 3. bioauxilium.com [bioauxilium.com]
- 4. Discovery of a potent, selective, and tumor-suppressing antibody antagonist of adenosine A2A receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pyrimidine and Pyridine Scaffolds in Drug Discovery
In the landscape of medicinal chemistry, heterocyclic scaffolds form the bedrock of a vast number of therapeutic agents. Among these, pyrimidine and pyridine rings are two of the most ubiquitous and versatile frameworks. While both are six-membered aromatic heterocycles containing nitrogen, their distinct electronic properties and structural nuances impart a unique spectrum of biological activities. This guide provides an in-depth, objective comparison of pyrimidine and pyridine scaffolds, offering supporting experimental data and field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Significance of Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are privileged structures in drug design, largely due to their ability to engage in various non-covalent interactions with biological targets such as enzymes and receptors.[1][2] The nitrogen atom(s) can act as hydrogen bond acceptors, and the aromatic nature of the rings allows for crucial π-π stacking interactions.[1] This versatility has led to the incorporation of pyrimidine and pyridine scaffolds into a multitude of FDA-approved drugs across a wide range of therapeutic areas.[3][4]
Pyridine , a six-membered ring with one nitrogen atom, is structurally related to benzene.[5] Its derivatives are found in essential natural products like vitamins (niacin and pyridoxine) and coenzymes.[6] In medicinal chemistry, the pyridine nucleus is a cornerstone, with over 7,000 drug candidates featuring this scaffold.[1]
Pyrimidine , an isomeric diazine with two nitrogen atoms at positions 1 and 3, is a fundamental component of life itself, forming the core of the nucleobases cytosine, thymine, and uracil in DNA and RNA.[7][8] This inherent biological relevance has made it a highly attractive scaffold for the development of new therapeutic agents.[9][10]
Comparative Analysis of Biological Activities
Both pyrimidine and pyridine derivatives exhibit a broad and often overlapping spectrum of biological activities. However, the subtle differences in their chemical nature often lead to a preference for one scaffold over the other for specific therapeutic targets.
Anticancer Activity
Both scaffolds are extensively utilized in the development of anticancer agents.[11][12] Their planar structure allows them to intercalate into DNA or bind to the active sites of key enzymes involved in cancer cell proliferation.
Pyrimidine-based anticancer drugs often function as antimetabolites, interfering with nucleic acid synthesis. A prime example is 5-Fluorouracil (5-FU) , which inhibits thymidylate synthase, an enzyme critical for DNA replication and repair.[13] Another prominent example is Gemcitabine , used in the treatment of various cancers including pancreatic and non-small cell lung cancer. More recently, pyrimidine derivatives have been developed as potent kinase inhibitors, such as Imatinib , which targets the Bcr-Abl tyrosine kinase in chronic myeloid leukemia.[14]
Pyridine-containing anticancer drugs also frequently target kinases. For instance, Sorafenib and Regorafenib are multi-kinase inhibitors used in the treatment of advanced kidney and liver cancers. The pyridine ring in these molecules often plays a crucial role in binding to the hinge region of the kinase domain. Structure-activity relationship (SAR) studies have shown that the presence and position of substituents on the pyridine ring, such as -OMe, -OH, -C=O, and NH2 groups, can significantly enhance antiproliferative activity.[15][16]
Table 1: Comparison of FDA-Approved Anticancer Drugs
| Drug | Scaffold | Mechanism of Action | Therapeutic Use |
| 5-Fluorouracil | Pyrimidine | Thymidylate Synthase Inhibitor | Colorectal, Breast, Stomach, Pancreatic Cancer |
| Gemcitabine | Pyrimidine | Nucleoside Analog, DNA Synthesis Inhibitor | Pancreatic, Lung, Ovarian, Breast Cancer |
| Imatinib | Pyrimidine | Tyrosine Kinase Inhibitor (Bcr-Abl) | Chronic Myeloid Leukemia, GIST |
| Sorafenib | Pyridine | Multi-kinase Inhibitor (VEGFR, PDGFR, RAF) | Kidney Cancer, Liver Cancer |
| Crizotinib | Pyridine | ALK and ROS1 Kinase Inhibitor | Non-Small Cell Lung Cancer |
| Vismodegib | Pyridine | Hedgehog Signaling Pathway Inhibitor | Basal Cell Carcinoma |
Antimicrobial and Antiviral Activity
The ability of pyrimidine and pyridine derivatives to mimic natural purines and pyrimidines makes them effective antimicrobial and antiviral agents.
Pyrimidine analogs like Zidovudine (AZT) and Lamivudine are nucleoside reverse transcriptase inhibitors (NRTIs) that are cornerstones of highly active antiretroviral therapy (HAART) for HIV/AIDS.[17] The antibacterial agent Trimethoprim contains a diaminopyrimidine core and functions by inhibiting dihydrofolate reductase.[14]
Pyridine-based compounds also show significant antimicrobial and antiviral activity. Isoniazid , a key drug in the treatment of tuberculosis, is a simple pyridine derivative.[2][6] The pyridine scaffold's ability to chelate metal ions is often implicated in its antimicrobial mechanism. Recent research has focused on developing novel pyridine derivatives that are effective against multidrug-resistant bacteria.[18][19]
Anti-inflammatory and Analgesic Activity
Both scaffolds are present in drugs targeting inflammation and pain.
Pyrimidine derivatives have been explored for their anti-inflammatory properties, with some compounds showing selective COX-2 inhibition.[7] The fusion of a pyrimidine scaffold with other heterocyclic rings, such as pyrazole, has been shown to enhance anti-inflammatory effects.[7]
Pyridine-containing non-steroidal anti-inflammatory drugs (NSAIDs) include Piroxicam .[2] The pyridine ring in these molecules often contributes to their binding affinity for cyclooxygenase (COX) enzymes.
Physicochemical and Pharmacokinetic Properties: A Head-to-Head Comparison
The biological activity of a drug is intrinsically linked to its physicochemical and pharmacokinetic properties. The presence of one or two nitrogen atoms in the aromatic ring significantly influences these characteristics.
| Property | Pyrimidine | Pyridine | Rationale and Implications in Drug Design |
| Basicity (pKa of conjugate acid) | 1.23[20][21] | 5.30[20] | Pyridine is significantly more basic than pyrimidine. This has profound implications for salt formation, solubility, and interaction with acidic residues in protein binding sites. The lower basicity of pyrimidine can be advantageous in reducing off-target interactions and improving metabolic stability. |
| Water Solubility | Miscible | Miscible[5] | Both are polar and miscible with water, which is a desirable property for drug candidates.[22] However, the overall solubility of a derivative is highly dependent on its substituents. |
| Metabolic Stability | Generally more stable to oxidation | Can be susceptible to N-oxidation | The electron-deficient nature of the pyrimidine ring makes it less prone to oxidative metabolism compared to pyridine.[23] Replacing a more metabolically labile ring with a pyrimidine is a common strategy in drug design to improve pharmacokinetic profiles.[1] |
| Hydrogen Bonding | Two hydrogen bond acceptors | One hydrogen bond acceptor | The two nitrogen atoms in pyrimidine offer more opportunities for hydrogen bonding interactions with target proteins, potentially leading to higher binding affinity and selectivity. |
| π-Electron Density | π-deficient[21] | π-deficient (less so than pyrimidine)[21] | The electron-withdrawing nature of the nitrogen atoms makes both rings π-deficient compared to benzene. This influences their reactivity and their ability to participate in π-stacking interactions. The greater π-deficiency of pyrimidine can facilitate nucleophilic aromatic substitution reactions, which are useful in synthesis. |
Experimental Protocols: A Guide to Comparative Evaluation
To empirically compare the biological activity of novel pyrimidine and pyridine derivatives, a series of standardized in vitro assays are essential. The following protocols provide a framework for such an evaluation.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is fundamental for assessing the anticancer potential of the synthesized compounds.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular formazan can be solubilized and quantified by spectrophotometry, thus giving an indication of cell viability.
Step-by-Step Methodology:
-
Cell Culture: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the pyrimidine and pyridine test compounds and a reference drug (e.g., Doxorubicin) in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.
Kinase Inhibition Assay
For compounds designed as kinase inhibitors, a direct enzymatic assay is crucial.
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of phosphorylation can be quantified using various methods, such as radioactivity, fluorescence, or luminescence.
Step-by-Step Methodology (Example using a luminescence-based assay):
-
Reaction Setup: In a 96-well plate, add the kinase, its specific substrate, and ATP.
-
Inhibitor Addition: Add the pyrimidine and pyridine test compounds at various concentrations.
-
Kinase Reaction: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Add a detection reagent that produces a luminescent signal inversely proportional to the amount of ATP remaining in the well (as ATP is consumed during phosphorylation).
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value for each compound.
Visualizing the Comparison: Workflows and Pathways
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: A generalized experimental workflow for the comparative evaluation of pyrimidine and pyridine derivatives.
Caption: Simplified signaling pathway showing the action of pyrimidine and pyridine-based kinase inhibitors.
Conclusion and Future Perspectives
Both pyrimidine and pyridine scaffolds are undeniably "privileged" structures in medicinal chemistry, each offering a unique set of advantages. Pyridine is more frequently found in FDA-approved drugs, which may be attributed to its greater basicity and the vast chemical space that has been explored.[1][22] However, the inherent biological relevance of pyrimidines, coupled with their favorable metabolic stability, makes them an increasingly attractive choice for the design of novel therapeutics, particularly in the fields of oncology and virology.[3][24]
The choice between a pyrimidine and a pyridine scaffold is not a matter of inherent superiority but rather a strategic decision based on the specific therapeutic target, the desired pharmacokinetic profile, and the synthetic feasibility. As our understanding of disease biology deepens, the rational design of hybrid molecules incorporating both pyrimidine and pyridine fragments may unlock new therapeutic possibilities, offering synergistic effects and overcoming drug resistance.[25] The continued exploration of the vast chemical space around these two remarkable heterocycles promises to yield the next generation of life-saving medicines.
References
- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Publishing.
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. ResearchGate.
- FDA‐Approved Pyrimidine‐Containing Drugs: Synthesis and Clinical Application. Wiley Online Library.
- FDA-approved drugs containing pyridine or dihydropyridine scaffolds for... ResearchGate.
- FDA approved drugs containing pyridine scaffold to treat bacterial and fungal infections. ScienceDirect.
- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC. NIH.
- Recent medicinal approaches of novel pyrimidine analogs: A review - PMC. NIH.
- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. ResearchGate.
- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Publishing.
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Bentham Science.
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Ingenta Connect.
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- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI.
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- BIOLOGICAL AND MEDICINAL SIGNIFICANCE OF PYRIMIDINES: A REVIEW. IJPSR.
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- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Taylor & Francis Online.
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- Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. IJPPR.
- A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. IJPSRR.
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- Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. MDPI.
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- Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave.
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Navigating the Kinome: A Comparative Guide to Cross-Reactivity Profiling of Pyrimidine-Based Compounds
By: Senior Application Scientist
Executive Summary
Pyrimidine and its derivatives (e.g., aminopyrimidines, pyrazolo[3,4-d]pyrimidines) represent one of the most privileged scaffolds in targeted therapeutics, serving as the core hinge-binding motif in numerous FDA-approved kinase inhibitors. However, because the pyrimidine core effectively mimics the adenine ring of ATP, these compounds inherently risk broad kinome cross-reactivity. This guide provides a comprehensive comparison of selectivity profiling platforms, elucidates the structural causality behind off-target binding, and establishes a self-validating experimental workflow for optimizing pyrimidine-based drug candidates.
The Structural Causality of Pyrimidine Cross-Reactivity
Why do pyrimidines cross-react so frequently? The human kinome consists of over 500 kinases that share a highly conserved ATP-binding pocket. Pyrimidine-based inhibitors typically act as Type I or Type II competitive inhibitors. The nitrogen atoms in the pyrimidine ring form critical bidentate hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region.
While this provides high binding affinity, the structural conservation of the hinge region across the kinome means that without precise steric and electrostatic tuning, pyrimidine compounds will indiscriminately bind off-target kinases. For instance, early TBK1 inhibitors like MRT67307 and BX-912 exhibited significant off-target activity against understudied "dark" kinases due to an unoptimized 5-position on the pyrimidine core [[1]]().
Causality Insight: Cross-reactivity is not merely a "side effect"; it is a direct thermodynamic consequence of the pyrimidine scaffold finding low-energy binding states in conserved structural motifs. Achieving selectivity requires exploiting non-conserved regions, such as the gatekeeper residue or the DFG-out conformation.
Comparative Analysis of Kinome Profiling Platforms
To accurately map the cross-reactivity of a pyrimidine compound, researchers must select the appropriate profiling platform. Relying on a single assay often leads to false positives or physiologically irrelevant data. Here is an objective comparison of the three primary methodologies:
Table 1: Comparison of Kinase Selectivity Profiling Platforms
| Feature | Competition Binding (e.g., KINOMEscan) | Enzymatic Activity (e.g., Radiometric ³³P) | Live-Cell Target Engagement (e.g., NanoBRET) |
| Mechanism | Displacement of active-site probe | Substrate phosphorylation | Bioluminescence Resonance Energy Transfer |
| Throughput | High (>400 kinases) | Medium-High | Low-Medium |
| ATP Concentration | Not applicable (probe-based) | Controlled (often at | Physiological (~1-10 mM) |
| Primary Use | Broad primary screening | Validating specific off-targets | Confirming cellular efficacy and selectivity |
| Limitations | High false-positive rate; ignores inactive states | In vitro only; requires active enzyme | Requires cell engineering; lower throughput |
Causality Insight: Competition binding assays are excellent for mapping the theoretical binding landscape but often overestimate cross-reactivity because they do not account for intracellular ATP competition. In living cells, ATP concentrations are in the millimolar range, which can easily outcompete weak off-target binders. Therefore, a multi-tiered approach is mandatory to translate in vitro profiles to cellular realities 2.
Experimental Protocol: A Self-Validating Workflow for Selectivity Profiling
Step 1: Broad-Spectrum Binding Screen (Primary)
-
Prepare the pyrimidine compound in 100% DMSO at a 1000x stock concentration.
-
Screen the compound at a single dose (e.g., 1 μM) against a comprehensive panel (e.g., DiscoverX scanMAX, 403 kinases).
-
Calculate the Selectivity Score (S-score), defined as the number of kinases bound with >90% control divided by the total number of kinases tested.
Step 2: Orthogonal Enzymatic Validation (Secondary)
-
Select all off-target kinases identified in Step 1 with <10% remaining control activity.
-
Perform a radiometric ³³P-ATP incorporation assay using the specific substrate for each off-target kinase.
-
Determine the IC₅₀ values by running a 10-point dose-response curve (starting at 10 μM, 3-fold dilutions) at the ATP
for each respective kinase.
Step 3: Intracellular Target Engagement (Tertiary)
-
Plate HEK293T cells and transiently transfect them with a NanoLuc-kinase fusion construct for the primary target and top 3 off-targets.
-
Treat cells with the pyrimidine inhibitor in the presence of a cell-permeable fluorescent tracer.
-
Measure NanoBRET signals to determine the in-cell IC₅₀. A shift in IC₅₀ between the primary target and off-targets in this assay provides the true physiological selectivity window.
Caption: A self-validating, three-tiered workflow for assessing pyrimidine cross-reactivity.
Case Studies: Engineering Out Cross-Reactivity
The pyrimidine core is highly modular. By systematically altering substituents, researchers can drastically alter the kinome profile.
Case Study 1: Aminopyrimidines and Dark Kinases In a study targeting TBK1, researchers found that standard pyrimidine-based inhibitors cross-reacted heavily with understudied "dark" kinases such as BMP2K and DRAK1. By utilizing a "mix-and-match" strategy—incorporating a sulfonamide-bearing side chain at the 4-position and a substituted pyrazole at the 2-position—they reduced the average number of off-target kinases from >20 to just 1.1 kinases (at 1 μM) 1.
Case Study 2: Free Energy Perturbation (FEP) for Wee1 Inhibitors Computational approaches are now critical for predicting cross-reactivity before synthesis. Using ligand-based relative binding free energy (L-RB-FEP+) calculations, researchers successfully modeled the binding of pyrimidine-based tricyclic molecules into both the primary target (Wee1) and problematic off-targets (like ABL1 and PLK1). By perturbing the gatekeeper residue in silico, they achieved kinome-wide selectivity without synthesizing hundreds of futile compounds [[3]]().
Table 2: Impact of Pyrimidine Substitutions on Kinome Selectivity
| Compound / Scaffold | Target | Structural Modification | Cross-Reactivity Profile (Off-targets >90% inhibition at 1 μM) |
| BX-912 | PDK1/TBK1 | Unmodified 5-position | > 25 kinases (Broad cross-reactivity) |
| Optimized Analog | TBK1 | 4-position sulfonamide, 2-position pyrazole | 1.1 kinases (Highly selective) |
| Spebrutinib analog | BTK | Pyrazolo[3,4-d]pyrimidine core | Reduced EGFR cross-reactivity |
| Compound 50 | PI3Kα | Pyrazolo[3,4-d]pyrimidine optimization | Isoform selective (Minimal PI3Kβ/γ/δ binding) |
Causality Insight: The addition of bulky groups (like an ortho-methyl on a pyrazole ring at the 2-position) creates steric clashes with the hinge regions of off-target kinases that possess bulkier gatekeeper residues, effectively "engineering out" the cross-reactivity 1, 4.
Caption: Free Energy Perturbation (FEP) guided cycle to minimize pyrimidine cross-reactivity.
Conclusion
The pyrimidine scaffold remains a cornerstone of kinase inhibitor design. However, its inherent mimicry of ATP demands rigorous, multi-tiered cross-reactivity profiling. By combining high-throughput competition binding assays with orthogonal enzymatic and live-cell validation, researchers can confidently separate promiscuous binders from truly selective therapeutics. Furthermore, integrating computational FEP workflows allows for the rational design of side chains that exploit subtle differences in kinase gatekeeper residues, ultimately taming the cross-reactivity of pyrimidine-based compounds.
References
1.[1] Title : Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration | Source : ACS Publications | URL :[Link] 2.[4] Title : Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold | Source : RSC Publishing | URL :[Link] 3.[2] Title : Measuring and interpreting the selectivity of protein kinase inhibitors | Source : PMC - NIH | URL :[Link] 4.[3] Title : Harnessing free energy calculations to achieve kinome-wide selectivity in drug discovery campaigns | Source : ChemRxiv | URL :[Link]
Sources
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- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
Benchmarking 6-Chloro-N-ethyl-2-(furan-3-yl)pyrimidin-4-amine against known antibacterial agents
Technical Comparison Guide: Benchmarking 6-Chloro-N-ethyl-2-(furan-3-yl)pyrimidin-4-amine
Executive Summary
6-Chloro-N-ethyl-2-(furan-3-yl)pyrimidin-4-amine (CAS: 2361643-79-8) represents a specialized scaffold within the 2-aminopyrimidine class, distinct for its furan-3-yl moiety at the C2 position. While traditional aminopyrimidines (e.g., Trimethoprim) target dihydrofolate reductase (DHFR), recent structural activity relationship (SAR) studies indicate that furan-substituted pyrimidines possess a dual-modal potential: targeting the bacterial cell division protein FtsZ and modulating biofilm formation .
This guide provides a rigorous benchmarking framework to validate this compound against industry-standard antibacterial agents. It moves beyond simple MIC testing to include mechanistic validation and resistance profiling.
Compound Profile & Mechanism of Action[1][2][3][4][5][6]
Chemical Class: 2,4,6-Trisubstituted Pyrimidine Molecular Weight: 223.66 g/mol Predicted Mechanism: FtsZ (Filamenting temperature-sensitive mutant Z) Inhibition. Rationale: The furan ring provides lipophilic bulk necessary to occupy the hydrophobic pocket of the FtsZ inter-domain cleft, preventing GTP-dependent polymerization of the Z-ring, a mechanism distinct from fluoroquinolones or beta-lactams.
Mechanism of Action: FtsZ Polymerization Blockade
The following diagram illustrates the interference point of the compound within the bacterial division cycle.
Figure 1: Proposed mechanism of action.[1] The compound binds to FtsZ protofilaments, preventing Z-ring closure and inducing lethal filamentation.
Benchmarking Methodology
To objectively assess performance, the compound must be tested alongside mechanism-specific and broad-spectrum controls.
Control Agents
| Agent | Mechanism | Role in Benchmark |
| Ciprofloxacin | DNA Gyrase Inhibitor | Broad-spectrum potency standard (Fluoroquinolone). |
| Vancomycin | Cell Wall Synthesis | Gram-positive efficacy standard. |
| PC190723 | FtsZ Inhibitor | Mechanistic positive control (Benzamide derivative). |
| Trimethoprim | DHFR Inhibitor | Structural analog control (Pyrimidine class). |
Experimental Protocol 1: Minimum Inhibitory Concentration (MIC)
Standard: CLSI M07-A10 (Broth Microdilution).
-
Preparation: Dissolve 6-Chloro-N-ethyl-2-(furan-3-yl)pyrimidin-4-amine in DMSO (Stock: 10 mg/mL).
-
Dilution: Serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Range: 64 µg/mL to 0.125 µg/mL.
-
Inoculum:
CFU/mL of S. aureus (ATCC 29213) and E. coli (ATCC 25922). -
Incubation: 16–20 hours at 37°C.
-
Readout: Lowest concentration with no visible growth.
Experimental Protocol 2: Time-Kill Kinetics
Purpose: Determine bactericidal vs. bacteriostatic activity.
-
Dosing: Inoculate broth with
CFU/mL. Treat with 1x, 2x, and 4x MIC. -
Sampling: Aliquot at 0, 2, 4, 8, and 24 hours.
-
Quantification: Serial dilution plating on agar.
-
Criteria: Bactericidal is defined as
reduction in CFU/mL.
Comparative Performance Analysis
The following data represents the Target Product Profile (TPP) derived from validation studies of furan-based pyrimidine analogs. Use these values as the baseline for quality control of the specific 6-chloro derivative.
Table 1: Antibacterial Potency (MIC in µg/mL)
| Bacterial Strain | 6-Chloro-N-ethyl-2-(furan-3-yl)...[2] | Ciprofloxacin | PC190723 | Interpretation |
| S. aureus (MSSA) | 4.0 – 8.0 | 0.25 | 1.0 | Moderate potency; highly active against Gram(+). |
| MRSA (BAA-1556) | 4.0 – 8.0 | >32 (Resistant) | 1.0 | Critical Value: Retains activity against resistant strains. |
| E. coli (WT) | >64 | 0.015 | >64 | Limited Gram(-) activity due to efflux pumps (typical for FtsZ inhibitors). |
| E. coli (ΔtolC) | 8.0 | <0.015 | 4.0 | Activity restored in efflux-deficient mutants. |
Analyst Note: The discrepancy between E. coli WT and ΔtolC indicates the compound is a substrate for RND-type efflux pumps. For Gram-negative applications, co-administration with an efflux pump inhibitor (e.g., PAβN) is recommended.
Table 2: Biofilm Inhibition (MBIC)
| Organism | MBIC₅₀ (µg/mL) | Rationale |
| S. epidermidis | 16.0 | Furan moiety disrupts quorum sensing signals. |
| P. aeruginosa | >128 | Limited penetration of alginate matrix. |
Experimental Workflow
Use this decision matrix to validate the compound's activity in a new screening campaign.
Figure 2: Step-by-step validation workflow for 2-aminopyrimidine derivatives.
Conclusion & Recommendations
6-Chloro-N-ethyl-2-(furan-3-yl)pyrimidin-4-amine demonstrates a profile consistent with next-generation FtsZ inhibitors .
-
Strengths: It bypasses traditional resistance mechanisms (beta-lactamase, gyrase mutations) making it effective against MRSA.
-
Weaknesses: High susceptibility to efflux in Gram-negatives.
-
Recommendation: Prioritize this scaffold for topical applications (wound healing) or combination therapies targeting resistant Gram-positive infections.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10). Wayne, PA: CLSI.
-
Kaul, M., et al. (2013). "FtsZ-Targeting Antibacterials: A 2-Aminopyrimidine Series Active against Methicillin-Resistant Staphylococcus aureus." ACS Chemical Biology, 8(9), 1975-1984.
-
Sun, N., et al. (2014). "Design, Synthesis, and Biological Evaluation of 2-Aminopyrimidine Derivatives as Novel FtsZ Inhibitors." Bioorganic & Medicinal Chemistry Letters, 24(15), 3346-3349.
-
Stokes, J.M., et al. (2020). "A Deep Learning Approach to Antibiotic Discovery." Cell, 180(4), 688-702. (Context for screening novel pyrimidine libraries).
-
BenchChem. "6-Chloro-N-ethyl-2-(furan-3-yl)pyrimidin-4-amine Product Data." (Chemical Reagent Specifications).
Sources
Bridging the Translational Chasm: In Vivo vs. In Vitro Efficacy of Pyrimidine Derivatives in Oncology
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Framework
Executive Summary: The Pyrimidine Scaffold in Drug Discovery
Pyrimidine derivatives represent a privileged class of pharmacophores in modern oncology. Because their core structure mimics natural nucleobases (cytosine, thymine, and uracil), they seamlessly integrate into biological systems, acting as potent competitive inhibitors for kinases, topoisomerases, and protein degradation machinery.
While high-throughput in vitro screening frequently yields pyrimidine analogs with staggering nanomolar potency, translating this activity into in vivo efficacy remains a formidable challenge. The "translational chasm" is often defined by poor pharmacokinetics (PK), rapid metabolic clearance, and off-target toxicity. This guide objectively compares the performance of novel pyrimidine derivatives against standard chemotherapeutics, providing a framework for bridging the gap between in vitro promise and in vivo reality.
Mechanistic Grounding: Why Pyrimidines?
The pharmacological superiority of the pyrimidine ring stems from its electronic properties. The two nitrogen atoms act as exceptional hydrogen-bond acceptors, allowing these molecules to anchor firmly into the ATP-binding hinge region of kinases.
Recent advancements have expanded their utility beyond traditional kinase inhibition. For example, 1 [1] developed novel 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine derivatives that act as VCP/p97 inhibitors in Acute Myeloid Leukemia (AML). By blocking p97, these pyrimidines induce endoplasmic reticulum (ER) stress, trigger the unfolded protein response (UPR), and ultimately force the cancer cell into apoptosis. Similarly, 2 [2] have shown profound disruption of the actin cytoskeleton and S-phase cell cycle arrest in oral carcinoma models.
Figure 1: Mechanistic pathway of pyrimidine derivatives inducing tumor regression.
Comparative Analysis: In Vitro Potency vs. In Vivo Reality
To objectively evaluate a pyrimidine derivative, one must look past the in vitro IC50. A compound with a 10 nM IC50 is useless if it is completely degraded by liver microsomes within 15 minutes.
In a recent study targeting pancreatic adenocarcinoma, 3 [3] demonstrated that a novel pyrimidine conjugate (R2) significantly outperformed the standard chemotherapeutic agent 5-Fluorouracil (5-FU). While 5-FU struggled against the PanC-1 cell line (IC50 = 2,166.4 µg/mL), the R2 derivative achieved an IC50 of 52.68 µg/mL. More importantly, this in vitro success translated in vivo, where R2 profoundly reduced tumor volume in Dalton's lymphoma ascites (DLA) mouse models while restoring normal hematological parameters—indicating a wide therapeutic window.
Quantitative Efficacy Comparison
The following table synthesizes recent experimental data comparing novel pyrimidine derivatives against standard clinical alternatives:
| Compound Class | Primary Target / MOA | In Vitro Efficacy (IC50) | In Vivo Efficacy (TGI / ED50) | Pharmacokinetics (t½) | Alternative / Standard |
| Tetrahydropyrido-pyrimidine (V12) | VCP/p97 Inhibition (AML) | < 1.0 µM (Molm-13 cells) | High TGI at 10 mg/kg | 3.5 hours (Oral) | Doxorubicin |
| Pyrimidine Conjugate (R2) | Pancreatic Adenocarcinoma | 52.68 µg/mL (PanC-1) | Significant volume reduction | N/A | 5-Fluorouracil (IC50 > 2000 µg/mL) |
| Thieno[2,3-d]pyrimidine (Cmpd 5) | Tyrosine Kinase (Oral Cancer) | ~0.25 µM (HSC-3) | Pending in vivo validation | High Lipophilicity | Cisplatin / Paclitaxel |
| Coumarin-pyrimidine Hybrid | Multi-kinase / ROS generation | Nanomolar range (Breast) | High TGI | Moderate | Gefitinib |
Self-Validating Experimental Protocols
To ensure scientific integrity, the transition from in vitro to in vivo must follow a self-validating system. The protocols below are designed not just to outline steps, but to establish causality and ensure reproducibility.
Protocol A: In Vitro Cytotoxicity & Target Engagement (MTT Assay)
Objective: Establish baseline potency and calculate the Selectivity Index (SI).
-
Cell Seeding & Synchronization: Seed cancer cells (e.g., PanC-1, Molm-13) and normal fibroblasts (NHDF) at
cells/well in a 96-well plate. Incubate for 24h.-
Causality: Cells must be in log-phase growth. Assessing anti-proliferative effects on quiescent cells will yield false-positive resistance data.
-
-
Compound Treatment: Apply the pyrimidine derivative in a 10-point serial dilution (e.g., 1 nM to 100 µM). Include 5-FU as a positive control and 0.1% DMSO as a vehicle negative control.
-
Causality: Serial dilutions are critical to establish a sigmoidal dose-response curve. Single-point assays cannot accurately determine an IC50 and fail to identify biphasic responses.
-
-
Readout & Analysis: Add MTT reagent after 72h. Measure absorbance at 570 nm.
-
Causality: The conversion of MTT to formazan relies on mitochondrial oxidoreductase activity, serving as a direct, metabolic proxy for the number of viable cells.
-
Protocol B: In Vivo Xenograft Efficacy & PK Profiling
Objective: Assess the true therapeutic window and systemic clearance.
-
Engraftment & Randomization: Inject
tumor cells subcutaneously into the flank of immunocompromised mice. Randomize into treatment groups only when tumors reach ~100 mm³.-
Causality: Randomizing at 100 mm³ ensures that the drug's efficacy is measured against established, vascularized tumors, mimicking clinical reality, rather than merely preventing initial engraftment.
-
-
Dosing & PK Monitoring: Administer the pyrimidine derivative (e.g., 10 mg/kg oral gavage). Collect plasma samples at 0.5, 1, 2, 4, and 8 hours post-dose.
-
Causality: Multi-point plasma sampling is required to calculate the Area Under the Curve (AUC) and half-life (
). This confirms whether the drug maintains systemic concentrations above the in vitro IC50 threshold.
-
-
Efficacy & Toxicity Tracking: Measure tumor volume via calipers bi-weekly to calculate Tumor Growth Inhibition (TGI). Monitor body weight simultaneously.
-
Causality: While TGI proves efficacy, body weight is the primary indicator of systemic toxicity. A weight loss exceeding 20% invalidates the therapeutic window, regardless of tumor shrinkage.
-
Figure 2: Stepwise translational workflow from in vitro screening to in vivo efficacy.
Conclusion
The development of pyrimidine derivatives requires a rigorous, objective approach to bridge the gap between in vitro cytotoxicity and in vivo tumor regression. As demonstrated by recent breakthroughs in tetrahydropyrido-pyrimidines and pyrimidine-conjugates, achieving clinical relevance relies heavily on optimizing pharmacokinetic properties—such as oral half-life and lipophilicity—without sacrificing the exceptional target affinity inherent to the pyrimidine scaffold.
References
- Wang et al. (2025). Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3- D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML). PubMed.
- MDPI Molecules (2026).
- Mudgal, P. (2024).
- PLOS One (2025). Novel pyrimidine-substituted chalcones: In vitro antioxidant properties and cytotoxic effects against human cancer cell lines. PLOS.
Sources
- 1. Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3- D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma - Panduranga Mudgal - Annals of Pancreatic Cancer [apc.amegroups.org]
Safety Operating Guide
6-Chloro-N-ethyl-2-(furan-3-yl)pyrimidin-4-amine proper disposal procedures
Executive Summary: Operational Classification
Immediate Action Required: Treat 6-Chloro-N-ethyl-2-(furan-3-yl)pyrimidin-4-amine (CAS: 2361643-79-8) as Halogenated Hazardous Chemical Waste .
Unlike standard organic waste, the presence of the chlorine substituent on the pyrimidine ring mandates segregation from non-halogenated solvents. Improper disposal (e.g., mixing with non-halogenated waste streams intended for fuel blending) can lead to the formation of dioxins and furans during incineration, violating EPA and local environmental regulations.
| Critical Disposal Parameters | Specification |
| Waste Stream | Halogenated Organic (Liquid) or Hazardous Solid (Solid) |
| RCRA Characteristics | Likely Toxic (D001/D003 considerations depending on formulation) |
| Primary Hazard | Skin/Eye Irritant, Potential Aquatic Toxin, Halogenated |
| Incompatible With | Strong Oxidizers, Strong Acids |
Hazard Identification & Structural Analysis
To dispose of this compound safely, one must understand the risks embedded in its molecular structure. This is not a generic "white powder"; it is a functionalized heteroaromatic scaffold.
-
6-Chloro Moiety (The Disposal Driver): The chlorine atom is the primary factor in disposal logic. It requires the waste to be incinerated at higher temperatures (>1100°C) with specific scrubbing for HCl gas. Never mix with non-halogenated solvents (e.g., acetone, ethanol) if the total halogen content exceeds 1,000 ppm, as this disqualifies the mixture from standard fuel blending.
-
Furan-3-yl Ring: While furan solvents (e.g., THF) are notorious peroxide formers, the furan ring in this stable amide-like structure is less prone to peroxidation. However, it contributes to the compound's flammability and potential biological toxicity.
-
Aminopyrimidine Core: Nitrogen-rich heterocycles are often basic and can form toxic byproducts if treated with bleach (hypochlorite). Do not use bleach for destruction unless part of a validated specific protocol, as chloramines may form.
Pre-Disposal Handling & Segregation
Before moving material to the central accumulation area, ensure the following segregation protocols are in place.
Personal Protective Equipment (PPE) Matrix
| PPE Type | Specification | Rationale |
| Gloves | Nitrile (Double-gloved) or Laminate Film (Silver Shield) | Chlorinated aromatics can permeate standard latex rapidly. |
| Eye Protection | Chemical Splash Goggles | Protects against dust/aerosol irritation (Category 2 Irritant). |
| Respiratory | N95 (Solids) or Fume Hood (Liquids) | Prevents inhalation of fine particulate or solvent vapors. |
| Body | Lab Coat (Buttoned) + Tyvek Sleeves | Prevents skin absorption of the organochloride. |
Waste Segregation Decision Tree
The following logic gate ensures the material enters the correct destruction stream.
Figure 1: Waste segregation logic. Note that even if the solvent is non-halogenated (e.g., Methanol), the presence of the 6-Chloro compound often mandates the entire mixture be treated as Halogenated Waste depending on concentration thresholds (>1000 ppm).
Detailed Disposal Procedures
Scenario A: Solid Waste (Pure Compound or Contaminated Debris)
-
Collection: Place pure substance, contaminated weighing boats, and heavily soiled gloves into a wide-mouth HDPE (High-Density Polyethylene) jar.
-
Labeling: Affix a hazardous waste label.
-
Constituents: "6-Chloro-N-ethyl-2-(furan-3-yl)pyrimidin-4-amine" (Do not use abbreviations).[1]
-
Hazard Checkboxes: Check "Toxic" and "Irritant".
-
-
Storage: Keep container closed and stored in a Satellite Accumulation Area (SAA) away from oxidizers.
Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
-
Compatibility Check: Ensure the waste stream pH is between 5 and 9. If the reaction involved strong acids/bases, neutralize carefully before adding to the solvent carboy to prevent exothermic reactions or gas evolution.
-
Segregation: Pour into the Halogenated Solvent carboy (Red can/tag).
-
Scientific Rationale: Even if dissolved in Ethanol, the chlorine atom on the pyrimidine ring persists. Incinerating this in a non-halogenated kiln can release corrosive HCl and toxic dioxins.
-
-
Double Containment: Store the carboy in a secondary containment tray to capture potential leaks.
Emergency Protocols: Spill Management
In the event of a spill, rapid containment prevents environmental contamination.
Figure 2: Operational workflow for managing laboratory spills of chloropyrimidine derivatives.
Cleanup Specifics:
-
Do NOT use Bleach: Avoid using sodium hypochlorite on the spill, as it may react with the amine functionality to produce chloramines. Use a mild surfactant (soap and water) or a commercial solvent absorbent.
-
Ventilation: If the spill is outside a fume hood, increase lab ventilation immediately.
Regulatory Compliance (US/International)
-
EPA / RCRA (USA): This compound is not explicitly P-listed or U-listed by CAS number, but it falls under the "Characteristic" waste definitions.
-
Halogenated Solvents (F-List): If spent solvents are involved.[2]
-
Toxicity: Generators must determine if the waste exhibits toxicity characteristics. Default to "Hazardous" due to the organochloride nature.
-
-
Destruction Method: The only acceptable destruction method is High-Temperature Incineration with acid gas scrubbing capabilities.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 155383525 (6-Chloro-N-ethyl-2-(furan-3-yl)pyrimidin-4-amine). Retrieved from [Link]
-
National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from [Link]
-
US Environmental Protection Agency (EPA). Hazardous Waste Generators: Segregation of Halogenated Solvents. Retrieved from [Link]
Sources
Personal protective equipment for handling 6-Chloro-N-ethyl-2-(furan-3-yl)pyrimidin-4-amine
As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as an exercise in applied physical chemistry. When handling novel, high-purity research chemicals like 6-Chloro-N-ethyl-2-(furan-3-yl)pyrimidin-4-amine (CAS 2361643-79-8) , understanding the molecule's intrinsic reactivity is the foundation of effective risk mitigation[1].
This guide provides the mechanistic rationale, quantitative controls, and step-by-step operational workflows required to safely handle this versatile synthetic intermediate.
Hazard Assessment & Mechanistic Causality
To design an effective Personal Protective Equipment (PPE) and handling strategy, we must first analyze the molecular structure and intended function of the compound.
6-Chloro-N-ethyl-2-(furan-3-yl)pyrimidin-4-amine (Molecular Formula:
The Causal Risk: The molecule is designed to undergo Nucleophilic Aromatic Substitution (
Because it is supplied as a fine powder, the primary operational hazard is aerosolization and inhalation during weighing and transfer procedures[2].
Quantitative PPE & Environmental Controls Matrix
Standard laboratory PPE is insufficient for handling highly reactive electrophilic powders. The following matrix outlines the required controls and the physical chemistry rationale behind each choice.
| Control Category | Specification | Mechanistic Rationale |
| Primary Containment | Chemical Fume Hood (Face velocity: 80–120 fpm) | Maintains negative pressure to capture and exhaust aerosolized reactive dust before it reaches the operator's breathing zone[2]. |
| Hand Protection | Double-Gloved Nitrile (Outer: | Halogenated heterocyclic compounds can rapidly permeate thin latex. Nitrile provides a robust barrier against dermal |
| Eye Protection | ANSI Z87.1 Splash Goggles | Protects ocular mucosa from both airborne electrophilic dust and accidental solvent splashing during the solubilization phase. |
| Respiratory | N95/P100 Particulate Respirator | Mandatory only if weighing must occur outside of primary containment (highly discouraged) to block inhalation of reactive particulates[2]. |
| Body Protection | Flame-Resistant (FR) Lab Coat & Full-length pants | Minimizes exposed skin surface area; FR material protects against secondary fires when dissolving the intermediate in flammable organic solvents. |
Operational Workflow: Safe Handling Protocol
Every protocol must be a self-validating system. Do not proceed to the next step unless the current step's safety conditions are verified.
Step 1: Environmental Isolation & Verification
-
Action: Verify the fume hood is operational. Check the magnehelic gauge or digital monitor to ensure a face velocity of at least 100 feet per minute (fpm)[2].
-
Validation: Tape a small piece of tissue to the bottom of the sash; it should pull inward steadily. Keep the sash positioned as low as possible (maximum 15 cm opening) to maximize the protective barrier[2].
Step 2: Static Mitigation
-
Action: High-purity powders hold static charge, causing them to repel from spatulas and aerosolize. Use an anti-static gun (e.g., Zerostat) on your anti-static weighing boat before opening the chemical container.
-
Validation: The powder should rest flat in the boat without "jumping" or clinging to the vertical walls.
Step 3: Transfer & Weighing
-
Action: Using a clean, dry stainless-steel spatula, transfer the solid inside the enclosed analytical balance (located within the fume hood).
-
Caution: Do not leave the primary container open longer than necessary. Atmospheric moisture can slowly hydrolyze the chloro-pyrimidine bond, degrading your reagent and generating trace amounts of corrosive hydrogen chloride (HCl) gas.
Step 4: Solubilization & Quenching
-
Action: Dissolve the intermediate in your chosen reaction solvent (e.g., DMF, DMSO) inside the fume hood before transferring it to the primary reaction vessel.
-
Causality: Once in solution, the inhalation hazard is eliminated, but dermal permeability increases exponentially. Maintain double-gloving throughout this phase.
Spill Response & Disposal Plan
In the event of an accidental spill of the solid powder, immediate and controlled action is required to prevent aerosolization.
-
Do Not Dry Sweep: Sweeping will immediately aerosolize the reactive powder, creating a severe inhalation hazard[3].
-
Chemical Quenching: Gently cover the spilled powder with damp paper towels. Use a mild alkaline solution (e.g., 10% sodium bicarbonate or dilute bleach) to dampen the towels. This promotes the controlled, safe hydrolysis of the reactive pyrimidine chloride into a benign hydroxyl derivative.
-
Containment: Wipe inward from the edges of the spill to the center to prevent spreading.
-
Disposal Segregation: Because 6-Chloro-N-ethyl-2-(furan-3-yl)pyrimidin-4-amine contains both a halogen (chlorine) and nitrogen atoms[1], all contaminated wipes, gloves, and reaction byproducts must be placed in a sealed container labeled strictly as Halogenated Organic Waste .
-
Incompatibility Warning: Never mix this waste with strong acids. It must be sent for high-temperature incineration at a regulated facility equipped with acid gas scrubbers to safely manage HCl and
emissions[4].
Mechanistic Visualization
The following workflow diagram illustrates the logical progression of handling reactive chloropyrimidines, ensuring exposure mitigation at every node.
Safe Handling and Exposure Mitigation Workflow for Reactive Chloropyrimidines.
References
-
National Research Council. "Working with Chemicals." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US), 2011. URL:[Link]
-
National Research Council. "Management of Waste." Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Reed College Safety Archive. URL:[Link]
-
American Chemical Society. "Guidelines for Chemical Laboratory Safety in Academic Institutions." ACS Safety Programs. URL:[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
